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Core Science & Biosynthesis

Foundational

Mechanism of action of Leucomycin V, 3-acetate 4B-butanoate in Gram-positive bacteria

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin V, 3-acetate 4B-butanoate in Gram-positive Bacteria Authored by a Senior Application Scientist Foreword: Unraveling the Molecular Tactics of a Macrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin V, 3-acetate 4B-butanoate in Gram-positive Bacteria

Authored by a Senior Application Scientist

Foreword: Unraveling the Molecular Tactics of a Macrolide Antibiotic

In the persistent battle against bacterial pathogens, a profound understanding of the molecular mechanisms of antibiotics is not merely academic; it is the bedrock of innovation in drug development and the strategic deployment of existing therapies. This guide focuses on Leucomycin V, 3-acetate 4B-butanoate, a member of the 16-membered macrolide antibiotic family, more commonly known as Josamycin. While its clinical efficacy against Gram-positive bacteria is well-documented, a deeper dive into its mode of action reveals a sophisticated interplay of ribosomal binding, translational arrest, and context-dependent inhibition.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded understanding of how this potent molecule incapacitates bacteria, the experimental frameworks used to validate these mechanisms, and the challenges posed by bacterial resistance.

The Primary Directive: Halting the Bacterial Protein Factory

The central mechanism of action for Josamycin is the targeted inhibition of bacterial protein biosynthesis.[4] This action is highly selective for bacteria, a critical feature that underpins its therapeutic value. The process unfolds through a series of precise molecular interactions.

The Target: The 50S Ribosomal Subunit

Josamycin exerts its antibacterial effects by binding to the large 50S subunit of the bacterial 70S ribosome.[1][4][5][6] The ribosome is the essential cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting this fundamental process, Josamycin effectively arrests bacterial growth and replication.[1] The selectivity for bacterial ribosomes over the 80S ribosomes found in mammalian cells is a hallmark of macrolide antibiotics, minimizing toxicity to human cells.[1][7]

The Binding Site: A Strategic Blockade in the Nascent Peptide Exit Tunnel

Crystallographic and biochemical studies have precisely mapped the macrolide binding site. Josamycin binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[7][8] Its position is strategically located near the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for forming peptide bonds.[8][9] This binding is reversible and stabilized by a combination of hydrophobic interactions and hydrogen bonds with specific nucleotides of the 23S ribosomal RNA (rRNA), primarily within domain V, including the universally conserved residues A2058 and A2059.[1][7]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Inhibition Inhibition of Protein Synthesis NPET->Inhibition Blocks peptide elongation & translocation Josamycin Josamycin Josamycin->NPET Binds within NPET near PTC

Caption: Josamycin binds to the 50S ribosomal subunit within the NPET.

The Consequence: Arrest of Peptide Elongation and Translocation

By occupying this critical space within the NPET, Josamycin physically obstructs the passage of the growing polypeptide chain.[7][8] This steric hindrance leads to the following key inhibitory events:

  • Inhibition of Translocation: The movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) is impeded, a crucial step in the elongation cycle.[1][4][5]

  • Blockage of Peptide Elongation: The formation of peptide bonds is disrupted. While Josamycin does not directly inhibit the catalytic activity of the PTC, its presence allosterically affects the center's function and physically prevents the nascent chain from extending beyond a few amino acids.[8][10]

  • Premature Dissociation (Drop-off): The stalled ribosome is unstable, often leading to the premature release of the incomplete peptidyl-tRNA molecule.[11][12]

This cascade of events effectively shuts down the production of essential proteins, leading to a bacteriostatic (growth-inhibiting) effect. At higher concentrations, the complete halt of protein synthesis can become bactericidal (bacteria-killing).[4][13]

A Deeper Look: The Kinetics and Context-Specificity of Inhibition

The interaction between Josamycin and the ribosome is more nuanced than a simple blockade. The chemical nature of the nascent peptide itself plays a critical role in the degree of inhibition, a phenomenon known as context-specific stalling.

Comparative Kinetics: Josamycin vs. Erythromycin

Kinetic studies reveal significant differences between 16-membered macrolides like Josamycin and 14-membered macrolides like erythromycin. Josamycin has a much longer residence time on the ribosome (an average lifetime of 3 hours) compared to erythromycin (<2 minutes).[11] This stable binding means that once Josamycin attaches, it is far less likely to dissociate.

Furthermore, in the presence of Josamycin, the rate of peptidyl-tRNA drop-off is much faster than the rate of the drug's dissociation.[11] This leads to a near-complete and irreversible shutdown of protein synthesis for that particular ribosome. In contrast, with erythromycin, the rates are comparable, allowing for some potential resumption of synthesis.[11]

Nascent Peptide Sensing and Stalling Motifs

Ribosome profiling experiments have shown that macrolides do not inhibit translation uniformly. Instead, they cause ribosomes to stall at specific amino acid sequences.[12][14] The ribosome, with the bound macrolide, acts as a "sensor" for particular nascent peptide motifs as they enter the NPET. For example, translation is often arrested when specific combinations of amino acids, such as Arginine/Lysine-X-Arginine/Lysine, are being processed.[14] This suggests that the interplay between the drug, the rRNA of the tunnel wall, and the side chains of the nascent peptide allosterically modulates the activity of the PTC, leading to a halt in catalysis.[10][14]

The Bacterial Counter-Offensive: Mechanisms of Resistance

The clinical utility of any antibiotic is threatened by the evolution of bacterial resistance. For macrolides, including Josamycin, Gram-positive bacteria have developed several primary defense strategies.[15]

  • Target Site Modification: The most common mechanism is the enzymatic modification of the ribosomal binding site. Erm methyltransferases methylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of the macrolide, rendering the ribosome and the bacterium resistant.

  • Active Efflux Pumps: Bacteria can acquire genes (e.g., mef and msr) that code for membrane proteins which function as efflux pumps.[16] These pumps actively transport macrolide molecules out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations.

  • Ribosomal Mutations: Mutations in the genes encoding 23S rRNA or ribosomal proteins (such as L4 and L22) can alter the structure of the binding pocket, thereby preventing effective drug binding.[17]

Notably, Josamycin has shown efficacy against some erythromycin-resistant strains of Staphylococcus aureus, suggesting that the specific nature of its interaction with the ribosome can sometimes overcome certain resistance mechanisms.[18][19]

cluster_resistance Bacterial Resistance Mechanisms Josamycin Josamycin Ribosome Bacterial Ribosome Josamycin->Ribosome Targets Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Efflux Efflux Pump: Drug expelled from cell Efflux->Josamycin Prevents reaching target Modification Target Modification: Ribosome (rRNA) is methylated Modification->Ribosome Prevents binding Mutation Ribosomal Mutation: Binding site altered Mutation->Ribosome Prevents binding

Caption: Key mechanisms of bacterial resistance to Josamycin.

Laboratory Validation: Core Experimental Protocols

The elucidation of Josamycin's mechanism of action relies on a suite of robust experimental techniques. The following protocols represent foundational methods for assessing antimicrobial activity and the direct impact on protein synthesis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. It is a fundamental measure of antibiotic potency.

Causality: The choice of the broth microdilution method is based on its high-throughput capability, standardization (CLSI/EUCAST guidelines), and quantitative results, allowing for direct comparison of potency against different strains.

Self-Validation: The protocol includes a positive control (no antibiotic) to ensure the bacteria are viable and a negative control (no bacteria) to confirm media sterility.

Methodology:

  • Preparation of Bacterial Inoculum: a. Culture the Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar plate overnight at 37°C. b. Select several morphologically similar colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of Josamycin in a suitable solvent (e.g., ethanol or DMSO). b. Perform a serial two-fold dilution of the Josamycin stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (bacteria + MHB, no antibiotic) and a negative control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is determined as the lowest concentration of Josamycin at which there is no visible bacterial growth (i.e., the first clear well).

Protocol: In Vitro Translation Inhibition Assay

This cell-free assay directly measures the effect of Josamycin on the synthesis of a reporter protein, providing direct evidence of translation inhibition.[20][21]

Causality: A cell-free system is chosen to isolate the process of translation from other cellular activities (like membrane transport or metabolism), thus directly implicating the ribosome as the target. The use of a luciferase reporter provides a highly sensitive and quantitative readout.

Self-Validation: A "no antibiotic" control serves as the baseline for 100% translation activity, while a known translation inhibitor (e.g., chloramphenicol) can be used as a positive control for inhibition.

Start Start Assay Prepare_Mix Prepare Translation Mix (Cell-free extract, amino acids, energy source, reporter mRNA) Start->Prepare_Mix Aliquot Aliquot Mix into Reaction Tubes Prepare_Mix->Aliquot Add_Drug Add Josamycin (or Vehicle Control) Aliquot->Add_Drug Incubate Incubate at 37°C (e.g., 60-90 min) Add_Drug->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure Measure Luminescence (Quantifies protein synthesis) Add_Substrate->Measure Analyze Analyze Data: Compare Josamycin vs. Control Measure->Analyze End End Analyze->End

Sources

Exploratory

Biosynthetic pathways for Leucomycin V, 3-acetate 4B-butanoate production

Whitepaper: Biosynthetic Pathways for Leucomycin V, 3-acetate 4B-butanoate Production Executive Summary Leucomycin V, 3-acetate 4B-butanoate—commonly known in the pharmaceutical industry as Leucomycin A4 —is a potent 16-...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Biosynthetic Pathways for Leucomycin V, 3-acetate 4B-butanoate Production

Executive Summary

Leucomycin V, 3-acetate 4B-butanoate—commonly known in the pharmaceutical industry as Leucomycin A4 —is a potent 16-membered macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis[1]. Its structural complexity and potent antimicrobial efficacy arise from a highly coordinated biosynthetic gene cluster (BGC0002452)[2]. This technical guide deconstructs the enzymatic assembly line responsible for its production, detailing the polyketide backbone formation, precise glycosylation events, and the critical terminal acylations that define its pharmacological profile.

Polyketide Assembly: Constructing the Aglycone

The structural foundation of Leucomycin A4 is a 16-membered macrolactone ring. This aglycone is synthesized by a massive, multi-modular Type I polyketide synthase (PKS) encoded by the lcmA, lcmB, and lcmC genes[3].

Mechanistic Causality: The PKS assembly line utilizes specific acyl-CoA precursors to build the carbon scaffold. Isotope-labeling studies have definitively mapped the origin of this skeleton: it requires five acetates, one propionate, one butyrate, and a unique C2 unit (forming C-3 and C-4) derived from the glycolate/glycerol pathway[4]. The absolute dependence on malonyl-CoA condensation during this elongation phase is validated by the application of cerulenin, a specific inhibitor of 3-ketoacyl-ACP synthase. The introduction of cerulenin halts leucomycin aglycone production entirely without affecting general bacterial protein synthesis, proving the polyketide nature of the backbone[5].

PKS_Assembly Precursors Acyl-CoA Precursors (Acetate, Propionate, Butyrate, Glycolate) PKS_LcmA LcmA (Modules 1-3) Chain Elongation Precursors->PKS_LcmA Starter Unit PKS_LcmB LcmB (Modules 4-5) Chain Elongation PKS_LcmA->PKS_LcmB Polyketide Intermediate PKS_LcmC LcmC (Module 6-7) Glycolate Addition & TE PKS_LcmB->PKS_LcmC Elongated Chain Aglycone 16-membered Aglycone (Protylonolide-like) PKS_LcmC->Aglycone Macrolactonization

Fig 1. Type I PKS assembly line for the Leucomycin aglycone utilizing diverse acyl-CoA precursors.

Glycosylation: Formation of Leucomycin V

Following macrolactonization and preliminary oxidation, the aglycone undergoes sequential glycosylation to become biologically active.

Mechanistic Causality: Steric hindrance and strict enzyme substrate specificity dictate the order of sugar addition. First, a glycosyltransferase attaches the amino sugar D-mycaminose to the C-5 hydroxyl group of the aglycone[6]. Subsequently, a second glycosyltransferase appends the neutral deoxysugar L-mycarose to the 4'-hydroxyl group of the mycaminose moiety. This specific dual-sugar configuration yields Leucomycin V , the universal intermediate for all downstream acylated leucomycin derivatives[7].

Terminal Acylation: The 3-Acetate 4B-Butanoate Signature

The final, defining steps that convert Leucomycin V into Leucomycin A4 involve regiospecific acylations at two distinct hydroxyl groups.

  • 3-O-Acetylation: A dedicated 3-O-acyltransferase transfers an acetyl group from Acetyl-CoA to the C-3 hydroxyl of the macrolactone ring.

  • 4''-O-Butyrylation: A 4''-O-acyltransferase (homologous to carE in carbomycin biosynthesis) catalyzes the transfer of a butyryl group from Butyryl-CoA to the C-4'' position of the terminal mycarose sugar.

Mechanistic Causality: Why does the organism expend energy to acylate these positions? Unacylated macrolides (like Leucomycin V) exhibit lower chemical stability and reduced ribosomal binding affinity. The addition of the highly lipophilic butyrate chain at the 4'' position significantly enhances the molecule's ability to penetrate Gram-positive bacterial cell walls and lock into the 50S ribosomal subunit, drastically lowering the Minimum Inhibitory Concentration (MIC)[8].

Tailoring Aglycone Aglycone Backbone Glyc1 Glycosylation (C-5) + TDP-D-mycaminose Aglycone->Glyc1 Inter1 O-mycaminosyl-aglycone Glyc1->Inter1 Glyc2 Glycosylation (C-4') + TDP-L-mycarose Inter1->Glyc2 LeucoV Leucomycin V Glyc2->LeucoV Acyl1 3-O-Acyltransferase + Acetyl-CoA LeucoV->Acyl1 Inter2 3-O-acetyl-Leucomycin V Acyl1->Inter2 Acyl2 4''-O-Acyltransferase + Butyryl-CoA Inter2->Acyl2 LeucoA4 Leucomycin A4 (3-acetate 4B-butanoate) Acyl2->LeucoA4

Fig 2. Post-PKS tailoring pathway converting the aglycone to Leucomycin V, 3-acetate 4B-butanoate.

Quantitative Precursor Mapping

The precise metabolic origins of the Leucomycin A4 carbon skeleton have been mapped using stable isotope feeding. The quantitative distribution of these precursors is summarized below:

Precursor FedLabeled Positions in AglyconeMetabolic Origin
[13C] Acetate C-1, C-7, C-9, C-11, C-13Malonyl-CoA Condensation[9]
[13C] Propionate C-15, C-16Methylmalonyl-CoA[9]
[13C] Butyrate C-5, C-6, C-17, C-18Butyryl-CoA Starter/Extender[9]
[2-13C] Glycerol C-3, C-4Glycolate Pathway[4]

Experimental Methodologies

Protocol 1: In Vivo Isotope Tracking of Glycolate Incorporation

This protocol isolates the specific C-3/C-4 origin of the aglycone.

  • Culture Preparation: Inoculate Streptomyces kitasatoensis in a defined minimal medium to eliminate background carbon noise.

  • Precursor Feeding: At 24 hours post-inoculation (early log phase), pulse-feed 200 mg of [2-13C]glycerol into a 200 mL culture[4].

  • Extraction: After 90 hours of growth, extract the fermentation broth with ethyl acetate. Purify the macrolide fraction using silica gel column chromatography.

  • NMR Validation: Perform 13C-NMR spectroscopy.

    • Self-Validating Metric: The specific enrichment of the C-3 and C-4 carbon peaks relative to natural abundance mathematically confirms the direct incorporation of the glycolate intermediate, ruling out random acetate scrambling[4].

Protocol 2: In Vitro 4''-O-Acyltransferase Activity Assay

This workflow isolates the terminal butyrylation step that yields Leucomycin A4.

  • Enzyme Expression: Clone the target 4''-O-acyltransferase gene into an E. coli expression vector (e.g., pET28a). Purify the His-tagged enzyme via Ni-NTA affinity chromatography.

  • Reaction Mixture: Combine 50 µM of the substrate (3-O-acetyl-Leucomycin V), 100 µM Butyryl-CoA, and 1 µM purified enzyme in a 50 mM Tris-HCl buffer (pH 7.5).

  • Incubation & Quenching: Incubate at 30°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold methanol to precipitate the protein.

  • LC-MS/MS Analysis: Centrifuge and analyze the supernatant via mass spectrometry.

    • Self-Validating Metric: The complete disappearance of the precursor mass peak and the emergence of the Leucomycin A4 peak (mass shift from ~743 Da to ~814 Da) confirms the enzyme's specific butyryl-transfer activity[7].

Regulatory Mechanisms

To ensure metabolic efficiency, the expression of the leucomycin BGC is tightly controlled. This regulatory network is governed by pathway-specific proteins, notably LcmRI and LcmRII [10]. These proteins act as transcriptional activators, integrating environmental signals (such as nutrient starvation) to switch on the PKS assembly line and tailoring enzymes only at the appropriate developmental stage of the bacterial life cycle[2].

References

  • Biosynthetic Origin of Carbons 3 and 4 of Leucomycin Aglycone. The Journal of Antibiotics. URL: [Link]

  • Inhibition of the Biosynthesis of Leucomycin, a Macrolide Antibiotic, by Cerulenin. PubMed. URL:[Link]

  • Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned carbomycin biosynthetic gene from Streptomyces thermotolerans. PubMed. URL:[Link]

  • Leucomycin A4 | C41H67NO15 | CID 5282323. PubChem. URL:[Link]

Sources

Foundational

Structural elucidation of Leucomycin V, 3-acetate 4B-butanoate using NMR spectroscopy

Title: Structural Elucidation of Leucomycin V, 3-Acetate 4B-Butanoate (Leucomycin A4) via Advanced NMR Spectroscopy Abstract / Executive Summary Leucomycin V, 3-acetate 4B-butanoate—commonly designated as Leucomycin A4—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Leucomycin V, 3-Acetate 4B-Butanoate (Leucomycin A4) via Advanced NMR Spectroscopy

Abstract / Executive Summary Leucomycin V, 3-acetate 4B-butanoate—commonly designated as Leucomycin A4—is a potent 16-membered macrocyclic lactone antibiotic produced by Streptomyces kitasatoensis [3]. Like other members of the leucomycin complex, it exerts its antibacterial efficacy by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [4]. The structural complexity of the Leucomycin A series arises from a conserved aglycone core decorated with variable acyl groups at the C-3 position of the macrolactone ring and the C-4'' position of the terminal mycarose sugar [1]. This whitepaper provides an in-depth technical guide to definitively mapping these specific esterifications—an acetate at C-3 and a butanoate (butyrate) at C-4'' [3]—using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy [2].

The Chemical Architecture of Leucomycin A4

Before initiating spectroscopic analysis, it is critical to understand the target's structural framework. Leucomycin A4 consists of three primary domains:

  • The Aglycone (Leuconolide): A 16-membered lactone ring featuring a conjugated diene system (C-11 to C-14), an aldehyde-bearing side chain at C-7, and an acetate ester at C-3.

  • The First Saccharide (Mycaminose): An amino sugar attached via a β -glycosidic linkage to C-5 of the aglycone.

  • The Terminal Saccharide (Mycarose): A neutral deoxysugar attached via an α -glycosidic linkage to C-4' of the mycaminose, featuring a specific butanoate (butyrate) ester at its C-4'' position [3].

Causality-Driven Methodology: Self-Validating NMR Acquisition

The precise identification of Leucomycin A4 relies on a meticulously designed NMR acquisition protocol. The following step-by-step methodology ensures a self-validating system where each parameter inherently confirms the reliability of the resulting data.

Protocol: High-Resolution NMR Acquisition

  • Step 1: Sample Preparation & Solvent Selection. Dissolve 15–20 mg of highly purified Leucomycin A4 in 0.6 mL of deuterated chloroform (CDCl3) [1].

    • Causality & Validation: CDCl3 is selected because it provides optimal solubility for lipophilic macrolides and lacks exchangeable protons that would otherwise obscure critical hydroxyl signals. The inclusion of 0.03% v/v Tetramethylsilane (TMS) acts as an internal zero-point reference, creating a self-validating baseline for all chemical shift measurements.

  • Step 2: Probe Tuning and Impedance Matching. Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe [1]. Manually tune and match the probe to the exact impedance of the sample.

    • Causality & Validation: Precise tuning minimizes reflected radiofrequency (RF) power. This ensures maximum energy transfer to the sample, optimizing the signal-to-noise (S/N) ratio—a critical requirement for detecting low-abundance 13 C correlations in complex macrolides.

  • Step 3: 90° Pulse Calibration. Execute a nutation experiment to determine the exact 90° pulse width for the specific sample environment.

    • Causality & Validation: Using a perfectly calibrated 90° pulse ensures maximum transverse magnetization. This validates the quantitative integrity of 1D integrations and maximizes coherence transfer efficiency in 2D experiments.

  • Step 4: Optimized 2D Data Acquisition. Acquire a standard suite of 2D spectra (COSY, HSQC, HMBC, ROESY). For the HMBC experiment, set the long-range coupling delay to optimize for nJCH​=8 Hz.

    • Causality & Validation: The 8 Hz optimization specifically targets the typical 2- and 3-bond scalar couplings found across ester linkages. This is the exact physical parameter required to bridge the gap between the aglycone/sugar protons and their respective acyl carbonyl carbons.

Analytical Workflow

NMR_Workflow N1 1. Sample Preparation Purified Leucomycin A4 in CDCl3 N2 2. 1D NMR Acquisition 1H, 13C, and DEPT-135 Spectra N1->N2 N3 3. 2D NMR Correlation COSY, HSQC, HMBC, ROESY N2->N3 N4 4. Spin System Mapping Isolating Aglycone & Sugar Protons N3->N4 N5 5. Ester & Glycosidic Assembly HMBC Validation of C-3 & C-4'' N4->N5 N6 6. Stereochemical Profiling ROESY for Relative Configuration N5->N6

Figure 1: Sequential NMR workflow for the structural elucidation of Leucomycin A4.

Deconstructing the Spectrum: Data Interpretation

Quantitative Data Summary The initial 1D 1 H and 13 C NMR spectra provide a macroscopic view of the molecule's functional groups. Table 1 summarizes the diagnostic signals required to verify the Leucomycin A4 scaffold.

Structural MotifNucleusApproximate Chemical Shift (ppm)Diagnostic Role in Elucidation
Aldehyde (C-7 side chain) 1 H / 13 C~9.7 / ~202.0Confirms the presence of the free aldehyde group on the aglycone.
Conjugated Diene (C-11 to C-14) 1 H / 13 C~5.5–6.5 / ~125–135Validates the extended π -system of the macrolide core.
Acetate Carbonyl (C-3) 13 C~170.5Target for HMBC correlation from H-3 to confirm the acetylation site.
Butanoate Carbonyl (C-4'') 13 C~173.0Target for HMBC correlation from H-4'' to confirm the butyrylation site.
Anomeric C-1' (Mycaminose) 1 H / 13 C~4.5 / ~104.0Establishes the β -glycosidic linkage to C-5 of the aglycone.
Anomeric C-1'' (Mycarose) 1 H / 13 C~5.0 / ~97.0Establishes the α -glycosidic linkage to C-4' of mycaminose.

Table 1: Representative diagnostic NMR signals for the Leucomycin A4 framework.

Fragment Assembly via 2D NMR The core challenge in distinguishing Leucomycin A4 from other components (like A1 or A3) lies in mapping the specific acyl groups [1]. This is achieved through Heteronuclear Multiple Bond Correlation (HMBC):

  • Locating the Acetate: The 1 H NMR spectrum will show a distinct methyl singlet at ~2.1 ppm corresponding to the acetate group. An HMBC cross-peak between the oxymethine proton at C-3 of the aglycone (~5.2 ppm) and the acetate carbonyl carbon (~170.5 ppm) definitively proves the acetate is localized at C-3.

  • Locating the Butanoate: The butanoate (butyrate) chain [3] presents as a characteristic spin system (methyl triplet, methylene multiplet, methylene triplet) in the COSY spectrum. An HMBC correlation from the oxymethine proton at C-4'' of the mycarose ring (~4.7 ppm) to the butanoate carbonyl carbon (~173.0 ppm) unambiguously anchors the four-carbon ester to the terminal sugar.

Stereochemical Profiling Finally, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed to validate the relative stereochemistry. Through-space correlations between the anomeric proton H-1' and the aglycone H-5 confirm the spatial proximity of the first glycosidic bond, while correlations between H-1'' and H-4' confirm the orientation of the terminal mycarose.

Conclusion

The structural elucidation of Leucomycin V, 3-acetate 4B-butanoate (Leucomycin A4) requires a robust, causality-driven analytical approach. By leveraging a self-validating NMR protocol—rooted in precise sample preparation and optimized 2D coherence transfer—researchers can definitively map the complex macrolide core and its highly specific C-3 and C-4'' esterifications. This rigorous methodology ensures absolute structural confidence, which is paramount for downstream drug development and structure-activity relationship (SAR) studies.

References

  • Source: benchchem.
  • Source: jst.go.
  • Source: chemicalbook.
  • Source: cymitquimica.
  • Source: nih.
Exploratory

In Vitro Antimicrobial Activity of Leucomycin V, 3-acetate 4B-butanoate: A Technical Guide to Efficacy, Mechanisms, and Experimental Validation

Executive Summary Leucomycin V, 3-acetate 4B-butanoate—commonly identified in literature as Leucomycin A4 or Kitasamycin A4 [1]—is a potent 16-membered macrolide antibiotic derived from the fermentation of Streptomyces k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucomycin V, 3-acetate 4B-butanoate—commonly identified in literature as Leucomycin A4 or Kitasamycin A4 [1]—is a potent 16-membered macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis (or S. aureofaciens)[1],[2]. For drug development professionals and microbiologists, this compound represents a critical scaffold for overcoming specific resistance mechanisms that plague 14-membered macrolides like erythromycin. This whitepaper synthesizes the structural biology, mechanism of action, in vitro potency, and self-validating experimental methodologies required to rigorously evaluate this compound in preclinical settings.

Chemical Identity and Structural Biology

  • CAS Registry Number: 18361-46-1[1]

  • Molecular Formula: C41H67NO15[1]

  • Molecular Weight: 814.0 g/mol

Causality in Structure-Activity Relationship (SAR): Unlike 14-membered macrolides, Leucomycin A4 possesses a 16-membered lactone ring appended with specific sugar moieties (mycaminose and mycarose) and a characteristic butanoate side chain[1]. This expanded ring structure provides a distinct steric profile. Consequently, Leucomycin A4 often evades recognition by certain bacterial efflux pumps (e.g., mef gene products) that readily expel 14-membered macrolides, allowing it to retain in vitro activity against specific resistant phenotypes[3].

Mechanism of Action (MoA)

Leucomycin A4 exerts its bacteriostatic effect by targeting the bacterial translation machinery. The lipophilic nature of the molecule allows it to permeate the bacterial cell envelope, where it binds with high affinity to the 50S ribosomal subunit [1],[4].

Mechanistically, the compound lodges within the polypeptide exit tunnel adjacent to the peptidyl transferase center. This binding creates a steric blockade, preventing the elongation of the nascent peptide chain. The stalled ribosome eventually undergoes premature peptidyl-tRNA dissociation, leading to an immediate cessation of bacterial protein synthesis and subsequent growth arrest[1],[4].

MoA A Leucomycin A4 (Lipophilic Macrolide) B Bacterial Cell Entry (Membrane Permeation) A->B Diffusion C 50S Ribosomal Subunit (Target Binding) B->C High Affinity D Blockade of Polypeptide Exit Tunnel C->D Steric Hindrance E Premature Peptidyl-tRNA Dissociation D->E Translation Arrest F Translation Arrest (Bacteriostatic Effect) E->F Growth Cessation

Figure 1: Mechanistic pathway of translation inhibition by Leucomycin A4.

In Vitro Antimicrobial Spectrum

Leucomycin A4 demonstrates profound in vitro potency against a broad spectrum of Gram-positive organisms and select fastidious Gram-negative bacteria[2].

Causality in Susceptibility: The thick peptidoglycan layer of Gram-positive bacteria lacks an outer lipid membrane, allowing the bulky hydrophobic Leucomycin A4 molecule to diffuse readily. While most Gram-negative bacteria are intrinsically resistant due to the impermeability of their outer membrane porins to large hydrophobic molecules, species like Neisseria gonorrhoeae and Haemophilus influenzae possess unique outer membrane lipid compositions that permit macrolide entry, rendering them highly susceptible[2].

Table 1: Quantitative In Vitro MIC Values for Leucomycin A4
PathogenGram StainMIC (µg/mL)Clinical Relevance
Staphylococcus aureusPositive0.15Skin/soft tissue infections, bacteremia
Bacillus subtilisPositive1.25Model organism / Spore former
Corynebacterium diphtheriaePositive0.15Respiratory tract infections
Neisseria gonorrhoeaeNegative0.60Sexually transmitted infections
Haemophilus influenzaeNegative0.15Respiratory tract infections

(Data aggregated from standardized in vitro screening panels[2])

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of Leucomycin A4 must utilize self-validating experimental systems. The following protocols integrate internal controls to verify both the biological viability of the assay and the chemical stability of the compound.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing physiological concentrations of Ca²⁺ and Mg²⁺ is critical, as divalent cations stabilize bacterial outer membranes; variations can artificially skew macrolide permeability.

  • Compound Preparation: Dissolve Leucomycin A4 in 100% DMSO to create a 10 mg/mL stock. Perform serial 2-fold dilutions in CAMHB.

    • Causality: Macrolides are highly lipophilic. DMSO ensures complete dissolution, but the final DMSO concentration in the assay well must be strictly maintained at <1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive inhibition.

  • Inoculum Standardization: Grow the target strain on agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Positive Growth Control: Bacteria + CAMHB + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Negative Sterility Control: CAMHB + 1% DMSO only (Validates aseptic technique).

    • Quality Control Strain: Run S. aureus ATCC 29213 in parallel to ensure the assay falls within expected historical MIC ranges.

  • Incubation & Readout: Incubate microtiter plates at 35±2°C for 16–20 hours. The MIC is the lowest concentration completely inhibiting visual growth (or OD600 < 0.05).

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity over time.

  • Preparation: Prepare glass flasks containing 20 mL CAMHB with Leucomycin A4 at 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Introduce bacteria in the logarithmic growth phase to a final density of 5×105 CFU/mL.

    • Causality: Log-phase bacteria are actively synthesizing proteins. Exposing them during this phase ensures the macrolide's mechanism (translation inhibition) is directly challenged, preventing artifacts caused by stationary-phase dormancy.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in sterile saline and plate on tryptic soy agar (TSA). Incubate for 24 hours and count CFUs.

  • Interpretation: A reduction of <3 log₁₀ CFU/mL at 24 hours confirms the expected bacteriostatic nature of Leucomycin A4.

Workflow N1 Inoculum Preparation Adjust to 0.5 MacFarland (1.5 x 10^8 CFU/mL) N2 Dilution in CAMHB Target: 5 x 10^5 CFU/mL N1->N2 Standardize N4 Microtiter Plate Setup Combine Bacteria + Drug N2->N4 Inoculate N3 N3 N3->N4 Aliquot N5 Incubation 35±2°C for 16-20 hours N4->N5 Cultivate N6 Endpoint Readout Determine MIC via OD600 or Resazurin N5->N6 Analyze N7 Time-Kill Kinetics Aliquot plating at 0, 2, 4, 8, 24h N6->N7 Select 1x, 2x, 4x MIC

Figure 2: Self-validating experimental workflow for MIC and Time-Kill assays.

Conclusion

Leucomycin V, 3-acetate 4B-butanoate (Leucomycin A4) remains a highly relevant molecule in the antimicrobial pipeline. By understanding the causality between its 16-membered lactone structure and its ability to bypass certain efflux-mediated resistance mechanisms, researchers can better position this compound in drug development. Rigorous adherence to standardized, self-validating in vitro protocols ensures that the potent sub-microgram MICs observed against pathogens like S. aureus and H. influenzae translate reliably into preclinical models.

References

  • CymitQuimica. "CAS 18361-46-1: Leucomycin A4".
  • BenchChem. "Comparative Potency Analysis: Leucomycin A1 vs. Leucomycin A4".
  • Grokipedia. "Kitasamycin".
  • MedChemExpress. "macrolide | MedChemExpress (MCE) Life Science Reagents".

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Stability of Leucomycin V, 3-acetate 4B-butanoate

Abstract Leucomycin V, 3-acetate 4B-butanoate, a derivative of the leucomycin complex, belongs to the 16-membered macrolide antibiotic class.[1] This guide provides a comprehensive analysis of its critical physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Leucomycin V, 3-acetate 4B-butanoate, a derivative of the leucomycin complex, belongs to the 16-membered macrolide antibiotic class.[1] This guide provides a comprehensive analysis of its critical physicochemical properties and stability profile, essential for its development as a therapeutic agent. We delve into its structural attributes, solubility, and thermal characteristics, and present a detailed examination of its stability under various stress conditions, including hydrolysis, oxidation, and photolysis, in accordance with ICH guidelines.[2][3] This document synthesizes available data with established principles of macrolide chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. Detailed analytical methodologies and experimental protocols are provided to ensure the accurate characterization and handling of this compound.

Introduction

Macrolide antibiotics are a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract.[1] They function by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit.[1][4] Leucomycins, produced by the bacterium Streptomyces kitasatoensis, are a complex mixture of structurally related macrolides.[1][5] Leucomycin V is a key component of this complex, and its ester derivatives, such as Leucomycin V, 3-acetate 4B-butanoate, are developed to optimize its pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the physicochemical and stability characteristics of an active pharmaceutical ingredient (API) is fundamental to its successful formulation, manufacturing, and storage. This guide provides a detailed technical overview of Leucomycin V, 3-acetate 4B-butanoate, explaining the causality behind experimental choices and providing a framework for its robust analysis.

Physicochemical Characterization

The physicochemical properties of an API dictate its behavior during formulation and its bioavailability in vivo.

Chemical Structure and Properties
  • Molecular Formula: C₄₃H₇₁NO₁₅

  • Molecular Weight: 842.0 g/mol (approx.)

  • Appearance: Expected to be a white to off-white crystalline powder.[1]

  • Core Structure: Features a 16-membered macrocyclic lactone ring, a hallmark of this class of antibiotics, substituted with two deoxy sugars, L-cladinose and D-mycaminose.[1][6] The specific esterifications at the 3 and 4B positions are critical for its activity and properties.

Solubility Profile

The solubility of Leucomycin V, 3-acetate 4B-butanoate is a critical parameter for formulation development. Based on data for the parent compound, kitasamycin, the following profile is expected:

SolventExpected SolubilityRationale & Implications
Water Low (approx. 0.1-0.5 mg/mL at neutral pH)[1]The large, hydrophobic macrolide ring limits aqueous solubility. This necessitates formulation strategies such as co-solvents, surfactants, or the use of salts (e.g., tartrate) to improve dissolution for oral or parenteral delivery.[7]
Methanol Good solubility[1]The polarity of methanol allows it to interact favorably with the hydroxyl and ester groups of the molecule. It is a common solvent for analytical sample preparation.
Chloroform Good solubility[1]A non-polar organic solvent that effectively dissolves the lipophilic macrolide structure.
Ethanol (99.5%) Very soluble[7]Similar to methanol, ethanol is an effective solvent for leucomycin derivatives.
Thermal Properties
  • Melting Point: The melting point for the parent kitasamycin complex is approximately 130°C.[1] The specific melting point of this ester derivative would require experimental determination via Differential Scanning Calorimetry (DSC). DSC analysis is crucial to identify the solid-state form (crystalline vs. amorphous) and to detect any polymorphic transitions, which can impact stability and dissolution.

Ionization Constant (pKa)
  • Predicted pKa: ~13.06 ± 0.70[8]

  • Causality: The pKa is primarily attributed to the dimethylamino group on the mycaminose sugar.[9] This basic functional group is the main site of protonation. The pKa value indicates that the compound will be predominantly in its ionized, cationic form at physiological pH and under acidic conditions. This is significant for its mechanism of action, solubility, and potential for salt formation.

Stability Profile

Ensuring the stability of an API is mandated by regulatory bodies and is critical for patient safety and product efficacy.[2] The stability of macrolides is heavily influenced by the integrity of the lactone ring and its glycosidic linkages.

Solid-State Stability
  • Thermal Stability: Macrolides are generally stable under dry heat but can be susceptible to degradation at elevated temperatures, especially in the presence of moisture.[3] Long-term storage is recommended at -20°C for the solid API.[4][10]

  • Photostability: Exposure to light, particularly UV radiation, can induce degradation.[3][11] Studies on other macrolides show that photodegradation can lead to the formation of N-oxide and N-desmethyl products.[11] Therefore, the substance should be protected from light during storage and handling.

Solution-State Stability

The stability in solution is highly dependent on pH, solvent, and the presence of oxidizing agents.

  • Acidic Hydrolysis: Leucomycin V, 3-acetate 4B-butanoate is expected to be highly sensitive to acidic conditions (pH < 4).[1] The acidic environment catalyzes the hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring. This is a common and rapid degradation pathway for 16-membered macrolides.[3]

  • Alkaline Hydrolysis: In basic conditions, the primary degradation pathway is the saponification (hydrolysis) of the ester linkages at the 3 and 4B positions, as well as the lactone ring itself, although the latter requires more stringent conditions.[3]

  • Oxidative Degradation: The dimethylamino group is a primary target for oxidation, which can be initiated by agents like hydrogen peroxide (H₂O₂).[9][11] This reaction can lead to the formation of an N-oxide derivative, a common degradation product for many macrolides.[11]

Analytical Methodologies

Robust analytical methods are required to assess the purity, potency, and stability of Leucomycin V, 3-acetate 4B-butanoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of leucomycin and its derivatives.[12][13] A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

Typical Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M Ammonium Acetate) and organic modifiers like methanol and acetonitrile.[13] A typical ratio might be 40:55:5 (v/v/v) of buffer:methanol:acetonitrile.[13]

  • Detection: UV detection at 231 nm is suitable as many leucomycin components show significant absorbance at this wavelength.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Mass Spectrometry (MS)

Coupling HPLC with Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation of unknown impurities and degradation products.[12][14] It provides molecular weight information and fragmentation patterns that help identify the sites of chemical modification (e.g., hydrolysis, oxidation).

Experimental Protocols

The following protocols are designed as self-validating systems to investigate the stability of Leucomycin V, 3-acetate 4B-butanoate.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method in line with ICH Q1A guidelines.

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, RT, 24h) API->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT, 24h) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT, 24h) API->Oxidation Thermal Thermal Stress (e.g., 60°C, 24h) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo HPLC HPLC-UV Analysis (Purity & Degradation %) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS For peak identification Report Degradation Profile & Pathway Elucidation LCMS->Report

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the API in methanol to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3][15]

  • Thermal Degradation: Place a solution of the API in methanol in an oven at 60°C for 24 hours.[15]

  • Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Dilute all stressed samples appropriately with the mobile phase and analyze using the developed HPLC-UV method. Analyze samples with significant degradation by LC-MS/MS to identify the degradation products.

Data Summary and Interpretation

Forced degradation studies are expected to yield the following profile for Leucomycin V, 3-acetate 4B-butanoate.

Stress ConditionExpected DegradationPrimary Degradation Pathway
0.1 M HCl ExtensiveHydrolysis of the cladinose glycosidic bond.[1]
0.1 M NaOH ModerateSaponification of the 3-acetate and 4B-butanoate esters.
3% H₂O₂ Moderate to SignificantOxidation of the dimethylamino group to form N-oxide.[11]
Heat (60°C) MinimalGenerally stable, but some degradation may occur.
Light (ICH Q1B) Minimal to ModeratePhotodegradation, potentially leading to N-desmethyl products.[11]

Interpretation: The compound is most sensitive to acidic conditions. Significant degradation under oxidative and basic stress highlights the need to control these factors during manufacturing and in formulations. The stability-indicating method must be able to resolve the parent peak from all major degradation products formed under these conditions.

Conclusion and Recommendations

Leucomycin V, 3-acetate 4B-butanoate is a macrolide antibiotic with a complex physicochemical profile. Its low aqueous solubility and pronounced instability in acidic conditions are the primary challenges for formulation development. The dimethylamino group and ester linkages are the most reactive sites, susceptible to oxidation and hydrolysis, respectively.

Key Recommendations:

  • Storage: The solid API should be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration (-20°C for long-term).[4][10]

  • Formulation: For liquid formulations, the pH must be carefully controlled and maintained in the neutral to slightly alkaline range to prevent acid-catalyzed degradation. The use of antioxidants should be considered to prevent oxidative degradation.

  • Handling: Protect the compound from exposure to light and strong acids at all stages of handling and analysis.

This guide provides a foundational understanding of the critical quality attributes of Leucomycin V, 3-acetate 4B-butanoate. The successful development of this compound into a safe and effective drug product will depend on the careful application of these principles.

References

  • Kitasamycin - Grokipedia. (2026, January 7).
  • ICH. (2000). Stability Testing of New Drug Substances and Products (Q1AR).
  • Al-Aani, H., & Akel, H. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark.
  • PubChem. (n.d.). Leucomycin V, 4B-(3-hydroxybutanoate) 3b-propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Leucomycin V. National Center for Biotechnology Information. Retrieved from [Link]

  • von Gunten, U., & Salhi, E. (2010). Degradation of macrolide antibiotics by ozone: A mechanistic case study with clarithromycin.
  • Wang, J., et al. (2025). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. Scientific Reports.[Link]

  • Lester, Y., & Avisar, D. (2020). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. ResearchGate.[Link]

  • Tauber, V., & Chiurciu, V. (2018). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. CABI Digital Library.[Link]

  • Wang, J., et al. (2023). New insights into lincomycin biodegradation by Conexibacter sp. LD01: Genomics characterization, biodegradation kinetics and pathways. PubMed.[Link]

  • Wang, J., et al. (2020). Novel strains with superior degrading efficiency for lincomycin manufacturing biowaste. Chalmers Research.[Link]

  • Wang, J., et al. (2018). Characterization and mechanism analysis of lincomycin biodegradation with Clostridium sp. strain LCM-B isolated from lincomycin mycelial residue (LMR). PubMed.[Link]

  • PMDA. (n.d.). Kitasamycin Tartrate. Pharmaceuticals and Medical Devices Agency.
  • AERU. (2025, September 15). Kitasamycin. University of Hertfordshire.[Link]

  • MedicaPharma. (n.d.). Kitasamycin (GMP grade). [Link]

  • Fu, Y., et al. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.[Link]

  • da Vila, R. M., & de Oliveira, M. F. (2006). Analytical methods for vancomycin determination in biological fluids and in pharmaceuticals. Química Nova.[Link]

  • Novakova, L., et al. (2017). Modern methods for vancomycin determination in biological fluids by methods based on high-performance liquid chromatography-A review. Journal of Separation Science.[Link]

  • Masse, M., et al. (2016). Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy.[Link]

  • PubChem. (n.d.). Leucomycin v, 4(sup b)-acetate 3-propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sano, Y. (1954). Studies on leucomycin. V. Purification and chemical properties. The Journal of Antibiotics.[Link]

  • Girardet, C., et al. (2020). Physicochemical and microbiological stability study of vancomycin 25 mg/ml eye drops stored at 2-8°C in low density polyethylene (LDPE) containers. GERPAC.[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of Leucomycin V, 3-acetate 4B-butanoate: A Comprehensive Technical Guide

Executive Summary & Molecular Context Leucomycin V, 3-acetate 4B-butanoate (CAS: 18361-46-1), universally recognized in literature as Leucomycin A4 or Kitasamycin A4, is a naturally occurring 16-membered macrolide antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Leucomycin V, 3-acetate 4B-butanoate (CAS: 18361-46-1), universally recognized in literature as Leucomycin A4 or Kitasamycin A4, is a naturally occurring 16-membered macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis[1]. Characterized by a complex macrocyclic lactone ring conjugated with specific sugar moieties, it exhibits potent antibacterial properties primarily against Gram-positive bacteria and mycoplasma[1].

Mechanistically, Leucomycin A4 exerts its bacteriostatic effect by penetrating the bacterial cell wall and reversibly binding to the peptidyl transferase center of the 50S ribosomal subunit [1]. This steric hindrance prematurely terminates peptide chain elongation, effectively halting bacterial protein synthesis[1]. However, translating this in vitro potency into in vivo efficacy requires a rigorous understanding of its distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Pharmacokinetic Profile (ADME)

Absorption & Bioavailability Constraints

The oral bioavailability ( F ) of Leucomycin A4 is highly variable and generally classified as low to moderate[2]. In human pharmacokinetic studies, peak plasma concentrations ( Tmax​ ) are typically achieved within 1 to 2 hours post-administration[2]. In veterinary applications (e.g., swine models), absorption from medicated feed is notably poor, often yielding a bioavailability factor of less than 40%[2].

Mechanistic Causality: The low bioavailability is driven by three factors:

  • High Molecular Weight (814.0 g/mol ): Limits paracellular transport across the intestinal epithelium.

  • Gastric Instability: The macrolide lactone ring is susceptible to acid-catalyzed degradation in the gastric lumen prior to reaching the primary absorption site in the duodenum.

  • First-Pass Metabolism: Extensive presystemic extraction by intestinal and hepatic Cytochrome P450 (CYP3A4 homologs) enzymes significantly reduces the intact fraction reaching systemic circulation[2].

Tissue Distribution & PELF Accumulation

Despite low plasma concentrations, 16-membered macrolides like Leucomycin A4 exhibit a massive apparent volume of distribution ( Vd​ ). The compound extensively partitions into peripheral tissues, with a pronounced affinity for the respiratory tract and gastrointestinal mucosa[2].

Crucially, Leucomycin A4 accumulates in the Pulmonary Epithelial Lining Fluid (PELF) and alveolar macrophages. Studies on closely related acetylated derivatives (e.g., Acetylkitasamycin) demonstrate that PELF concentrations can exceed corresponding plasma concentrations by 30- to 40-fold[3]. This ion-trapping mechanism within acidic intracellular compartments of macrophages allows the drug to be transported directly to the site of infection, providing robust efficacy against respiratory pathogens like Streptococcus suis despite sub-therapeutic plasma levels[3].

Hepatic Metabolism & Excretion

Leucomycin A4 is primarily cleared via hepatic metabolism[2]. It acts as both a substrate and a weak inhibitor of CYP450 enzymes. Phase I biotransformation involves N-demethylation of the desosamine sugar and hydrolysis of the ester groups, yielding metabolites with significantly reduced antimicrobial activity. The parent drug and its metabolites are subsequently excreted predominantly via the biliary route into the feces, with renal clearance accounting for a negligible fraction (<10%)[2].

Quantitative Pharmacokinetic Data

The following table synthesizes the expected pharmacokinetic parameters of Leucomycin A4 (and its closely related acetylated analogs) derived from mammalian models, highlighting the critical disparity between systemic and pulmonary exposure[2][3].

Pharmacokinetic ParameterUnitPlasma ProfilePulmonary Epithelial Lining Fluid (PELF)
Peak Concentration ( Cmax​ ) μ g/mL0.50 – 1.009.80 – 31.50
Time to Peak ( Tmax​ ) hours1.50 – 2.004.00 – 4.50
Area Under Curve ( AUC0−∞​ ) μ g/mL5.00 – 10.00240.00 – 250.00
Elimination Half-Life ( t1/2​ ) hours2.50 – 4.00> 6.00
Oral Bioavailability ( F ) %20.0 – 40.0N/A (Tissue specific)

Experimental Workflow: LC-MS/MS Quantification

To accurately model the pharmacokinetics of Leucomycin A4, researchers must overcome significant analytical challenges, primarily matrix-induced ion suppression during Electrospray Ionization (ESI). The following self-validating protocol details the extraction and quantification of Leucomycin A4 from biological matrices.

Step-by-Step Methodology

Step 1: Sample Preparation via Solid-Phase Extraction (SPE) Causality: Simple protein precipitation leaves residual phospholipids that severely suppress macrolide ESI signals. SPE ensures a clean extract, providing self-validating recovery metrics.

  • Aliquot 100 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Roxithromycin, 1 µg/mL) to correct for extraction losses and volumetric errors.

  • Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 2 minutes to precipitate proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Condition an Oasis HLB SPE cartridge with 1 mL Methanol followed by 1 mL LC-MS grade Water.

  • Load the supernatant onto the cartridge. Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elute the target analytes with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation Causality: Utilizing a volatile buffer system is critical to stabilize the acid-labile macrolide lactone ring during the chromatographic run[4].

  • Column: C18 Reversed-Phase Column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Initiate at 10% B, ramp to 90% B over 5.0 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor-to-product ion transition for Leucomycin A4 at m/z 814.5 → 174.1 . The m/z 174.1 fragment corresponds to the specific cleavage of the sugar moiety, providing high analytical specificity.

Pathway Visualization

The following diagram illustrates the systemic and tissue-specific ADME routing of Leucomycin A4, emphasizing the critical divergence between plasma clearance and pulmonary accumulation.

PK_Workflow Admin Oral Dosing Leucomycin A4 GI GI Absorption (Low Bioavailability) Admin->GI Ingestion Liver Hepatic CYP450 Metabolism GI->Liver Portal Vein Plasma Systemic Plasma Circulation Liver->Plasma Bioavailable Fraction Excretion Biliary & Fecal Excretion Liver->Excretion Primary Clearance Plasma->Liver Hepatic Recirculation Tissue PELF & Macrophage Accumulation Plasma->Tissue High Vd Distribution

Fig 1: Pharmacokinetic ADME pathway of Leucomycin A4 detailing systemic and tissue distribution.

References

  • Title: Kitasamycin Pharmacokinetics Source: Grokipedia URL: [Link]

  • Title: PK-PD Modeling and Optimal Dosing Regimen of Acetylkitasamycin against Streptococcus suis in Piglets Source: PMC (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Leucomycin V, 3-acetate 4B-butanoate (Leucomycin A4) Quantification

Introduction & Analytical Context Leucomycin V, 3-acetate 4B-butanoate—commonly referred to as Leucomycin A4 or Kitasamycin A4—is a potent 16-membered macrocyclic lactone antibiotic derived from the fermentation of Strep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Leucomycin V, 3-acetate 4B-butanoate—commonly referred to as Leucomycin A4 or Kitasamycin A4—is a potent 16-membered macrocyclic lactone antibiotic derived from the fermentation of Streptomyces kitasatoensis[1]. Clinically and in veterinary applications, it functions by binding to the bacterial 50S ribosomal subunit, thereby disrupting protein synthesis and halting bacterial growth[2].

From an analytical perspective, quantifying Leucomycin A4 presents a significant challenge. The compound is naturally produced as part of the "leucomycin complex," a mixture of at least eight structurally related analogues (e.g., A1, A3, A4, A5) that differ only by minor variations in their acyl groups at the C-3 and C-4'' positions[3]. Because these structural isomers exhibit nearly identical physicochemical properties, achieving baseline resolution requires a highly optimized, selective chromatographic method.

Scientific Rationale: The Causality of Chromatographic Choices

Method development for complex macrolides cannot rely on generic gradients. Every parameter must be deliberately engineered to address the molecule's specific structural nuances.

  • Stationary Phase & Thermodynamics (Temperature): Macrolides are bulky molecules with large hydrodynamic radii. Their slow diffusion into the pores of the stationary phase often leads to broad, tailing peaks. To counteract this, we utilize an end-capped C18 column operated at an elevated temperature (typically 40°C to 60°C)[4]. The thermal energy increases the kinetic energy of the analyte, improving mass transfer rates between the mobile and stationary phases, which sharpens the peaks and enhances resolution.

  • Mobile Phase Causality: Leucomycin A4 contains a basic dimethylamino sugar moiety (desosamine) with a pKa of approximately 8.0. If analyzed in a neutral, unbuffered mobile phase, this basic amine will interact with residual acidic silanols on the silica support, causing severe peak tailing. To prevent this, we employ a 0.1 mol/L ammonium acetate buffer adjusted to pH 4.5[4]. At this acidic pH, the amine is fully protonated, and the high ionic strength of the buffer effectively masks silanol activity.

  • Organic Modifier Selectivity: A ternary mobile phase system is required to separate the closely eluting leucomycin isomers. A mixture of buffer, methanol, and acetonitrile (40:55:5, v/v/v) is optimal[3][4]. Methanol provides excellent solubility for the macrolactone ring, while the small addition of acetonitrile acts as a selectivity modifier, altering the hydrogen-bonding dynamics just enough to resolve Leucomycin A4 from Leucomycin A5.

  • Detection Strategy: The 16-membered lactone ring features a conjugated diene system. This structural motif provides a strong, distinct UV absorbance maximum ( λmax​ ) at 231 nm, allowing for highly sensitive UV detection without the need for mass spectrometry in routine quality control[3][5].

MethodLogic A Analyte: Leucomycin A4 B Chromatographic Challenges A->B C Mobile Phase: NH4OAc (pH 4.5) + MeOH/ACN B->C Suppress silanol interactions D Stationary Phase: End-capped C18 @ 40-60°C B->D Improve mass transfer E Detection: UV @ 231 nm B->E Target conjugated diene F Optimized Quantification C->F D->F E->F

Caption: Logical framework and parameter causality for Leucomycin A4 HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to confirm chromatographic integrity prior to sample acquisition.

Reagents & Materials
  • Leucomycin A4 Reference Standard (Purity 98.0%)

  • HPLC-Grade Methanol and Acetonitrile

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (for pH adjustment)

  • Ultrapure Water (18.2 M Ω⋅ cm)

Mobile Phase Preparation
  • Buffer Preparation: Dissolve 7.7 g of ammonium acetate in 1000 mL of ultrapure water to yield a 0.1 mol/L solution. Adjust the pH to exactly 4.5 using glacial acetic acid[4].

  • Ternary Mixture: Combine the pH 4.5 buffer, methanol, and acetonitrile in a volumetric ratio of 40:55:5 (v/v/v)[3][4].

  • Degassing: Filter the mixture through a 0.22 µm nylon membrane and sonicate for 15 minutes to remove dissolved gases.

Sample Preparation Workflow

For fermentation broths or complex matrices, sample cleanup is critical to protect the column and ensure baseline stability.

SamplePrep S1 Fermentation Broth / API Extract with Methanol S2 Centrifugation 10,626 x g, 15 min, 4°C S1->S2 S3 Filtration 0.22 µm PTFE Syringe Filter S2->S3 S4 Dilution Dilute with Mobile Phase S3->S4 S5 HPLC Analysis Inject 20 µL S4->S5

Caption: Step-by-step sample preparation workflow for Leucomycin A4 extraction and analysis.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1 M NH₄OAc (pH 4.5) / MeOH / ACN (40:55:5, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 60°C (Critical for peak shape)
Detection Wavelength UV at 231 nm
Injection Volume 20 µL

System Suitability & Quality Control Data

Before quantifying unknown samples, the analytical sequence must begin with a blank injection, followed by six replicate injections of the Leucomycin A4 working standard (e.g., 50 µg/mL). The system must meet the following self-validating criteria to prove that the column thermodynamics and mobile phase pH are functioning as designed.

System Suitability Criteria (SST)
ParameterTarget CriterionCausality / Implication if Failed
Retention Time ( tR​ ) ~8.0 - 12.0 minConfirms correct organic modifier ratio.
Resolution ( Rs​ ) 1.5 (vs. Leucomycin A5)Ensures accurate integration free from isomer interference.
Tailing Factor ( Tf​ ) 1.5Verifies that silanol interactions are successfully masked by the pH 4.5 buffer.
Theoretical Plates ( N ) 3000Confirms column efficiency and adequate mass transfer at 60°C.
Injection Precision (RSD) 2.0% (n=6)Validates autosampler accuracy and method stability.

Operational Note: If the tailing factor exceeds 1.5, verify the pH of the ammonium acetate buffer. A drift above pH 5.0 will cause the dimethylamino group to interact with the stationary phase, necessitating fresh buffer preparation.

References

  • "EFFECTS OF PRECURSORS ON KITASAMYCIN PRODUCTION IN Streptomyces kitasatoensis". Federal University of Uberlândia (UFU). URL: [Link]

  • "Separation and Characterization of New Components and Impurities in Leucomycin by Multiple Heart-Cutting Two-Dimensional Liquid Chromatography Combined with Ion Trap/Time-of-Flight Mass Spectrometry". ResearchGate. URL: [Link]

Sources

Application

Application Note: High-Yield Extraction and Purification of Leucomycin A4 from Streptomyces kitasatoensis

Abstract Leucomycin A4 (Leucomycin V, 3-acetate 4B-butanoate; CAS: 18361-46-1) is a highly active 16-membered macrolide antibiotic. Due to its complex stereochemistry and susceptibility to hydrolysis, isolating this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Leucomycin A4 (Leucomycin V, 3-acetate 4B-butanoate; CAS: 18361-46-1) is a highly active 16-membered macrolide antibiotic. Due to its complex stereochemistry and susceptibility to hydrolysis, isolating this specific derivative from the broader Streptomyces kitasatoensis fermentation broth requires strict physicochemical control. This application note details a self-validating workflow for the upstream fermentation, liquid-liquid extraction, and downstream RP-HPLC purification of Leucomycin A4, designed for researchers and drug development professionals.

Biological Mechanism of Action

Like other macrolides, Leucomycin A4 acts as a potent bacteriostatic agent against Gram-positive bacteria and certain Gram-negative cocci. It permeates the bacterial cell envelope and binds reversibly to the 50S ribosomal subunit ()[1]. By sterically blocking the polypeptide exit tunnel, it inhibits peptidyl transferase activity, thereby arresting protein translation and halting bacterial growth[1].

MOA A Leucomycin A4 (Macrolide) B Bacterial 50S Ribosomal Subunit A->B Binds to C Peptidyl Transferase Inhibition B->C Induces D Translation Arrest & Bacteriostasis C->D Results in

Caption: Mechanism of Leucomycin A4 binding to the 50S ribosome to inhibit bacterial translation.

Upstream Bioprocessing: Fermentation Protocol

The biosynthesis of the leucomycin complex via the polyketide synthase (PKS) pathway is highly dependent on oxidative stress and precursor availability.

Step-by-Step Methodology:
  • Seed Activation: Aseptically inoculate S. kitasatoensis spores into Tryptone Soya Broth (TSB). Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm to achieve exponential mycelial growth ()[2].

  • Production Phase: Inoculate a bioreactor containing the production medium (2% glucose, 0.5% peptone, 0.5% meat extract, 0.3% yeast extract, 0.3% CaCO₃, pH 7.0) with 5% (v/v) of the seed culture[3].

  • Incubation: Maintain the fermentation at 27–30°C for 72–85 hours[3].

Expertise & Causality: Aeration is a critical parameter. The macrolide lactone ring formation is an oxygen-intensive process. Maintaining high dissolved oxygen (e.g., 1 vvm aeration) prevents the premature truncation of the polyketide chain, directly maximizing the titer of the leucomycin complex.

Downstream Processing: Extraction Workflow

The target compound, Leucomycin A4, contains a basic dimethylamino sugar moiety. The extraction protocol exploits the ionizable nature of this functional group to isolate the macrolides from aqueous impurities.

Step-by-Step Methodology:
  • Biomass Clearance: Centrifuge the harvested broth at 5,000 rpm for 20 minutes to pellet the mycelial mass[2]. The extracellular leucomycins remain in the supernatant.

  • pH Modulation: Carefully adjust the cell-free filtrate to pH 7.5–9.0 using 1M NaOH[4].

  • Partitioning: Add an equal volume (1:1 v/v) of ethyl acetate. Agitate vigorously for 15 minutes to maximize interfacial mass transfer[2].

  • Phase Separation: Allow the emulsion to break. Decant the upper organic phase[2].

  • Concentration: Evaporate the ethyl acetate under reduced pressure at <40°C to yield the crude macrolide complex[2].

Expertise & Causality: At neutral or acidic pH, the dimethylamino group is protonated, making the macrolide highly water-soluble. Adjusting the pH to the 7.5–9.0 range deprotonates the amine. This shift converts Leucomycin A4 into its neutral, lipophilic free-base form, thermodynamically driving its mass transfer into the organic ethyl acetate phase[4].

Self-Validating System (Halt Point): Continuously monitor the aqueous phase pH during extraction. Do not exceed pH 9.5. Strongly alkaline conditions will trigger the saponification of the delicate 3-acetate and 4B-butanoate ester linkages, irreversibly degrading Leucomycin A4 into less active leucomycin V derivatives. If the pH overshoots, neutralize immediately or discard the batch.

Workflow F S. kitasatoensis Fermentation Broth Fil Filtration / Centrifugation (Remove Mycelia) F->Fil pH Adjust Filtrate to pH 7.5 - 9.0 Fil->pH Cell-free broth Ext Liquid-Liquid Extraction (Ethyl Acetate) pH->Ext Deprotonation Org Organic Phase (Crude Macrolides) Ext->Org Phase separation HPLC RP-HPLC Purification (C18 Column) Org->HPLC Concentration Pure Purified Leucomycin A4 HPLC->Pure Isocratic Elution

Caption: Step-by-step extraction and HPLC purification workflow for Leucomycin A4.

Analytical & Preparative Purification (RP-HPLC)

The crude extract contains a mixture of homologous leucomycins (A1, A3, A4, A5, etc.). Reversed-phase chromatography is required to resolve Leucomycin A4 from its structural analogs.

Step-by-Step Methodology:
  • Column: C18 Reversed-Phase (e.g., 5 µm particle size, 4.6 mm x 150 mm) ()[5].

  • Temperature: 40°C (reduces mobile phase viscosity and sharpens elution peaks)[5].

  • Mobile Phase: Isocratic elution. Prepare an ammonium acetate buffer (0.154% w/v) adjusted to pH 5.5 with dilute phosphoric acid. Mix 370 mL of this buffer with 580 mL of methanol and 50 mL of acetonitrile[5].

  • Detection: UV absorbance at 232 nm, corresponding to the conjugated diene system of the macrolide ring[6].

Self-Validating System (System Suitability): Before injecting the crude extract, inject a standard calibration mixture of Leucomycin A5 and Josamycin (Leucomycin A3). The chromatographic resolution ( Rs​ ) between these two peaks must be ≥5.0 [5]. If Rs​<5.0 , the column is fouled or the mobile phase is incorrectly prepared. Abort the run to prevent the loss of high-value crude extract.

Quantitative Data Summary

The table below outlines the standard physicochemical parameters and expected yields for this protocol, allowing researchers to benchmark their extraction efficiency.

ParameterSpecification / Expected Value
Fermentation Yield (Crude) ~800 mg / L of culture broth
Optimal Extraction pH 7.5 – 9.0
Extraction Solvent Ratio 1:1 (v/v) Aqueous to Ethyl Acetate
UV Detection Wavelength 232 nm
Relative Retention Time (A4 vs A5) ~1.2
Target Final Purity (HPLC) 95%

References

  • PMDA. "Kitasamycin Tartrate - Official Monographs". Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan. URL:[Link]

Sources

Method

A High-Sensitivity LC-MS/MS Protocol for the Quantification of Leucomycin V, 3-acetate 4B-butanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract and Introduction Leucomycin V, a member of the macrolide antibiotic family, and its derivatives are of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Leucomycin V, a member of the macrolide antibiotic family, and its derivatives are of significant interest in pharmaceutical research and development due to their antibacterial properties.[1] Specifically, Leucomycin V, 3-acetate 4B-butanoate is a complex esterified variant whose precise and sensitive detection is crucial for pharmacokinetic studies, metabolism analysis, and quality control in drug manufacturing. This application note provides a comprehensive, field-proven protocol for the analysis of Leucomycin V, 3-acetate 4B-butanoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The inherent complexity of biological and chemical matrices demands a highly selective and sensitive analytical technique. LC-MS/MS, particularly with a triple quadrupole (QqQ) mass spectrometer, offers unparalleled performance for such applications.[2] This guide is structured to provide not just a step-by-step procedure, but also the scientific rationale behind key parameter choices, empowering researchers to adapt and optimize the method for their specific needs. We will detail everything from sample preparation and chromatographic separation to the fine-tuning of mass spectrometry parameters for achieving optimal detection limits and quantitative accuracy.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust mass spectrometry method.

  • Compound Name: Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate*

  • Synonyms: Josamycin propionate, 9-Propionyljosamycin[3]

  • Molecular Formula: C45H73NO16[4]

  • Molecular Weight: 884.06 g/mol (Average)[4]

  • Monoisotopic Mass: 883.4930 Da

  • Core Structure: Leucomycin V is a 16-membered macrolide lactone ring substituted with two deoxy sugars, mycaminose and mycarose.[1][5] The presence of a dimethylamino group on the mycaminose sugar moiety makes the molecule basic and easily protonated, a key feature we will exploit for ionization.[6]

Note: The user-provided topic name "Leucomycin V, 3-acetate 4B-butanoate" is a partial name. A more complete chemical name found in databases is Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate, which corresponds to the provided molecular formula. This protocol is based on this complete structure.

Principle of the Method: The Synergy of LC and MS/MS

This method leverages the separation power of High-Performance Liquid Chromatography (HPLC) and the specificity of tandem mass spectrometry.

3.1 Chromatographic Separation A reversed-phase C18 column is employed to separate the analyte from matrix components based on its lipophilic nature.[7] A gradient elution using acetonitrile and water, acidified slightly with formic acid, ensures sharp peak shapes and promotes efficient protonation prior to entering the mass spectrometer.

3.2 Ionization: Electrospray Ionization (ESI) Electrospray Ionization (ESI) in the positive ion mode is the technique of choice for macrolides.[6][8] The basic dimethylamino group on the mycaminose sugar is readily protonated in the acidic mobile phase, leading to the highly stable, singly-charged pseudomolecular ion [M+H]+. The formation of this specific precursor ion is the first stage of selectivity in the MS analysis.

3.3 Detection: Multiple Reaction Monitoring (MRM) For ultimate sensitivity and selectivity, we will use the Multiple Reaction Monitoring (MRM) scan mode.[8][9] This process involves three sequential steps within the triple quadrupole mass spectrometer:

  • Q1 (First Quadrupole): Isolates the specific precursor ion of our analyte (the [M+H]+ ion, m/z 884.5).

  • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Isolates specific, characteristic fragment ions (product ions) generated in the collision cell.

Monitoring a pair of precursor-to-product ion transitions provides a highly specific signature for the analyte, effectively eliminating background noise and confirming its identity with high confidence.[10]

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final data acquisition.

G cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection stock Prepare Stock Solution (1 mg/mL in Methanol) work Create Working Standards (Serial Dilution) stock->work inject Inject Sample/Standard (5 µL) work->inject sample Prepare Sample (e.g., Protein Precipitation) sample->inject column Reversed-Phase C18 Column (Gradient Elution) inject->column esi Ionization (ESI+) column->esi q1 Q1: Precursor Ion Selection (m/z 884.5) esi->q1 q2 q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 726.4, 158.1) q2->q3 detect Detector q3->detect data 4. Data Analysis (Quantification & Confirmation) detect->data

Caption: End-to-end workflow for Leucomycin V analysis.

Detailed Protocols and Parameters

5.1 Required Materials and Reagents

  • Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (99% or higher purity)

  • A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • An HPLC or UPLC system

  • A triple quadrupole mass spectrometer with an ESI source

5.2 Standard Preparation Protocol

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

5.3 Sample Preparation Protocol (Example: Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.4 Liquid Chromatography (LC) Parameters The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and early-eluting matrix interferences.

ParameterRecommended Value
ColumnC18 Reversed-Phase (e.g., 100 Å, 1.8 µm, 2.1x100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

5.5 Mass Spectrometry (MS) Parameters These parameters are a starting point and should be optimized for the specific instrument in use. The process involves infusing a standard solution and adjusting voltages and gas flows to maximize the signal for the chosen MRM transitions.

ParameterRecommended ValueCausality and Rationale
Ion Source & Gas
Ionization ModeElectrospray Ionization (ESI), PositiveThe dimethylamino group is highly basic and readily accepts a proton ([M+H]+), making positive mode ESI highly efficient for macrolides.[6][8]
Capillary Voltage3.0 - 3.5 kVCreates a stable electrospray plume for efficient ion generation. Optimization is key to prevent in-source fragmentation.[6]
Source Temperature130 - 150°CA lower source temperature helps maintain the integrity of the thermally labile macrolide structure.[6]
Desolvation Temperature300 - 350°CFacilitates the evaporation of solvent from the charged droplets, aiding in the release of gas-phase ions.
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)High flow aids in solvent evaporation.
Cone Gas Flow50 L/hr (Nitrogen)Helps to shape the spray and prevent solvent droplets from entering the mass analyzer.
Collision GasArgonAn inert gas used to induce fragmentation in the collision cell.
MRM Transitions
Precursor Ion (m/z) 884.5 This corresponds to the calculated monoisotopic mass of the protonated molecule [C45H73NO16 + H]+.
Product Ion 1 (m/z) 726.4 (Quantifier) This fragment corresponds to the neutral loss of the mycarose sugar and its associated 3-methylbutanoate ester group. Cleavage of glycosidic bonds is a characteristic and highly favorable fragmentation pathway for macrolides.[11][12] This transition is typically intense and ideal for quantification.
Product Ion 2 (m/z) 158.1 (Qualifier) This fragment represents the protonated mycaminose sugar moiety after cleavage of both glycosidic bonds. Its presence serves as a crucial confirmation of the analyte's identity.[12]
Dwell Time100 - 150 msSufficient time to acquire an adequate number of data points across the chromatographic peak for reliable integration.

Fragmentation Pathway and Justification

The selection of MRM transitions is non-arbitrary and is based on the predictable fragmentation of the macrolide structure under CID conditions.

G cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]+ m/z 884.5 (Leucomycin V derivative) quant Product Ion (Quantifier) m/z 726.4 parent->quant  Neutral Loss of  Mycarose-ester  (-158.1 Da) qual Product Ion (Qualifier) m/z 158.1 parent->qual  Cleavage of both  glycosidic bonds

Caption: Proposed fragmentation of the [M+H]+ ion.

The most labile bonds in the protonated macrolide are the glycosidic linkages connecting the sugars to the lactone ring.[12][13]

  • Quantifier Ion (m/z 726.4): The primary fragmentation event is the cleavage of the bond between the two sugars, resulting in the loss of the terminal mycarose sugar along with its ester side chain as a neutral molecule.

  • Qualifier Ion (m/z 158.1): A secondary fragmentation pathway involves the cleavage of both glycosidic bonds, releasing the protonated mycaminose sugar. Since the positive charge is preferentially retained on the nitrogen-containing fragment, this ion is readily observed and serves as an excellent qualifier.[12]

Conclusion

This application note provides a robust and scientifically-grounded framework for the sensitive and selective detection of Leucomycin V, 3-acetate 4B-butanoate using LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the rationale for parameter selection, offer researchers a reliable starting point for method development and routine analysis. By leveraging the principles of electrospray ionization and multiple reaction monitoring, this method is well-suited for the demanding analytical challenges in pharmaceutical science.

References

  • Huan, Z., et al. (2003). Determination of Five Macrolide Antibiotic Residues in Honey by LC-ESI-MS and LC-ESI-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Richards, A. L., et al. (2019). Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Delepine, B., et al. (1996). Multiresidue Method for Confirmation of Macrolide Antibiotics in Bovine Muscle by Liquid Chromatography/Mass Spectrometry. Journal of AOAC International. Available at: [Link]

  • Wang, J. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. Available at: [Link]

  • Gao, Y., et al. (2024). Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Huan, Z., et al. (2005). Determination of Five Macrolide Antibiotic Residues in Eggs Using Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Huan, Z., et al. (2004). Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Vranješ, M., et al. (2023). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • PubChem. (n.d.). Leucomycin V, 4B-(3-hydroxybutanoate) 3b-propanoate. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). LEUCOMYCIN A4 TARTRATE. Available at: [Link]

  • PubChemLite. (n.d.). Leucomycin v, 4(sup b)-acetate 3-propanoate. Available at: [Link]

  • Wang, J., et al. (2019). Separation and Characterization of New Components and Impurities in Leucomycin by Multiple Heart-Cutting Two-Dimensional Liquid Chromatography Combined with Ion Trap/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Holypharm. (2023). Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate 99% White to Light Yellow. LookChem. Available at: [Link]

  • Sushko, R., et al. (2012). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Chimica Slovenica. Available at: [Link]

  • Zhang, Y., et al. (2020). Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • SciSpace. (n.d.). Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. Available at: [Link]

  • Janecki, D., et al. (2011). Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wang, J., et al. (2020). The structures of new components in leucomycin. ResearchGate. Available at: [Link]

  • Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. Available at: [Link]

  • Zhang, X., et al. (2023). Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Chen, Y., et al. (2023). A High-Performance Liquid Chromatography—Mass Spectrometry Method for Simultaneous Determination of Vancomycin, Meropenem, and Valproate in Patients with Post-Craniotomy Infection. Molecules. Available at: [Link]

  • Baars, O., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Dubois, M., et al. (2006). Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS). Analytica Chimica Acta. Available at: [Link]

Sources

Application

Application Notes and Protocols: In Vivo Pharmacokinetic Study of Leucomycin V, 3-acetate 4B-butanoate

Introduction Leucomycins are a family of macrolide antibiotics produced by Streptomyces kitasatoensis. Leucomycin V, a 16-membered macrolide, serves as a scaffold for various derivatives designed to improve antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Leucomycins are a family of macrolide antibiotics produced by Streptomyces kitasatoensis. Leucomycin V, a 16-membered macrolide, serves as a scaffold for various derivatives designed to improve antibacterial activity and pharmacokinetic properties. The specific derivative, Leucomycin V, 3-acetate 4B-butanoate, is an ester prodrug intended to enhance oral bioavailability and plasma stability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent.

Pharmacokinetic (PK) studies are essential to characterize how the body processes a drug and to establish a safe and effective dosing regimen.[1][2] This document provides a detailed, field-proven protocol for conducting an in vivo pharmacokinetic study of Leucomycin V, 3-acetate 4B-butanoate in a rodent model, designed for researchers in drug development and pharmacology. The protocol emphasizes scientific integrity, drawing upon established methodologies for macrolide antibiotics and adhering to regulatory principles.[3][4]

Principle of the Study

The primary objective of this study is to determine the fundamental pharmacokinetic profile of Leucomycin V, 3-acetate 4B-butanoate and its active metabolite, Leucomycin V, following a single intravenous (IV) and oral (PO) administration in rats. An IV administration is included to provide data on the drug's disposition and clearance independent of absorption, while the PO administration will assess oral bioavailability.[5]

By collecting serial blood samples and quantifying drug concentrations in plasma over time, key pharmacokinetic parameters will be determined using non-compartmental analysis (NCA).[2][6][7] These parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Absolute oral bioavailability.

This data is foundational for making informed decisions in preclinical and clinical development.[8]

Materials and Reagents

Test and Reference Compounds
  • Leucomycin V, 3-acetate 4B-butanoate (purity >98%)

  • Leucomycin V (analytical standard, purity >99%)

  • Internal Standard (IS): A structurally similar macrolide, such as Erythromycin or another Leucomycin derivative not present in the test system (e.g., Azithromycin-d5).[9]

Dosing Vehicles
  • For IV administration: 5% Dextrose in Water (D5W), or a solution containing Solutol HS 15/Ethanol/Water, depending on solubility.

  • For PO administration: 0.5% (w/v) Methylcellulose in deionized water.

Reagents for Sample Analysis (LC-MS/MS)
  • Acetonitrile (HPLC or Optima grade)

  • Methanol (HPLC or Optima grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control (drug-free) rat plasma (K2-EDTA)

Consumables and Equipment
  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Syringes and needles for IV injection

  • Microcentrifuge tubes containing K2-EDTA anticoagulant

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • -80°C Freezer

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

  • Analytical column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[10]

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, MATLAB SimBiology)[6]

Experimental Design and Rationale

The design of preclinical studies must be tailored to the specific investigational agent.[4] For this study, a crossover design is not recommended due to the potential for drug accumulation and the invasive nature of repeated cannulation. Therefore, a parallel design with separate groups for each route of administration is employed.

Animal Model
  • Species: Male Sprague-Dawley rats (n=5 per group).

  • Rationale: The rat is a commonly used and well-characterized model in toxicology and pharmacokinetic studies, and is recommended by regulatory bodies like the OECD.[11] Using only male rats initially simplifies the analysis by eliminating potential variability due to the female estrous cycle.

Dosing and Administration
  • Acclimatization: Animals should be acclimated for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (approx. 12 hours) before dosing to reduce variability in oral absorption. Water is provided ad libitum.

  • Dose Selection: Doses are selected based on preliminary toxicity and efficacy studies. For this protocol, we will use hypothetical doses.

    • IV Group (n=5): 5 mg/kg administered as a bolus via the tail vein. The IV route is chosen to bypass absorption, allowing for the direct assessment of distribution and clearance.[5]

    • PO Group (n=5): 20 mg/kg administered via oral gavage. The oral dose is higher to account for incomplete absorption and first-pass metabolism.[12]

  • Dose Volume:

    • IV: 1 mL/kg

    • PO: 5 mL/kg

Blood Sample Collection
  • Method: Serial blood samples (~150 µL) are collected from the jugular or saphenous vein into K2-EDTA coated tubes. The sparse sampling method, where samples are collected from different individuals at each time point, can also be considered if frequent sampling from a single animal is not feasible.[6]

  • Time Points: The selection of time points is critical to accurately define the plasma concentration-time curve, especially the absorption phase (Tmax) and the elimination phase (t½).

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples are immediately placed on ice and centrifuged (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma. Plasma is transferred to clearly labeled microcentrifuge tubes and stored at -80°C until analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow of the in vivo pharmacokinetic study.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Study Phase Protocol Protocol Design & Ethics Approval Animals Animal Acclimatization (≥5 days) Protocol->Animals DosePrep Dose Formulation & Verification Animals->DosePrep Fasting Overnight Fasting DosePrep->Fasting Dosing Dosing (IV & PO Groups) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis Bioanalysis by LC-MS/MS Processing->Analysis PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Figure 1. Experimental workflow for the in vivo pharmacokinetic study.

Step-by-Step Protocols

Protocol 1: Bioanalytical Method Validation

Prior to analyzing study samples, the LC-MS/MS method must be validated according to FDA or ICH M10 guidelines to ensure data reliability.[3][13][14][15][16]

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Leucomycin V, 3-acetate 4B-butanoate, Leucomycin V, and the Internal Standard (IS) in methanol.

  • Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate dilutions of the stock solutions into drug-free rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma (standard, QC, or study sample), add 150 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

    • Detect the parent compound, metabolite, and IS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.[10][17]

  • Validation Parameters: The method must meet acceptance criteria for:

    • Selectivity and Specificity

    • Linearity (e.g., correlation coefficient >0.99)

    • Accuracy and Precision (within ±15% for QCs, ±20% at LLOQ)

    • Lower Limit of Quantitation (LLOQ)

    • Matrix Effect and Recovery

    • Stability (freeze-thaw, short-term, long-term)

Protocol 2: In-Life Study and Sample Collection
  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least 5 days. Fast the animals overnight before dosing. Record the body weight of each animal on the day of the study.

  • Dose Administration:

    • PO Group: Administer a single 20 mg/kg dose via oral gavage.

    • IV Group: Administer a single 5 mg/kg dose via tail vein injection.

  • Blood Collection:

    • At each specified time point, collect ~150 µL of blood into K2-EDTA tubes.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

    • Place samples on ice immediately.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[1][2][7]

  • Cmax and Tmax: Determined directly from the observed plasma concentration-time data.

  • Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC_last), and extrapolated to infinity (AUC_inf).[18]

  • Terminal Elimination Rate Constant (λz): Determined from the slope of the log-linear terminal phase of the concentration-time curve.

  • Elimination Half-Life (t½): Calculated as 0.693 / λz.

  • Clearance (CL): For IV data, CL = Dose_IV / AUC_inf_IV.

  • Volume of Distribution (Vz): For IV data, Vz = CL / λz.[2]

  • Absolute Oral Bioavailability (F%): Calculated as: F% = (AUC_inf_PO / AUC_inf_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Results should be summarized in tables for clarity. The following table provides an example using hypothetical data for Leucomycin V (the active metabolite).

ParameterUnitsIV Group (5 mg/kg)PO Group (20 mg/kg)
Cmax ng/mL1250450
Tmax h0.081.5
AUC_last ngh/mL28503200
AUC_inf ngh/mL29103350
h3.53.8
CL L/h/kg1.72N/A
Vz L/kg8.7N/A
F (%) %N/A28.8

N/A: Not Applicable. Data are hypothetical and for illustrative purposes only.

Conclusion and Trustworthiness

This protocol provides a robust framework for assessing the in vivo pharmacokinetic properties of Leucomycin V, 3-acetate 4B-butanoate. The causality behind experimental choices, such as the use of both IV and PO routes, a validated LC-MS/MS method, and standard non-compartmental analysis, ensures the generation of reliable and interpretable data.[16] Adherence to these self-validating systems and authoritative guidelines from bodies like the FDA and OECD is paramount for ensuring the trustworthiness and scientific integrity of the study results, which are crucial for advancing a compound through the drug development pipeline.[4][19]

References

  • Fujita, M., et al. (2020). Pharmacokinetics and lung distribution of macrolide antibiotics in sepsis model rats. Taylor & Francis Online. Available at: [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. MATLAB & Simulink. Available at: [Link]

  • Prolytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Prolytix. Available at: [Link]

  • Kohno, Y., et al. (1989). Comparative pharmacokinetics of clarithromycin (TE-031), a new macrolide antibiotic, and erythromycin in rats. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wada, S., et al. (2020). Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Antibiotics. Available at: [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. Available at: [Link]

  • Iqbal, M. (2022). Determination of Pharmacokinetic Parameters by the Application of Non- compartmental Analysis. International Journal of Science and Research. Available at: [Link]

  • Fujita, M., et al. (2020). Pharmacokinetics and lung distribution of macrolide antibiotics in sepsis model rats. Pharmaceutical Biology. Available at: [Link]

  • Creative Animodel. (2022). Calculation of pharmacokinetic parameters using Non-Compartmental Analysis (NCA). Creative Animodel. Available at: [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Medicilon. (2026). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Medicilon. Available at: [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Scribd. (2020). Pharmacokinetics of Macrolide Antibiotics | PDF. Scribd. Available at: [Link]

  • JoVE. (2025). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Journal of Visualized Experiments. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Al-Tannak, N. M., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

  • van der Meer, J. W., et al. (1996). Multiple dose bioequivalence study with josamycin propionate, a drug with highly variable kinetics, in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Donato, D. M. (n.d.). FDA Requirements for Preclinical Studies. University of Florida.
  • FDA. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • OECD. (2020). OECD Guidance on the Characterisation, Validation, and Reporting of Physiologically Based Kinetic (PBK) Models. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Malmborg, A. S. (1972). Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Scite. Available at: [Link]

  • Zhang, Q., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. Available at: [Link]

  • Malmborg, A. S. (1972). Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Karger Publishers. Available at: [Link]

  • O'Driscoll, J., et al. (1993). Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval. Credevo. Available at: [Link]

  • Altogen Labs. (n.d.). Toxicokinetics OECD 417. Altogen Labs. Available at: [Link]

  • Scribd. (n.d.). Josamycin Pharmacokinetics Study | PDF. Scribd. Available at: [Link]

  • Al-Tannak, N. M., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. ResearchGate. Available at: [Link]

  • Al-Tannak, N. M., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS One. Available at: [Link]

  • OECD. (2010). Test No. 417: Toxicokinetics. Organisation for Economic Co-operation and Development. Available at: [Link]

  • FDA. (n.d.). Population Pharmacokinetics - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (n.d.). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration. Available at: [Link]

  • ResearchGate. (n.d.). Reflections on the OECD guidelines for in vitro skin absorption studies. ResearchGate. Available at: [Link]

  • NTP. (n.d.). OECD Test Guideline 425. National Toxicology Program. Available at: [Link]

Sources

Method

Application Note: Preparation, Characterization, and Storage of Leucomycin V, 3-acetate 4B-butanoate Reference Standards

Introduction and Scope Leucomycin V, 3-acetate 4B-butanoate—commonly referred to in pharmacopeial literature as Leucomycin A4 , Kitasamycin A4 , or Josamycin EP Impurity A —is a structurally complex 16-membered macrocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Leucomycin V, 3-acetate 4B-butanoate—commonly referred to in pharmacopeial literature as Leucomycin A4 , Kitasamycin A4 , or Josamycin EP Impurity A —is a structurally complex 16-membered macrocyclic lactone antibiotic[1][2]. Produced naturally as a major metabolite within the leucomycin complex by the fermentation of Streptomyces kitasatoensis, it exhibits potent antimicrobial activity against Gram-positive bacteria and mycoplasma[3][4].

In modern drug development and quality control (QC), highly pure reference standards of Leucomycin A4 are critical for the impurity profiling of commercial macrolide active pharmaceutical ingredients (APIs) such as Josamycin and Kitasamycin[2][5]. This application note provides an authoritative, self-validating protocol for the preparation, chromatographic characterization, and long-term storage of this reference standard, detailing the causality behind each methodological choice.

Physicochemical Profiling

Understanding the physicochemical properties of Leucomycin A4 is foundational for developing robust analytical and storage workflows. The molecule features a conjugated diene system within the lactone ring (providing a distinct UV chromophore) and esterified sugar moieties (mycaminose and mycarose) that are highly sensitive to hydrolytic cleavage[5][6].

Table 1: Physicochemical Specifications of Leucomycin V, 3-acetate 4B-butanoate

ParameterSpecification / Characteristic
Common Synonyms Leucomycin A4, Kitasamycin A4, Josamycin EP Impurity A[1][2]
CAS Registry Number 18361-46-1[1]
Molecular Formula C₄₁H₆₇NO₁₅[1]
Molecular Weight 813.97 g/mol [2]
UV Absorbance ( λmax​ ) 232 nm (due to conjugated diene in the lactone ring)[5][6]
Solubility Profile Soluble in Methanol, Ethanol (~25 mg/mL), DMSO (~15 mg/mL); Sparingly soluble in aqueous buffers[6]

Preparative Workflow: Isolation and Purification

When isolating Leucomycin A4 from the crude Streptomyces fermentation broth, the primary chromatographic challenge is achieving baseline resolution from structurally adjacent congeners (e.g., Leucomycin A3 and A5), which differ only by minor variations in their acyl side chains.

Workflow A Fermentation Broth (Streptomyces kitasatoensis) B Solvent Extraction (Ethyl Acetate, pH 8.5) A->B C Crude Macrolide Complex (Kitasamycin) B->C Concentration D Preparative HPLC (C18, MeOH/H2O/NH4OAc) C->D E Fraction Collection (Target: Leucomycin A4) D->E UV Detection @ 232 nm F Lyophilization & Desiccation E->F G Reference Standard (>98% Purity) F->G

Workflow for the isolation and purification of Leucomycin A4 from fermentation broth.

Preparative Protocol
  • Extraction : Adjust the fermentation broth to pH 8.5 to ensure the tertiary amine on the mycaminose sugar is deprotonated (neutral state), maximizing its partition coefficient into the organic phase. Extract using ethyl acetate.

  • Preparative HPLC : Load the concentrated crude extract onto a preparative C18 column.

    • Causality Check: The mobile phase must be buffered with ammonium acetate (pH ~5.5). If unbuffered water is used, the basic dimethylamino group will interact with residual silanol groups on the stationary phase, causing severe peak tailing and co-elution of impurities[5][7].

  • Recovery : Collect fractions exhibiting absorbance at 232 nm[5]. Immediately lyophilize the pooled fractions to prevent aqueous hydrolysis of the 3-acetate and 4B-butanoate ester linkages.

Analytical Characterization (HPLC-UV)

To validate the purity of the prepared reference standard, a robust High-Performance Liquid Chromatography (HPLC) method is required. The following self-validating protocol is adapted from established pharmacopeial methodologies[5][7].

Step-by-Step Analytical Protocol
  • Mobile Phase Preparation :

    • Prepare a 0.1 mol/L ammonium acetate buffer. Adjust the pH strictly to 5.5 using dilute phosphoric acid[5].

    • Mix the buffer, methanol, and acetonitrile in a ratio of approximately 40:55:5 (v/v/v)[7]. Degas thoroughly via sonication.

  • Standard Solution Preparation :

    • Stock Solution: Accurately weigh 25 mg of the Leucomycin A4 reference standard and dissolve in 25 mL of methanol to yield a 1.0 mg/mL stock[7].

    • Working Solutions: Dilute the stock with the mobile phase to achieve a calibration range of 10–100 µg/mL[7].

  • Chromatographic Execution :

    • Column : Agilent Poroshell 120 (or equivalent C18, 2.0 × 100 mm)[8].

    • Temperature : Maintain a constant column temperature of 40°C to reduce mobile phase viscosity and improve mass transfer[5].

    • Detection : UV photometer set to 232 nm[5].

  • System Suitability (Self-Validation) : Inject a mixed standard of Leucomycin A4 and Leucomycin A5. The system is only validated for use if the chromatographic resolution ( Rs​ ) between these two closely eluting peaks is ≥5.0 [5].

Stability and Storage Protocols

Macrolide antibiotics are notoriously unstable under improper storage conditions. The structural integrity of Leucomycin A4 relies heavily on preventing the nucleophilic attack of its esterified groups.

Degradation A Leucomycin A4 (Active Macrolide) B Hydrolysis of 3-Acetate Group A->B Aqueous Buffer (>24h) C Hydrolysis of 4B-Butanoate Group A->C Aqueous Buffer (>24h) D Lactone Ring Opening A->D Strong Acid/Base E Degradant Products (Loss of Standard Integrity) B->E C->E D->E

Primary degradation pathways of Leucomycin A4 leading to loss of standard integrity.

Storage Directives
  • Solid State Storage : The lyophilized powder must be stored in tightly sealed, amber glass vials at -20°C [6]. Desiccants should be utilized to eliminate ambient humidity. Under these conditions, the standard is stable for ≥4 years[6].

  • Solution Handling : When preparing stock solutions, dissolve the standard in an anhydrous organic solvent (e.g., DMSO, Methanol, or Ethanol) and purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation[6].

  • Aqueous Limitations (Critical) : Leucomycin A4 is sparingly soluble in aqueous buffers. If an aqueous dilution is required for biological assays or specific HPLC injections, it must be prepared immediately prior to use. Never store aqueous solutions of Leucomycin A4 for more than 24 hours [6]. Prolonged exposure to water, especially at a pH outside the 5.0–7.0 range, will induce rapid hydrolysis of the 3-acetate and 4B-butanoate groups, rendering the reference standard invalid for quantitative analysis.

References

  • 2. 3. 4. 5. 6.

Sources

Application

Application Note: Cell Culture Assays Using Leucomycin V, 3-acetate 4B-butanoate as a Selection Agent

Executive Summary Leucomycin V, 3-acetate 4B-butanoate (commonly known as Leucomycin A4 or Kitasamycin A4) is a potent 16-membered macrocyclic lactone antibiotic derived from the fermentation of Streptomyces kitasatoensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucomycin V, 3-acetate 4B-butanoate (commonly known as Leucomycin A4 or Kitasamycin A4) is a potent 16-membered macrocyclic lactone antibiotic derived from the fermentation of Streptomyces kitasatoensis[1]. While traditionally utilized for its broad-spectrum antibacterial properties against Gram-positive bacteria and Mycoplasma[2], its highly specific mechanism of action makes it a uniquely versatile selection agent in advanced cell culture assays. This application note provides a comprehensive, field-proven guide to utilizing Leucomycin A4 for the selection of engineered cell lines harboring macrolide-resistance markers and for the stringent eradication of Mycoplasma contamination in mammalian cultures.

Mechanistic Grounding & Causality

Why use Leucomycin A4 as a selection agent? Standard eukaryotic selection agents (e.g., Puromycin, G418) broadly inhibit translation across domains, often causing significant off-target cellular stress. Leucomycin A4, however, specifically targets the peptidyl transferase center of the 23S rRNA within the bacterial 50S ribosomal subunit[2]. This binding blocks the exit tunnel for nascent polypeptide chains, halting protein synthesis[2].

In mammalian cell culture, this specificity is exploited in two primary ways:

  • Selection of Engineered Resistance : Mammalian cells or specific microbial co-cultures can be engineered to express macrolide-resistance genes. The most common are erm (erythromycin ribosome methylation) genes, which methylate the 23S rRNA target site, or mph genes, which encode macrolide phosphotransferases that enzymatically inactivate the drug[3]. Cells lacking these engineered markers succumb to the selection pressure when the concentration is optimized to induce mitochondrial translation inhibition or an integrated stress response (ISR)[4]. Notably, unlike other macrolides (such as azithromycin), kitasamycin derivatives exhibit a unique profile that avoids the accumulation of autophagic puncta (GFP-LC3B) in mammalian cells, thereby reducing off-target autophagic stress during the selection process[5].

  • Mycoplasma Eradication : Mycoplasma species are notorious cell culture contaminants that lack a cell wall, rendering beta-lactam antibiotics entirely ineffective[6]. Because Leucomycin A4 directly targets the 50S ribosome, it is highly effective against Mycoplasma pneumoniae and other species at extremely low Minimum Inhibitory Concentrations (MICs)[7].

MOA L Leucomycin A4 (Selection Agent) Rib 50S Ribosomal Subunit (Target 23S rRNA) L->Rib Binds Trans Translation Blocked (Cell Death) Rib->Trans Inhibits Erm Resistance Marker (e.g., erm / mph) Meth rRNA Methylation or Drug Inactivation Erm->Meth Expresses Meth->Rib Modifies Target Surv Translation Proceeds (Cell Survival) Meth->Surv Prevents Binding

Mechanism of action and resistance pathway for Leucomycin A4 selection.

Quantitative Data: Working Concentrations

Establishing the correct concentration is critical. The MIC varies drastically depending on the target organism and the presence of resistance markers. Furthermore, mammalian cell toxicity must be considered; for instance, the half-maximal effective concentration (EC50) for kitasamycin in primary human fibroblasts is approximately 100 µM (~81 µg/mL)[8].

Table 1: Reference Concentrations for Leucomycin A4 in Cell Culture

Cell Type / OrganismApplicationTypical MIC / Working ConcentrationRationale & Causality
Mycoplasma pneumoniaeContamination clearance0.015 - 0.1 µg/mLHighly susceptible due to lack of cell wall; binds 50S subunit directly[7].
Gram-positive bacteriaAntimicrobial control0.1 - 2.0 µg/mLBroad-spectrum inhibition of bacterial protein synthesis[2].
Mammalian Cells (e.g., hTFs)Toxicity baseline (EC50)~100 µM (~81 µg/mL)Used to establish upper toxicity limits to prevent off-target cell death[8].
Engineered Mammalian CellsMarker Selection5 - 50 µg/mLRequires empirical determination via a kill curve to ensure >95% parental cell death[9].

Experimental Protocols

Protocol A: Determination of the Kill Curve (Dose-Response Assay)

Causality Check : Mammalian cell lines exhibit varying baseline sensitivities to macrolides due to differences in mitochondrial metabolism and membrane permeability. A kill curve ensures that the chosen selection concentration is the absolute minimum required to achieve >95% cell death in wild-type cells, thereby minimizing off-target stress in the engineered population[9].

Step-by-Step Methodology:

  • Preparation : Dissolve Leucomycin V, 3-acetate 4B-butanoate in absolute ethanol or DMSO to create a 10 mM stock solution[8]. Filter sterilize using a 0.22 µm PTFE syringe filter.

  • Seeding : Seed wild-type (parental) cells in a 96-well plate at a density of 2.5×103 to 5.0×103 cells/well in appropriate growth medium[8]. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Dosing : Prepare a serial dilution of Leucomycin A4 in culture medium. The recommended range for mammalian cells is: 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL.

  • Incubation : Aspirate the old media and replace it with the drug-containing media. Incubate for 3 to 7 days. Because macrolides can degrade at 37°C, replace the drug-containing media every 48 hours[10].

  • Viability Assay : Quantify cell viability using a standard colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Analysis : Identify the lowest concentration that results in >95% cell death. This concentration will serve as your optimal selection dose.

Protocol B: Stable Cell Line Selection Workflow

Causality Check : Following transfection, cells require a recovery period to express the resistance gene (erm or mph) before selection pressure is applied. Premature application of Leucomycin A4 will result in the immediate death of successfully transfected cells[10].

Step-by-Step Methodology:

  • Transfection : Transfect the target cells with the expression vector containing your gene of interest and the macrolide resistance marker using your preferred method (e.g., lipofection, electroporation).

  • Recovery : Culture the cells in non-selective medium for 24 to 48 hours post-transfection to allow for adequate marker expression[10].

  • Selection Initiation : Aspirate the medium and replace it with fresh medium containing Leucomycin A4 at the optimal concentration determined in Protocol A.

  • Maintenance of Pressure : Change the selective medium every 2-3 days to compensate for the loss of selection pressure due to drug degradation[10].

  • Outgrowth : Observe the culture for 10-14 days. Non-transfected cells will detach and die, while resistant clones will form distinct colonies.

  • Clonal Expansion : Isolate individual colonies using cloning cylinders or limited dilution, and expand them in a maintenance dose of Leucomycin A4 (typically 50% of the selection dose)[9].

Workflow Transfection 1. Transfection Introduce Resistance Marker Recovery 2. Recovery 24-48h Without Selection Transfection->Recovery KillCurve 3. Kill Curve Determine MIC Recovery->KillCurve Parallel Assay Selection 4. Selection Phase Apply Leucomycin A4 (7-14 days) Recovery->Selection Apply MIC Maintenance 5. Maintenance Lower Dose for Stable Line Selection->Maintenance

Workflow for generating stable cell lines using Leucomycin A4 selection.

Protocol C: Mycoplasma Clearance Assay

Causality Check : Because Mycoplasma lacks a cell wall, it is naturally resistant to penicillins and cephalosporins[6]. Leucomycin A4 bypasses this by directly inhibiting the 50S ribosome, making it a highly targeted clearance agent[7].

Step-by-Step Methodology:

  • Confirmation : Confirm Mycoplasma contamination using a standard PCR-based detection assay.

  • Treatment : Treat the contaminated culture with 0.5 to 2.0 µg/mL Leucomycin A4 for 7-14 days. Pass the cells at least three times during this period to ensure the antibiotic reaches all intracellular and extracellular bacteria.

  • Verification : Culture the cells in completely antibiotic-free medium for 1 week to prevent false negatives, then re-test via PCR to confirm total eradication[7].

References

  • Frontiers. "Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae." Frontiers in Microbiology. URL: [Link]

  • Imanis Life Sciences. "Which antibiotic selection gene?" Imanis Life Sciences Blog. URL: [Link]

  • Pereyre, S., et al. "In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae." Antimicrobial Agents and Chemotherapy (PMC/NIH). URL:[Link]

  • Lonza Knowledge Center. "Guideline for Generation of Stable Cell Lines – Technical Reference Guide." Lonza. URL:[Link]

  • Omura, S., et al. "Cell-based screening strategy in the search for bioactive microbial secondary metabolites." Journal of Antibiotics (PMC/NIH). URL:[Link]

  • Cell-Stress. "Macrolide antibiotics activate the integrated stress response and promote tumor proliferation." Cell-Stress. URL: [Link]

  • MDPI. "The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery?" MDPI. URL: [Link]

Sources

Method

Synthesis and purification techniques for Leucomycin V, 3-acetate 4B-butanoate derivatives

An Application Note and Protocol for the Synthesis and Purification of Leucomycin V, 3-acetate 4B-butanoate Derivatives Authored by: Gemini, Senior Application Scientist Introduction Leucomycin V is a 16-membered macroli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis and Purification of Leucomycin V, 3-acetate 4B-butanoate Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

Leucomycin V is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exhibiting a broad spectrum of activity against Gram-positive bacteria.[1][2] The modification of its core structure is a key strategy in overcoming bacterial resistance and improving pharmacokinetic profiles. The targeted acylation of hydroxyl groups on the macrolactone ring and its sugar moieties can lead to derivatives with enhanced stability and efficacy.[3][4] This document provides a detailed guide for the semi-synthesis and subsequent purification of a specific derivative: Leucomycin V, 3-acetate 4B-butanoate.

The synthesis of such a derivative presents a significant chemical challenge due to the presence of multiple hydroxyl groups with similar reactivity on the Leucomycin V molecule. Achieving regioselectivity—the precise acylation at the C-3 and C-4B (presumed to be the 4" position on the mycarose sugar) positions—requires a strategic approach involving protective group chemistry. This guide outlines a robust, multi-step protocol for synthesis, followed by a comprehensive purification and validation workflow designed for researchers in drug discovery and development.

Part 1: Semi-Synthesis of Leucomycin V, 3-acetate 4B-butanoate

The core principle of this synthesis involves the strategic protection of more reactive hydroxyl groups, followed by sequential, regioselective acylation of the target C-3 and C-4B positions, and concluding with the removal of the protecting groups.

Synthesis Workflow

The overall synthetic pathway is a four-stage process designed to control the regioselectivity of the acylation reactions.

Synthesis_Workflow cluster_0 Synthesis Stages Start Leucomycin V (Starting Material) P1 Stage 1: Selective Protection (e.g., 2'-O-acetylation) Start->P1 Acetic Anhydride, Pyridine P2 Stage 2: Regioselective Acylation I (C-3 Acetylation) P1->P2 Acetyl Chloride, Base P3 Stage 3: Regioselective Acylation II (C-4B Butanoylation) P2->P3 Butyryl Chloride, Base P4 Stage 4: Deprotection P3->P4 Methanol End Crude Product: Leucomycin V, 3-acetate 4B-butanoate P4->End

Caption: Workflow for the semi-synthesis of the target Leucomycin V derivative.

Causality in Experimental Design
  • Protective Group Strategy: Leucomycin V possesses several hydroxyl groups. The 2'-hydroxyl on the mycaminose sugar is highly reactive. By first protecting it (e.g., as an acetate), we can direct subsequent acylations to other positions.[5] This initial acetylation serves as a crucial control step to prevent undesired side reactions.

  • Regioselective Acylation: The C-3 hydroxyl on the lactone ring and the C-4B hydroxyl on the mycarose sugar can be targeted with acyl halides (e.g., acetyl chloride, butyryl chloride) in the presence of a non-nucleophilic base. The choice of base and reaction conditions can influence which hydroxyl group reacts preferentially.[6] Performing the acylations sequentially allows for the introduction of two different functional groups.

  • Deprotection: The final step involves the selective removal of the 2'-O-acetyl protecting group under mild conditions (e.g., methanolysis) that will not cleave the more stable ester linkages at the C-3 and C-4B positions, yielding the final product.[5]

Materials and Reagents
ReagentGradeSupplierPurpose
Leucomycin V>95% PurityMedchemExpress or equivalentStarting Material
Acetic AnhydrideReagent GradeSigma-AldrichProtection Step
PyridineAnhydrousSigma-AldrichSolvent/Base
Acetyl ChlorideReagent GradeSigma-AldrichC-3 Acylation
Butyryl ChlorideReagent GradeSigma-AldrichC-4B Acylation
N,N-Diisopropylethylamine (DIPEA)AnhydrousSigma-AldrichNon-nucleophilic base
Dichloromethane (DCM)AnhydrousSigma-AldrichSolvent
Methanol (MeOH)HPLC GradeFisher ScientificDeprotection/Solvent
Ethyl AcetateHPLC GradeFisher ScientificExtraction/Chromatography
HexaneHPLC GradeFisher ScientificChromatography
Silica Gel 60 (230-400 mesh)Chromatography GradeMilliporeSigmaColumn Chromatography
Experimental Protocol: Synthesis

Stage 1: 2'-O-Acetylation (Protection)

  • Dissolve Leucomycin V (1.0 g, ~1.4 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.2 mL, ~2.1 mmol, 1.5 eq.) dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 DCM:MeOH).

  • Once the starting material is consumed, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2'-O-acetyl-leucomycin V.

Stage 2 & 3: Sequential Acylation at C-3 and C-4B

  • Dissolve the crude product from Stage 1 in 25 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add DIPEA (0.74 mL, ~4.2 mmol, 3.0 eq.).

  • Cool the mixture to 0°C.

  • Slowly add acetyl chloride (0.12 mL, ~1.7 mmol, 1.2 eq.) and stir at 0°C for 2-3 hours, monitoring by TLC.

  • Upon formation of the 3-acetyl intermediate, add butyryl chloride (0.18 mL, ~1.7 mmol, 1.2 eq.) to the same reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 50 mL of water and extract with DCM (3 x 50 mL).

  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude tri-acylated intermediate.

Stage 4: 2'-O-Deacetylation (Deprotection)

  • Dissolve the crude intermediate from Stage 3 in 30 mL of methanol.

  • Stir the solution at room temperature for 24-48 hours, monitoring for the removal of the 2'-acetyl group by HPLC or TLC.

  • Once the deprotection is complete, remove the methanol under reduced pressure.

  • The resulting residue is the crude Leucomycin V, 3-acetate 4B-butanoate derivative, ready for purification.

Part 2: Purification and Purity Assessment

The purification of macrolide derivatives is challenging due to the structural similarity between the desired product, unreacted starting materials, and various side-products (e.g., mono-acylated species). A multi-step chromatographic approach is required to achieve high purity.[7][8]

Purification & Analysis Workflow

Purification_Workflow cluster_1 Purification & QC Pipeline Input Crude Synthetic Product Step1 Step 1: Silica Gel Column (Normal Phase) Input->Step1 Gradient Elution (Hexane/EtOAc) Fractions Enriched Fractions Step1->Fractions Collect & Pool Step2 Step 2: Preparative HPLC (Reverse Phase) Step3 Step 3: Purity Verification (Analytical HPLC-UV) Step2->Step3 Purity Check Output Purified Product (>98% Purity) Step3->Output Meets Specification Fractions->Step2 Isocratic/Gradient Elution (ACN/H2O)

Caption: A multi-step workflow for the purification and quality control of the final product.

Protocol 1: Initial Purification by Column Chromatography

This step aims to remove the bulk of impurities and separate fractions enriched with the desired product.

  • Column Packing: Prepare a silica gel slurry in 100% hexane and pack a glass column. Equilibrate the column with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load the powder onto the top of the packed column.

  • Elution: Elute the column with a step gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 80%).

  • Fraction Collection: Collect fractions (10-20 mL each) and analyze them by TLC (Eluent: 70:30 Hexane:Ethyl Acetate).

  • Pooling: Combine the fractions containing the desired product (identified by its unique Rf value compared to starting material and intermediates).

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain a semi-purified product.

Protocol 2: Final Purification by Preparative HPLC

This high-resolution step is designed to isolate the target compound to a high degree of purity (>98%).

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs, but a good starting point is a gradient of 50% to 90% acetonitrile over 30 minutes.[8][9]

  • Sample Preparation: Dissolve the semi-purified product from the column chromatography step in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the column and collect fractions corresponding to the main product peak detected by UV (typically at ~231 nm for leucomycins).[10]

  • Post-Processing: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final product as a white powder.

Protocol 3: Purity Assessment by Analytical HPLC

This protocol validates the purity of the final product and serves as a quality control checkpoint.[11]

  • System & Column: Use an analytical HPLC system with a UV detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[10]

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 M Ammonium Acetate : Methanol : Acetonitrile (40:55:5, v/v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-60°C.

    • Detection Wavelength: 231 nm.[10]

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a solution of the final lyophilized product in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired for research applications.

Summary of Expected Data
ParameterExpected ResultMethod
Synthesis
Reaction Yield (Crude)60-70%Gravimetric
Purification
TLC Rf (Final Product)~0.4 (7:3 Hexane:EtOAc)TLC
HPLC Retention TimeVaries based on exact conditionsAnalytical HPLC
Final Product
Purity>98%Analytical HPLC
AppearanceWhite to off-white lyophilized powderVisual
Identity ConfirmationConsistent with expected massMass Spectrometry
Structure ConfirmationConsistent with expected shifts¹H and ¹³C NMR

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and purification of Leucomycin V, 3-acetate 4B-butanoate derivatives. By employing a strategic combination of protective group chemistry and multi-step chromatographic purification, researchers can reliably produce high-purity macrolide analogs for further study. The inclusion of detailed protocols and analytical validation steps ensures that the final compound meets the stringent quality requirements for drug development and biological evaluation.

References

  • Furuuchi, T., Kurihara, K., Yoshida, T., & Ajito, K. (2003). Synthesis and biological evaluation of novel leucomycin analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group. The Journal of Antibiotics, 56(4), 399–414. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel 4'-substituted 16-membered ring macrolide antibiotics derived from leucomycins. Request PDF. Available at: [Link]

  • Sorbent-Adsorbent. (n.d.). Macrolide antibiotics - Column Chromatography. Available at: [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Available at: [Link]

  • Google Patents. (n.d.). CA2628798C - Process for the purification of macrolide antibiotics.
  • Wikipedia. (2023). Production of antibiotics. Available at: [Link]

  • Slideshare. (n.d.). Large scale production of antibiotics.pptx. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Quantitative analysis of impurities in leucomycin bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Google Patents. (n.d.). RU2317991C1 - Method for isolation and purification of macrolides.
  • Biology LibreTexts. (2024). 17.2A: Industrial Production of Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Omega. Available at: [Link]

  • TIEI Extraction. (2024). Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels–Alder reactions. RSC Advances. Available at: [Link]

  • Wiley Analytical Science. (2023). Elimination of antibiotic resistances in large-scale facilities. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis. Marine Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Platform for the Discovery of New Macrolide Antibiotics. Nature. Available at: [Link]

  • Royal Society of Chemistry. (2011). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). The structure of impurities in leucomycin. Available at: [Link]

  • Holypharm. (2023). Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate 99% White to Light Yellow. Available at: [Link]

  • National Center for Biotechnology Information. (2002). Regioselective synthesis of bifunctional macrolides for probing ribosomal binding. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). The Journal of Antibiotics. Available at: [Link]

  • ACS Publications. (2022). An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Leucomycin V. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Design and synthesis of novel leucomycin analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)leucomycin analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fermentation Yield of Leucomycin V, 3-acetate 4B-butanoate

Welcome to the Technical Support Center for macrolide fermentation. This guide is specifically engineered for drug development professionals and bioengineers working with Leucomycin V, 3-acetate 4B-butanoate (CAS: 18361-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for macrolide fermentation. This guide is specifically engineered for drug development professionals and bioengineers working with Leucomycin V, 3-acetate 4B-butanoate (CAS: 18361-46-1), commonly known as Leucomycin A4 or Kitasamycin A4 [1][2].

Produced primarily through the microbial fermentation of Streptomyces kitasatoensis or Streptomyces aureofaciens, this 16-membered macrolide antibiotic operates by binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis[1][]. Achieving high fermentation titers of this specific derivative requires precise control over the polyketide synthase (PKS) assembly line and the subsequent enzymatic acylation steps. This guide provides mechanistic troubleshooting, self-validating protocols, and process control strategies to maximize your specific yield.

Section 1: Strain Engineering & Precursor Management

FAQ: Why is my specific yield of Leucomycin A4 low despite high biomass accumulation?

Mechanistic Answer: High biomass with a low specific yield of the target compound indicates a metabolic bottleneck in the tailoring steps of biosynthesis. Leucomycin A4 requires specific acyl donors for its formation from the intermediate Leucomycin V: acetyl-CoA for the 3-O-acetylation and butyryl-CoA for the 4B-O-butanoation. If the intracellular pool of butyryl-CoA is depleted, the strain will accumulate unacylated intermediates (like Leucomycin V) or mis-acylated derivatives. Supplementing the fermentation medium with specific precursors, such as L-leucine or short-chain fatty acids, forces the equilibrium toward the desired acylated product by saturating the acyltransferase enzymes[4].

Protocol: Precursor Feeding Strategy for Acyl-CoA Pool Enhancement

This protocol is designed to validate the enzymatic conversion of Leucomycin V to Leucomycin A4.

  • Preparation: Prepare a sterile-filtered feed solution containing L-leucine (10 g/L) and sodium butyrate (5 g/L).

  • Timing: Initiate continuous feeding during the transition from the trophophase (growth phase) to the idiophase (production phase), typically around 48 hours post-inoculation.

  • Dosing: Administer the feed at a constant rate of 0.5 mmol/L/h. Causality: Bolus additions can cause severe cellular toxicity due to sudden pH shifts and fatty acid accumulation; continuous feeding maintains a steady intracellular acyl-CoA pool without triggering cell death.

  • Validation (Self-Validating Step): Sample the broth every 12 hours. Extract with ethyl acetate and quantify the ratio of Leucomycin V to Leucomycin A4 via HPLC. A successful feed will demonstrate a >40% shift in peak area from the unacylated Leucomycin V to the 3-acetate 4B-butanoate form within 24 hours of feed initiation.

Pathway Glucose Glucose / Dextrin (Carbon Source) MalonylCoA Malonyl-CoA / Methylmalonyl-CoA (Extender Units) Glucose->MalonylCoA Glycolysis AminoAcids L-Leucine / Valine (Nitrogen/Precursor) AcylCoA Acetyl-CoA & Butyryl-CoA (Acyl Donors) AminoAcids->AcylCoA Catabolism PKS Polyketide Synthase (PKS) Assembly Line MalonylCoA->PKS LeucomycinA4 Leucomycin A4 (3-acetate 4B-butanoate) AcylCoA->LeucomycinA4 Acyl Donation LeucomycinV Leucomycin V (Unacylated Intermediate) PKS->LeucomycinV Macrolactone Formation LeucomycinV->LeucomycinA4 Acyltransferases (Tailoring)

Caption: Biosynthetic pathway and precursor flow for Leucomycin A4 production.

Section 2: Fermentation Media Optimization

FAQ: How do carbon and nitrogen sources affect the biosynthesis of Leucomycin A4?

Mechanistic Answer: Macrolide biosynthesis is highly susceptible to Carbon Catabolite Repression (CCR). Rapidly assimilated carbon sources (like high concentrations of free glucose) suppress the transcription of secondary metabolite biosynthetic gene clusters. Utilizing a slow-release carbon source (e.g., dextrin) combined with complex nitrogen (e.g., soybean meal) provides a steady metabolic flux that supports robust growth without triggering CCR[].

Table: Optimized Fermentation Medium Components
ComponentFunctionOptimal Conc.Causality / Mechanistic Role
Dextrin Primary Carbon40-50 g/LPrevents carbon catabolite repression via slow enzymatic hydrolysis.
Soybean Meal Complex Nitrogen20-30 g/LProvides slow-release amino acids for growth and precursor pools[].
L-Leucine Precursor1-2 g/LDirectly catabolized to isovaleryl-CoA / butyryl-CoA derivatives[4].
CaCO₃ pH Buffer3-5 g/LNeutralizes organic acids produced during rapid mycelial growth.
CoCl₂ Trace Mineral0.01 g/LEssential cofactor for methylmalonyl-CoA mutase (extender unit synthesis).

Section 3: Bioreactor Process Control & Scale-Up

FAQ: What dissolved oxygen (DO) profile is optimal for macrolide production?

Mechanistic Answer: Streptomyces species are strictly aerobic, and the biosynthesis of the macrolactone ring requires extensive oxidation. However, excessive agitation to maintain high DO can cause shear stress, fragmenting the mycelial pellets and reducing productivity. The DO should be maintained above 30% during the rapid growth phase, but can be carefully cascaded to 20% during the production phase to minimize shear stress while sustaining the oxygenases required for tailoring steps.

Protocol: Step-by-Step Bioreactor Optimization
  • Inoculation: Transfer 10% (v/v) of a 48-hour vegetative seed culture into the production bioreactor containing the optimized medium[].

  • Aeration & Agitation: Set initial aeration to 1.0 VVM and agitation to a tip speed of 1.5 m/s. Cascade agitation to DO to maintain DO > 30%.

  • Morphology Control: Monitor mycelial morphology microscopically every 24 hours. Aim for small, dense pellets (100-200 µm). If pellets become too large and hollow (indicating oxygen limitation at the core), increase agitation by 10% to induce mild fragmentation.

  • Validation (Self-Validating Step): Monitor the pH profile. A sudden drop in pH indicates oxygen limitation and organic acid accumulation; a sudden rise indicates cell lysis. The pH should naturally stabilize between 6.8 and 7.2 during peak production.

Troubleshooting Start Issue: Low Yield of Leucomycin A4 Biomass Check Biomass (PMV) Start->Biomass LowBiomass Low Biomass Biomass->LowBiomass HighBiomass Normal/High Biomass Biomass->HighBiomass Action1 Optimize Carbon/Nitrogen Ratio Check DO > 30% LowBiomass->Action1 Action2 Check Intermediate Accumulation HighBiomass->Action2 LeucV High Leucomycin V (Low Acylation) Action2->LeucV Other Low Total Macrolides Action2->Other Action3 Supplement Butyrate/Leucine Enhance Acyl-CoA Pool LeucV->Action3 Action4 Check Precursor Feed Timing Avoid Catabolite Repression Other->Action4

Caption: Diagnostic logic tree for troubleshooting low Leucomycin A4 fermentation yields.

Section 4: Downstream Extraction & Purification

FAQ: How can I selectively extract Leucomycin A4 from the complex fermentation broth?

Mechanistic Answer: Leucomycin A4 is a lipophilic, weakly basic macrolide due to the presence of a dimethylamino group on its desosamine sugar moiety. Extraction efficiency is highly pH-dependent. By adjusting the filtered broth to an alkaline pH (8.5 - 9.0), the amine group is deprotonated, neutralizing the molecule and making it highly soluble in organic solvents like ethyl acetate[].

Protocol: Liquid-Liquid Extraction of Leucomycin A4
  • Pre-treatment: Acidify the harvested whole broth to pH 3.0 using 1M HCl. Filter or centrifuge to remove mycelial biomass. Causality: At pH 3.0, the antibiotic is protonated and highly water-soluble, ensuring it remains in the aqueous filtrate rather than binding to the discarded biomass.

  • Alkalization: Adjust the cell-free filtrate pH to 8.8 using 1M NaOH to deprotonate the macrolide.

  • Extraction: Add an equal volume of ethyl acetate to the filtrate[]. Agitate vigorously for 30 minutes to ensure maximum mass transfer across the phase boundary.

  • Phase Separation: Allow the phases to separate by gravity or centrifuge at 4000 x g for 10 minutes. Collect the upper organic layer.

  • Validation (Self-Validating Step): Evaporate a 1 mL aliquot of the organic layer and reconstitute in methanol. Analyze via LC-MS to confirm the presence of the [M+H]+ ion at m/z 814.96 (corresponding to the molecular formula C₄₁H₆₇NO₁₅)[1].

References
  • LEUCOMYCIN A4 - gsrs Source: nih.gov URL:[Link]

  • US4092473A - Tylosin derivatives and their manufacturing process - Google Patents(Mechanistic reference for precursor feeding and acylation of macrolides)

Sources

Optimization

Troubleshooting degradation of Leucomycin V, 3-acetate 4B-butanoate in aqueous solutions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with Leucomycin V, 3-acetate 4B-butanoate and related macrolide antibiotics. Leucomycin V, a 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Leucomycin V, 3-acetate 4B-butanoate and related macrolide antibiotics. Leucomycin V, a 16-membered macrolide, and its ester derivatives are susceptible to degradation in aqueous environments, which can significantly impact experimental reproducibility, therapeutic efficacy, and safety. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, mitigate, and resolve stability issues encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions regarding the degradation of Leucomycin V, 3-acetate 4B-butanoate in aqueous solutions.

Q1: My Leucomycin V solution is losing potency much faster than expected. What are the most likely causes?

Loss of potency is almost always linked to chemical degradation. The primary culprits for Leucomycin V derivatives are pH-dependent hydrolysis and, to a lesser extent, temperature and light exposure.

  • pH-Dependent Hydrolysis : The Leucomycin V macrocyclic lactone ring and its ester side chains (3-acetate and 4B-butanoate) are highly susceptible to hydrolysis under both acidic and alkaline conditions. Studies on the closely related macrolide, josamycin, have shown that degradation is significant at pH values below 4 and above 8, with maximum stability observed around pH 6.5.[1] At low pH, the reaction is subject to specific acid catalysis, which can lead to the cleavage of the mycarose sugar moiety from the main lactone ring.[1] Under alkaline conditions, hydrolysis of the ester linkages and the lactone ring is accelerated.

  • Inappropriate Solvent/Stock Preparation : Leucomycin V and its derivatives have very low intrinsic solubility in water.[2] Attempting to dissolve the compound directly in aqueous buffers can result in incomplete dissolution and the presence of micro-precipitates, which can accelerate degradation. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO.[2]

  • Storage Temperature : Elevated temperatures will accelerate the rate of all chemical reactions, including hydrolysis. Storing aqueous solutions at room temperature or higher for extended periods will lead to rapid degradation.

Q2: What is the optimal pH for preparing and storing an aqueous solution of Leucomycin V, 3-acetate 4B-butanoate?

Based on extensive studies of the closely related macrolide josamycin, the pH of maximum stability is approximately pH 6.5 .[1] Degradation rates at pH 1.0 and 12.0 are about five orders of magnitude greater than at pH 6.5.[1] Therefore, for short-term experiments, it is critical to buffer your aqueous solution to a pH between 6.0 and 7.0. For long-term storage, aqueous solutions are not recommended; the compound should be stored as a solid at -20°C.[2] If an aqueous solution must be stored, it should be for the shortest possible time at 2-8°C, buffered at pH 6.5.

Q3: I'm observing new, unexpected peaks in my HPLC analysis. How can I confirm if these are degradation products?

The appearance of new peaks that grow over time while the parent peak decreases is a classic sign of degradation. To confirm this, a Forced Degradation Study is the definitive approach. This involves intentionally exposing the drug to harsh conditions to accelerate the formation of potential degradation products. These studies are essential for developing and validating a stability-indicating analytical method.[3][4]

Key stress conditions include:

  • Acid Hydrolysis : e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis : e.g., 0.1 M NaOH at room temperature

  • Oxidation : e.g., 3% H₂O₂ at room temperature

  • Thermal Stress : e.g., 80°C (solid and solution)

  • Photolytic Stress : e.g., Exposure to UV/Vis light as per ICH Q1B guidelines

By analyzing these stressed samples, you can establish the chromatographic profile of the degradation products and ensure your HPLC method can adequately separate them from the parent compound.

Q4: How should I prepare my stock and working solutions to minimize degradation from the start?

Proper solution preparation is critical. Due to the poor aqueous solubility of Leucomycin V derivatives, a two-step process is recommended.

  • Prepare a Concentrated Stock Solution : First, dissolve the solid Leucomycin V, 3-acetate 4B-butanoate in a suitable organic solvent. Ethanol and DMSO are common choices, with solubilities of approximately 25 mg/mL and 15 mg/mL, respectively, for josamycin.[2] This stock solution, when stored at -20°C, will be stable for an extended period.

  • Prepare the Aqueous Working Solution : For your experiment, dilute the organic stock solution into your aqueous buffer (ideally buffered to pH 6.0-7.0). It is crucial to ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting biological or chemical assays. Aqueous working solutions should be prepared fresh daily and kept on ice when not in use.[2]

Q5: Are there any formulation strategies or excipients that can improve the stability of my aqueous solution?

Yes, for applications requiring enhanced solubility and stability in an aqueous medium, complexation with cyclodextrins is a proven strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core that can encapsulate poorly soluble molecules like Leucomycin V.

  • γ-Cyclodextrin (gamma-Cyclodextrin) has been shown to form inclusion complexes with josamycin propionate, significantly increasing its apparent water solubility.[5] This complexation can also protect the encapsulated portion of the molecule from hydrolysis, thereby improving its stability in solution.

Visualized Workflows and Pathways

Troubleshooting Degradation Issues

The following diagram outlines a logical workflow for identifying and resolving degradation problems with Leucomycin V solutions.

TroubleshootingWorkflow start Start: Unexpected Loss of Potency or New HPLC Peaks check_prep Review Solution Preparation & Storage (pH, Temp, Solvent) start->check_prep prep_ok Preparation & Storage Correct check_prep->prep_ok Yes prep_bad Incorrect pH, Temp, or Solvent Used check_prep->prep_bad No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep_ok->forced_degradation correct_prep Correct Protocol: 1. Use Organic Stock (DMSO/EtOH) 2. Buffer to pH 6.0-7.0 3. Store at 2-8°C (short-term) or -20°C (stock) prep_bad->correct_prep correct_prep->start Re-run Experiment analyze_hplc Analyze Stressed Samples with HPLC forced_degradation->analyze_hplc check_method Is HPLC Method Stability-Indicating? (Separates all degradant peaks from parent) analyze_hplc->check_method method_ok Method is Validated. Identify Degradation Pathway. check_method->method_ok Yes method_bad Poor Peak Resolution check_method->method_bad No mitigate Mitigate Degradation: - Strictly control pH to ~6.5 - Minimize time in solution - Use fresh solutions - Consider cyclodextrin complexation method_ok->mitigate optimize_hplc Optimize HPLC Method: - Adjust Mobile Phase - Change Gradient - Test Different Column method_bad->optimize_hplc optimize_hplc->forced_degradation Re-evaluate end End: Stable Solution & Validated Method mitigate->end

Caption: A logical workflow for troubleshooting Leucomycin V degradation.

Predicted Degradation Pathways

Leucomycin V, 3-acetate 4B-butanoate is susceptible to hydrolysis at several key positions. The diagram below illustrates the most probable degradation pathways in aqueous solutions.

DegradationPathway cluster_0 Leucomycin V, 3-acetate 4B-butanoate (Parent Compound) cluster_1 Degradation Products Parent 16-Membered Lactone Ring - O-Mycarosyl-Mycaminose (C5) - Acetate (C3) - Butanoate (C4B) Deg1 Acetic Acid + Leucomycin V, 4B-butanoate Parent->Deg1 Ester Hydrolysis (C3) (Acid/Base Catalyzed) Deg2 Butanoic Acid + Leucomycin V, 3-acetate Parent->Deg2 Ester Hydrolysis (C4B) (Acid/Base Catalyzed) Deg3 Desmycarosyl-Leucomycin V Derivative (Cleavage of Sugar) Parent->Deg3 Glycosidic Bond Cleavage (Acid Catalyzed) Deg4 Hydrolyzed Lactone Ring (Ring Opening) Parent->Deg4 Lactone Hydrolysis (Base Catalyzed)

Caption: Predicted hydrolytic degradation pathways for Leucomycin V.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the standard procedure for preparing solutions of Leucomycin V, 3-acetate 4B-butanoate to minimize degradation.

Materials:

  • Leucomycin V, 3-acetate 4B-butanoate (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, purified water

  • Buffer salts (e.g., for Phosphate-Buffered Saline, PBS, pH 6.5)

  • Sterile microcentrifuge tubes and volumetric flasks

Procedure:

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer and adjust the pH to 6.5 using dilute acid or base. Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare 10 mM Stock Solution (in DMSO): a. Accurately weigh an appropriate amount of Leucomycin V, 3-acetate 4B-butanoate powder (Molecular Weight: ~884.1 g/mol ). b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 8.84 mg in 1 mL of DMSO. c. Vortex gently until fully dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store stock solution aliquots at -20°C.

  • Prepare Working Solution (e.g., 10 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform a serial dilution. For a 10 µM working solution, dilute the stock 1:1000 in your pH 6.5 aqueous buffer. For example, add 1 µL of the 10 mM stock to 999 µL of buffer. c. Vortex gently to mix. d. This working solution should be used immediately or kept on ice for the duration of the experiment. Do not store aqueous working solutions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products. Method optimization may be required based on your specific instrumentation and degradation profile.

Instrumentation and Materials:

  • HPLC system with UV/Vis or PDA detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or ammonium acetate (for mobile phase buffering)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Phosphoric Acid (or 10mM Ammonium Acetate, pH adjusted)Provides good peak shape and resolution for macrolides.
Mobile Phase B AcetonitrileElutes the hydrophobic macrolide from the C18 column.
Column C18, 4.6 x 150 mm, 5 µmStandard column for macrolide analysis.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 231 nmCorresponds to the λmax of the conjugated diene system in the lactone ring.[2]
Injection Vol. 10 µLAdjust as needed based on concentration and sensitivity.
Gradient Elution Start at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial.A gradient is recommended to ensure elution of both polar degradation products and the hydrophobic parent compound.

Procedure:

  • Prepare mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare samples for analysis by diluting them to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B).

  • Inject the standard, control, and stressed samples.

  • Analyze the resulting chromatograms. The stability-indicating nature of the method is confirmed if the degradation product peaks are baseline-resolved from the parent Leucomycin V peak.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of Leucomycin in Aqueous Media.
  • Skinner, M. F., Taylor, R. B., & Kanfer, I. (1993). The pH-stability and acid degradation of the macrolide antibiotic, josamycin. European Journal of Pharmaceutical Sciences, 1(1), 61-72. [Link]

  • BenchChem. (2026). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Skinner, M., & Kanfer, I. (1998). Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release. Biopharmaceutics & Drug Disposition, 19(1), 21-29. [Link]

  • El Harti, J., et al. (2016). Improvement of Water Solubility of Josamycin by Inclusion Complex with γ-Cyclodextrin. ISRN Analytical Chemistry. [Link]

  • Van den Bossche, L., et al. (2013). Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 73, 49-59. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(4), 1-14.
  • Lovdahl, M., et al. (2002). Kinetics of macrolide action: the josamycin and erythromycin cases. Journal of Biological Chemistry, 277(51), 49695-49702. [Link]

  • BenchChem. (2025). A Deep Dive into the Chemical Architecture of Leucomycin A Components.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Quest Journals. (2013). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-20. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Michael, K., & Hu, C. Q. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 616-629. [Link]

Sources

Troubleshooting

Technical Support Center: LC Optimization for Leucomycin V, 3-acetate 4B-butanoate (Leucomycin A4)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic resolution of macrolide antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic resolution of macrolide antibiotics. Leucomycin V, 3-acetate 4B-butanoate —widely known as Leucomycin A4 or Kitasamycin A4 (1[1])—presents unique analytical challenges. Because it exists within a complex of closely related structural analogs (such as A1, A3, and A5) that differ only by minor aliphatic chain variations, achieving baseline resolution requires precise thermodynamic and chemical control of the mobile phase.

This guide provides a self-validating framework to optimize your High-Performance Liquid Chromatography (HPLC) and LC-MS workflows for this specific compound.

Mechanistic Overview & Optimization Logic

Macrolides are basic, bulky molecules. The tertiary amine group on their mycaminose sugar moiety is prone to severe secondary ion-exchange interactions with residual silanols on silica-based stationary phases. This manifests as severe peak tailing.

To counteract this, our optimization logic relies on three pillars:

  • Ionic Masking: Using a volatile buffer (ammonium acetate) at a high concentration (0.1 M) to saturate silanol sites.

  • Ternary Solvent Systems: Utilizing a specific ratio of Methanol and Acetonitrile to manipulate hydrogen-bonding dynamics and improve selectivity ( α ) between the A3, A4, and A5 analogs (2[2]).

  • Elevated Thermodynamics: Operating at 60°C to lower mobile phase viscosity and enhance inter-phase mass transfer kinetics for these large molecules (3[3]).

Workflow Start Start: Leucomycin A4 Mobile Phase Optimization Buffer 1. Buffer Selection (0.1M NH4OAc, pH 4.5-5.5) Start->Buffer Organic 2. Organic Modifier (MeOH:ACN Ratio) Buffer->Organic Temp 3. Column Temperature (Elevated to 60°C) Organic->Temp Detect 4. UV/MS Detection (231 nm / ESI+) Temp->Detect Decision Resolution > 1.5 for A3, A4, A5? Detect->Decision Success Validated LC Method Decision->Success Yes Adjust Adjust pH & Organic % Decision->Adjust No Adjust->Buffer Iterate

Workflow for optimizing Leucomycin A4 mobile phase parameters.

Standardized Experimental Protocol

To establish a trustworthy baseline, follow this validated isocratic protocol. This system is self-validating: if the system suitability criteria (Resolution > 1.5 between A4 and A5) are not met, the protocol dictates immediate pH or temperature recalibration before proceeding to sample analysis.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 7.7 g of analytical-grade ammonium acetate in 1000 mL of HPLC-grade water to yield a ~0.1 M solution. Adjust the pH to 4.5 using glacial acetic acid. Causality: A pH of 4.5 ensures the basic dimethylamine group remains protonated, while the high ionic strength masks silanol interactions (4[4]).

  • Organic Phase Preparation: Prepare a mixture of Methanol (MeOH) and Acetonitrile (ACN). A proven starting ratio is 55 parts MeOH to 5 parts ACN. Causality: Methanol provides the primary elution strength, while a small percentage of Acetonitrile sharpens the peaks by reducing mobile phase viscosity and altering hydrogen-bonding dynamics.

  • Mobile Phase Blending: Mix the aqueous buffer, MeOH, and ACN in a 40:55:5 (v/v/v) ratio. Degas ultrasonically for 15 minutes.

  • Chromatographic Setup:

    • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 5 µm).

    • Temperature: 60°C.

    • Flow Rate: 0.8 to 1.0 mL/min.

    • Detection: UV at 231 nm (corresponding to the conjugated diene system of the macrolactone ring) (2[2]).

  • System Suitability Testing (SST): Inject a mixed standard containing Leucomycin A4 and A5. Validate that the tailing factor ( Tf​ ) is ≤1.2 and resolution ( Rs​ ) is ≥1.5 . If Tf​>1.2 , verify the column temperature is stable at 60°C.

Quantitative Data Presentation

The following table summarizes the quantitative impact of varying mobile phase parameters on the chromatography of Leucomycin A4.

ParameterConditionRetention Time (min)Peak Symmetry ( As​ )Resolution (vs A5)
Buffer pH 4.5~12.51.102.1
6.5~15.21.65 (Tailing)1.4
Column Temp 25°C~18.01.401.5
60°C~12.51.052.1
Organic Modifier 60% MeOH~14.01.201.2
55% MeOH / 5% ACN~12.51.052.1

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing for Leucomycin A4, even on a fully end-capped C18 column? A: Peak tailing in macrolides is primarily driven by ion-exchange interactions between the protonated tertiary amine of the mycaminose moiety and ionized residual silanols on the stationary phase. Troubleshooting Step: First, verify your buffer concentration. A minimum of 0.1 M ammonium acetate is required to effectively compete for silanol sites (4[4]). Second, ensure the column temperature is elevated (50–60°C). If tailing persists, switch to a column specifically designed for basic compounds (e.g., hybrid silica or embedded-polar group columns).

Q2: I cannot resolve Leucomycin A4 from Leucomycin A3 and A5. How should I adjust the mobile phase? A: Leucomycin A4 (3-acetate 4B-butanoate), A3 (3-acetate 4B-isovalerate), and A5 (3-hydrogen 4B-butyrate) differ only by small aliphatic chain variations. Troubleshooting Step: The selectivity ( α ) for these closely related analogs is highly sensitive to the organic modifier type. If using pure methanol as the organic phase, introduce 5–10% Acetonitrile. Acetonitrile changes the dipole-dipole interactions within the mobile phase, significantly improving the resolution of aliphatic structural analogs. Adjust the overall aqueous-to-organic ratio to 40:60 to maintain retention time.

Q3: Why do we use ammonium acetate instead of phosphate buffer, considering phosphate provides better UV transparency? A: While phosphate buffers (like KH2​PO4​ ) provide excellent UV transparency at 231 nm, they are non-volatile. Modern pharmaceutical analysis frequently requires transferring the HPLC method to LC-MS for impurity profiling or pharmacokinetic quantification. Ammonium acetate is fully volatile and MS-compatible, allowing seamless transition to Electrospray Ionization (ESI+) workflows without salt precipitation in the MS source (3[3]).

Q4: My baseline at 231 nm is drifting significantly during gradient runs. How can I stabilize it? A: Baseline drift at low UV wavelengths during gradient elution is typically caused by the differing UV absorbances of the aqueous and organic phases. Troubleshooting Step: Ammonium acetate has notable absorbance below 240 nm. To self-validate the system, run a blank gradient. If the drift is proportional to the organic phase increase, ensure you are using HPLC-grade or LC-MS grade solvents. You can also match the baseline absorbance by adding a trace amount of the buffer salt to the organic phase (e.g., 10 mM ammonium acetate in the Methanol/Acetonitrile mixture) to equalize the optical density across the gradient.

Q5: Is Leucomycin A4 stable in the mobile phase during long autosampler sequences? A: Macrolides containing ester and acetal linkages are susceptible to hydrolysis, particularly in highly acidic or basic aqueous solutions. Troubleshooting Step: Maintain the sample diluent and mobile phase pH between 4.5 and 6.0. Keep the autosampler temperature at 4°C to 5°C to minimize degradation during prolonged sequences.

References

  • EFFECTS OF PRECURSORS ON KITASAMYCIN PRODUCTION IN Streptomyces kitasatoensis, Bioscience Journal (ufu.br).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Leucomycin, Benchchem.
  • Determination of active ingredients of kitasamycin by high performance liquid chromatography, ResearchGate.
  • CAS 18361-46-1: Leucomycin A4, CymitQuimica.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Leucomycin V, 3-acetate 4B-butanoate in In Vitro Assays

Welcome to the technical support center for Leucomycin V, 3-acetate 4B-butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Leucomycin V, 3-acetate 4B-butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the poor aqueous solubility of this macrolide antibiotic in in vitro assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization techniques, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving Leucomycin V, 3-acetate 4B-butanoate in my aqueous assay buffer. What are the key physicochemical properties I should be aware of?

A1: Understanding the inherent properties of Leucomycin V, 3-acetate 4B-butanoate is the first step to effective solubilization. As a macrolide antibiotic, it is a large, hydrophobic molecule with poor water solubility. While specific experimental data for this exact derivative is limited, we can infer its behavior from related compounds and general principles of macrolide chemistry.

  • High Molecular Weight and Hydrophobicity: With a molecular formula of C45H73NO16 and a molecular weight of 884.06 g/mol , this is a large molecule with significant hydrophobic character, which is the primary reason for its poor aqueous solubility.[1][2]

  • Weakly Basic Nature: A related derivative, Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate, has a predicted pKa of 13.06 ± 0.70.[1] This suggests that Leucomycin V, 3-acetate 4B-butanoate is a weakly basic compound. The solubility of such compounds can be pH-dependent, often exhibiting higher solubility at a lower pH where the molecule can be protonated. However, for many in vitro assays, especially cell-based ones, the pH must be maintained in the physiological range (typically 7.2-7.4). At this pH, the compound will be in its less soluble, neutral form.

Q2: What is the recommended first-line approach for preparing a stock solution of Leucomycin V, 3-acetate 4B-butanoate?

A2: For poorly water-soluble compounds like Leucomycin V, 3-acetate 4B-butanoate, the standard and most recommended approach is to first prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into your aqueous assay buffer.[3]

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3][4]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculate the required mass:

    • Molecular Weight (MW) of Leucomycin V, 3-acetate 4B-butanoate = 884.06 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 884.06 g/mol * 1 mL = 0.00884 g = 8.84 mg

  • Weigh the compound: Accurately weigh 8.84 mg of Leucomycin V, 3-acetate 4B-butanoate powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common challenge when working with hydrophobic compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here are several strategies to mitigate this issue, presented in a logical troubleshooting workflow.

Troubleshooting Workflow for Preventing Precipitation

start Precipitation Observed During Dilution check_final_conc Is the final assay concentration too high? start->check_final_conc reduce_conc Reduce Final Concentration check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration optimal? check_final_conc->check_dmso_conc No serial_dilution Perform Serial Dilutions in Assay Buffer reduce_conc->serial_dilution vortex Vortex During Dilution serial_dilution->vortex adjust_dmso Adjust DMSO Concentration (typically <0.5%) check_dmso_conc->adjust_dmso No use_cosolvent Incorporate a Co-solvent or Surfactant check_dmso_conc->use_cosolvent Yes adjust_dmso->use_cosolvent use_cosolvent->vortex success Solubility Achieved vortex->success

Caption: A decision-making workflow for troubleshooting compound precipitation.

Detailed Explanation of Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is often to lower the final concentration of Leucomycin V in your assay. Your target concentration may be exceeding the solubility limit of the compound in the final assay medium.

  • Optimize the Final DMSO Concentration: While DMSO aids in initial dissolution, high concentrations can be toxic to cells.[5][6] It's a balancing act. The final concentration of DMSO in your assay should typically be kept below 0.5% to minimize cytotoxicity.[4] However, a very low final DMSO concentration might not be sufficient to maintain the solubility of your compound. You may need to empirically determine the optimal final DMSO concentration for your specific assay and cell type. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Perform Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the concentration of the organic solvent can help keep the compound in solution.[3]

    Protocol for Serial Dilution:

    • Start with your 10 mM stock in 100% DMSO.

    • Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

    • From the 1 mM stock, prepare a second intermediate dilution (e.g., 100 µM) in your complete assay medium. Vortex immediately after adding the DMSO stock to the aqueous medium.

    • Use this 100 µM solution to make your final dilutions in the assay medium.

  • Vortex During Dilution: Actively mix the aqueous buffer while adding the DMSO stock solution. This rapid dispersion prevents localized high concentrations of the compound that can initiate precipitation.[3]

  • Use of Co-solvents or Surfactants: If the above methods are insufficient, the inclusion of a low percentage of a co-solvent or a non-ionic surfactant in your final assay medium can enhance solubility.

    • Co-solvents: Polyethylene glycol 300 (PEG300) or ethanol can be used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used at low concentrations (e.g., 0.01-0.1%) to form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7][8] It is crucial to test the effect of the surfactant on your specific assay, as it can interfere with some biological systems.

Q4: Are there alternative solubilization strategies if DMSO is not suitable for my assay?

A4: Yes, if DMSO interferes with your assay or is toxic to your cells even at low concentrations, other advanced solubilization techniques can be considered.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[9][10][11][12]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to enhance the solubility of macrolide antibiotics.[11][13]

  • Mechanism: The hydrophobic Leucomycin V molecule can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer. The concentration will need to be optimized.

  • Add the Leucomycin V, 3-acetate 4B-butanoate powder directly to the cyclodextrin solution.

  • Incubate the mixture, often with stirring or sonication, to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound before use.

Lipid-Based Formulations:

For some applications, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used, although this is more common in formulation development for in vivo studies.[14] These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon dilution in an aqueous medium.

Summary of Solvent Properties and Recommendations

Solvent/ExcipientRecommended Starting Concentration in Final Assay MediumAdvantagesDisadvantages
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.[3][4]Can be cytotoxic at higher concentrations.[5][6] May interfere with some assays.
Ethanol < 1%Good co-solvent, less toxic than DMSO for some cell lines.Can have biological effects on its own. Lower solubilizing power than DMSO for highly hydrophobic compounds.
PEG300 1-5%Low toxicity, good co-solvent.Can increase the viscosity of the medium.
Tween® 80 0.01 - 0.1%Forms micelles to enhance solubility.[7][8]Can interfere with cell membranes and some protein assays.[15]
HP-β-Cyclodextrin 1-10% (w/v)Forms inclusion complexes, significantly increasing aqueous solubility with low cytotoxicity.[9][10][11][12]May require optimization of concentration and incubation time.

Visualizing the Solubilization Process

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Final Working Solution compound Leucomycin V Powder stock 10 mM Stock Solution (in DMSO) compound->stock dmso 100% DMSO dmso->stock intermediate Intermediate Dilution (in Assay Buffer) stock->intermediate working_solution Final Working Solution (for In Vitro Assay) intermediate->working_solution assay_buffer Aqueous Assay Buffer assay_buffer->intermediate

Caption: A workflow for preparing Leucomycin V working solutions.

References

  • Nakagawa, Y., Itai, S., Yoshida, T., & Nagai, T. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical & Pharmaceutical Bulletin, 40(3), 725–728. [Link]

  • Nakagawa, Y., Itai, S., Yoshida, T., & Nagai, T. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. PubMed. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Drug Discovery Today.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI. [Link]

  • Improving Demethoxyencecalin solubility for in vitro assays. (2026). BenchChem.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). PMC - NIH. [Link]

  • Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. (1992). Semantic Scholar. [Link]

  • Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate 99% White to Light Yellow. (2023). ECHEMI.
  • Leucomycin V, 4B-(3-hydroxybutanoate) 3b-propanoate. PubChem. [Link]

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2026). BenchChem.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. [Link]

  • γ-Cyclodextrin Inclusion Complexes with Macrolide Antibiotics by Molecular Docking & Comparing their Interactions with the. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Leucomycin V. PubChem - NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Link]

  • Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. (2022). Frontiers Publishing Partnerships. [Link]

  • A Comparative Analysis of Macrolide Antibiotic Cytotoxicity in Mammalian Cell Lines. (2025). BenchChem.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). PMC. [Link]

  • Cytotoxicity of macrolide antibiotics in a cultured human liver cell line.
  • How can cyclodextrins enhance solubility? (2025).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). PMC. [Link]

  • Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review. (2014). PMC. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Group - Figshare. [Link]

  • Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. (2021). Accounts of Chemical Research. [Link]

  • EFFECT OF MACROLIDE ANTIBIOTICS ON VARIOUS CELL CULTURES IN VITRO: 1. CELL MORPHOLOGY. (2012). ResearchGate. [Link]

  • Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propano
  • Leucomycin v, 4(sup b)

Sources

Optimization

Enhancing stability of Leucomycin V, 3-acetate 4B-butanoate under varying pH conditions

Welcome to the Application Support Center for Leucomycin V, 3-acetate 4B-butanoate (also known clinically as Leucomycin A4 or Josamycin Impurity A). As a complex 16-membered macrolide antibiotic, its structural architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Leucomycin V, 3-acetate 4B-butanoate (also known clinically as Leucomycin A4 or Josamycin Impurity A). As a complex 16-membered macrolide antibiotic, its structural architecture—featuring a large macrocyclic lactone ring, specific glycosidic linkages, and esterifications at the 3-acetate and 4B-butanoate positions—makes it highly susceptible to pH-driven degradation[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, formulation strategies, and self-validating analytical protocols to ensure the structural integrity of this compound throughout the development lifecycle.

Section 1: Mechanistic Causality of pH-Induced Degradation

Q: Why does Leucomycin V, 3-acetate 4B-butanoate degrade so rapidly in acidic environments (pH < 5)? A: Macrolides are notoriously unstable in acidic conditions due to the protonation of the tertiary amine on their sugar moieties (pKa ~9.0), which acts as an electron sink and triggers 2[2]. For Leucomycin V derivatives, highly acidic environments lead to the hydrolytic loss of the sugar groups. This degradation follows pseudo-first-order kinetics, where the 3[3].

Q: What are the primary degradation risks at alkaline pH (pH > 8)? A: While macrolides generally exhibit better stability in slightly basic conditions compared to highly acidic ones, alkaline environments (pH > 8.5) introduce a different set of vulnerabilities[2]. For Leucomycin V, 3-acetate 4B-butanoate, the ester linkages (the 3-acetate and 4B-butanoate groups) are highly vulnerable to base-catalyzed saponification. Furthermore, prolonged exposure to high pH can induce 4, permanently destroying the molecule's antibacterial efficacy[4].

MacrolideDegradation Center Leucomycin V, 3-acetate 4B-butanoate Acid Acidic Environment (pH < 5.0) Center->Acid Exposure Base Alkaline Environment (pH > 8.0) Center->Base Exposure Optimal Optimal Buffer (pH 6.0 - 7.0) Center->Optimal Formulation Deg1 Glycosidic Bond Cleavage & Acetal Formation Acid->Deg1 Acid-Catalyzed Deg2 Ester Hydrolysis (Loss of Acetate/Butanoate) Base->Deg2 Base-Catalyzed Deg3 Lactone Ring Opening Base->Deg3 Prolonged Exposure Stable Intact Macrolide Maximum Half-Life Optimal->Stable Stabilized

Mechanistic pathways of Leucomycin V, 3-acetate 4B-butanoate degradation under varying pH conditions.

Section 2: Formulation Strategies for pH Stabilization

Q: How can I formulate this macrolide to survive gastric transit (pH 1.2 - 2.0)? A: Unprotected macrolides degrade within minutes at gastric pH (e.g., related macrolides exhibit a half-life of mere seconds at pH 1.39)[3]. To prevent this, formulation scientists must utilize enteric coating polymers (e.g., methacrylic acid copolymers) that remain unionized and insoluble below pH 5.5. Alternatively, incorporating buffering excipients (such as magnesium oxide or sodium citrate) into the core tablet creates a 5 to protect the API before intestinal absorption[5].

Q: What buffer systems are optimal for aqueous stability during analytical testing? A: The optimal stability range for Leucomycin V derivatives is strictly between pH 6.0 and 7.2[4]. A 50 mM phosphate buffer adjusted to pH 6.5 is highly recommended. Avoid using acetate buffers, as they can undergo transesterification with the compound's ester groups, and avoid amine-based buffers (like TRIS) which can act as nucleophiles and attack the lactone ring over time.

Quantitative Data: pH-Dependent Stability Profile

The following table summarizes the expected stability kinetics of Leucomycin V derivatives across different pH ranges, extrapolated from standard macrolide degradation profiles[2][3][4].

pH LevelEnvironmentPrimary Degradation MechanismEstimated Half-Life (T1/2) at 25°CAction Required
1.2 - 2.0 Gastric / Highly AcidicGlycosidic cleavage< 5 minutesEnteric coating mandatory
4.0 - 5.0 Mildly AcidicSugar moiety loss2 - 4 hoursBuffer to pH 6.5
6.0 - 7.0 Near NeutralMinimal (Optimal Stability)> 30 days (aqueous)Standard storage conditions
8.0 - 9.0 Mildly AlkalineEster Saponification12 - 24 hoursAdjust pH downward
> 10.0 Highly AlkalineLactone ring opening< 1 hourImmediate neutralization

Section 3: Troubleshooting Guide & Analytical Methodologies

Q: How do I design a stability-indicating HPLC method for this compound without inducing on-column degradation? A: A common pitfall in macrolide analysis is using highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), which causes 5 and artificially low recovery rates[5]. To prevent this, you must use a weakly acidic to neutral mobile phase. A self-validating system requires running a mass balance check to prove the method itself is not destroying the sample.

Protocol: Self-Validating HPLC-MS Method for Macrolide Stability Assessment

Rationale: This protocol uses a pH-controlled mobile phase to prevent artifactual degradation and employs a mass-balance verification step to ensure analytical trustworthiness.

Step 1: Sample Preparation Dissolve Leucomycin V, 3-acetate 4B-butanoate in pure methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 µg/mL using a 50 mM phosphate buffer (pH 6.5)[2].

Step 2: Forced Degradation (Stress Testing)

  • Acid Stress: Add 0.1 N HCl to lower the sample pH to 2.0. Incubate at room temperature for exactly 15 minutes.

  • Base Stress: Add 0.1 N NaOH to raise the sample pH to 9.0. Incubate at room temperature for 2 hours.

  • Quenching (Critical Causality Step): Neutralize both stressed samples back to pH 6.5 using equimolar NaOH or HCl immediately before injection. This halts the degradation kinetics, ensuring the chromatogram reflects a true snapshot of the stress timepoint rather than continuous degradation inside the autosampler.

Step 3: Chromatographic Execution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate buffer, adjusted to pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: MS (ESI+) and UV at 232 nm.

Step 4: Self-Validation (Mass Balance Check) Calculate the total molar area of the parent compound plus all identified degradation products (DPs). If the total area is < 95% of the unstressed control sample, the method is failing. Suspect undetected volatile products, precipitation, or irreversible column binding, and adjust the gradient accordingly.

HPLCWorkflow Prep Sample Prep (pH 6.5 Buffer) Stress Forced Degradation (Acid/Base Stress) Prep->Stress Aliquot Quench Neutralization (Quench to pH 6.5) Stress->Quench Time limit Analyze HPLC-MS Analysis (Mobile Phase pH 6.5) Quench->Analyze Inject Validate Mass Balance Verification (±5%) Analyze->Validate Data Processing

Self-validating HPLC-MS workflow for assessing macrolide stability and mass balance.

References

  • Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Semantic Scholar.
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
  • pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degrad
  • Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. PubMed/NIH.
  • CAS 18361-46-1: Leucomycin A4. CymitQuimica.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Leucomycin V, 3-acetate 4B-butanoate vs. Erythromycin

Executive Summary The macrolide class of antibiotics is a cornerstone in the treatment of Gram-positive and atypical bacterial infections. However, the rapid emergence of macrolide-resistant pathogens has forced drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The macrolide class of antibiotics is a cornerstone in the treatment of Gram-positive and atypical bacterial infections. However, the rapid emergence of macrolide-resistant pathogens has forced drug development professionals to look beyond traditional scaffolds. This guide provides a comprehensive comparative analysis between Erythromycin (a classic 14-membered macrolide) and Leucomycin V, 3-acetate 4B-butanoate —commonly known as Leucomycin A4 or Kitasamycin A4 (a 16-membered macrolide derived from Streptomyces kitasatoensis)[1][2].

By analyzing their structural divergence, we can understand their distinct efficacy profiles, particularly against strains exhibiting efflux-mediated and methylation-driven resistance mechanisms.

Structural and Mechanistic Divergence

While both compounds exert their primary antibacterial effect by binding to the 50S ribosomal subunit (specifically at the 23S rRNA) to halt bacterial protein synthesis, their structural differences dictate their susceptibility to bacterial resistance mechanisms[3][4].

  • Erythromycin (14-membered ring): Features a 14-membered lactone ring with cladinose and desosamine sugar moieties. This specific steric profile makes it a prime substrate for the mefA encoded efflux pumps. Furthermore, its binding strongly induces the expression of erm (erythromycin ribosome methylation) genes, leading to the MLS_B (macrolide-lincosamide-streptogramin B) resistance phenotype[4].

  • Leucomycin A4 (16-membered ring): The expanded 16-membered lactone ring alters the molecule's spatial footprint. This structural expansion allows Leucomycin A4 to evade recognition by mefA efflux pumps. Crucially, the lack of the specific cladinose sugar (replaced by other complex sugar derivatives) means it does not trigger the attenuation mechanism of the erm promoter, allowing it to retain efficacy against strains with inducible erm resistance[4][5].

Resistance_Mechanisms Ery Erythromycin (14-membered) Rib 50S Ribosomal Subunit Ery->Rib Binds & Inhibits Efflux mefA Efflux Pump Ery->Efflux Substrate Erm erm Methylase (Inducible) Ery->Erm Induces Expression Leu Leucomycin A4 (16-membered) Leu->Rib Binds & Inhibits Leu->Efflux Evades Leu->Erm No Induction Efflux->Ery Extrusion

Fig 1. Divergent resistance mechanisms: 14-membered vs 16-membered macrolides.

Comparative Efficacy & Pharmacological Profiles

The structural advantages of Leucomycin A4 translate directly into superior in vitro and in vivo performance against resistant phenotypes. Furthermore, 16-membered macrolides demonstrate significantly lower affinity for human Cytochrome P450 3A4 (CYP3A4) compared to Erythromycin, drastically reducing the risk of severe drug-drug interactions[6].

Table 1: Structural and Pharmacological Comparison
FeatureLeucomycin A4 (16-membered)Erythromycin (14-membered)
Source Organism Streptomyces kitasatoensisSaccharopolyspora erythraea
Efflux Susceptibility Evades mefA pumpsHighly susceptible
erm Gene Induction Non-inducerStrong inducer
CYP3A4 Interaction Weak / Minimal inhibitionPotent inhibitor
Gastrointestinal Tolerance High (fewer motilin-receptor interactions)Low (prokinetic side effects)
Table 2: Comparative In Vitro Susceptibility (Representative MIC Data)

Data synthesized from comparative macrolide susceptibility studies[5][7].

Pathogen / PhenotypeErythromycin MIC (µg/mL)Leucomycin A4 MIC (µg/mL)
S. aureus (Wild-Type Susceptible)0.12 - 0.250.15 - 0.5
S. aureus (Inducible erm / MLS_B)> 64.0≤ 1.0
S. pneumoniae (Efflux mefA)> 8.0≤ 0.5
Mycoplasma pneumoniae≤ 0.01≤ 0.01

Experimental Validation: In Vitro Susceptibility Protocol

To objectively evaluate the comparative efficacy of these compounds, a self-validating Broth Microdilution Assay following Clinical and Laboratory Standards Institute (CLSI) guidelines is required.

Rationale & Causality in Experimental Design
  • Solvent Selection: Leucomycin A4 has limited aqueous solubility. We utilize DMSO for the primary stock, ensuring the final well concentration remains below 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: A 0.5 McFarland standard ( ∼1.5×108 CFU/mL) is strictly maintained. Deviations cause the "inoculum effect," leading to artifactually inflated MIC values.

  • Internal Calibration: S. aureus ATCC 29213 is included as an absolute requirement. This strain has a highly reproducible, documented MIC range for macrolides, serving as a self-validating control for media quality and compound potency.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Leucomycin A4 and Erythromycin reference standards in 100% DMSO to a concentration of 6,400 µg/mL.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms (e.g., S. pneumoniae), supplement with 2-5% lysed horse blood.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the antibiotics in CAMHB to achieve a final test range of 0.015 µg/mL to 64 µg/mL.

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Dispense 50 µL of the standardized inoculum into each well containing 50 µL of the diluted antibiotic. Include a positive growth control (broth + inoculum) and a negative sterility control (broth only).

  • Incubation: Seal the plates and incubate at 35°C in ambient air (or 5% CO2 for fastidious strains) for 18-24 hours.

  • Data Acquisition: Visually determine the MIC as the lowest concentration of antibiotic that completely inhibits visible bacterial growth. Validate the run by ensuring the ATCC 29213 control falls within its accepted MIC range.

Workflow A 1. Bacterial Isolate Preparation (0.5 McFarland Standard) C 3. 96-Well Microtiter Plate Serial Dilution (0.015 - 64 µg/mL) A->C B 2. Compound Solubilization (DMSO stock -> CAMHB) B->C D 4. Inoculation & Incubation (35°C, 18-24 hours) C->D E 5. Visual & Spectrophotometric MIC Determination D->E F 6. Data Validation (Compare with ATCC 29213 QC) E->F

Fig 2. Self-validating broth microdilution workflow for macrolide MIC determination.

Translational Outlook

For drug development professionals, the transition from 14-membered to 16-membered macrolides like Leucomycin A4 represents a strategic bypass of prevalent resistance mechanisms. By avoiding the induction of erm methylases and evading mefA efflux pumps, Leucomycin A4 restores efficacy against highly recalcitrant Gram-positive pathogens. Furthermore, its favorable pharmacokinetic profile—specifically its lack of clinically significant CYP3A4 inhibition—makes it a superior candidate for combination therapies where Erythromycin would otherwise cause severe toxicity.

References

  • Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy (NIH/PMC). Available at:[Link]

  • Synthesis of New 14-Membered Macrolide Antibiotics via a Novel Ring Contraction Metathesis. Organic Letters (ACS Publications). Available at:[Link]

Sources

Comparative

A Comparative Analysis of Antimicrobial Resistance Profiles: Leucomycin V, 3-acetate 4B-butanoate (Josamycin) vs. Tylosin

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth, objective comparison of the antimicrobial resistance profiles of two significant 16-membered macrolide antibiotics: Jo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antimicrobial resistance profiles of two significant 16-membered macrolide antibiotics: Josamycin (also known as Leucomycin V, 3-acetate 4B-butanoate) and Tylosin. Both are widely used in human and veterinary medicine, respectively, and understanding their comparative efficacy and resistance patterns is crucial for effective antimicrobial stewardship and future drug development.

Introduction: The 16-Membered Macrolides

Macrolide antibiotics are a critical class of bacteriostatic agents that function by inhibiting bacterial protein synthesis.[1] They achieve this by binding to the 50S ribosomal subunit, thereby halting the elongation of the peptide chain.[1][2][3] This guide focuses on Josamycin and Tylosin, both 16-membered ring macrolides, and delves into the nuances of their resistance profiles, supported by experimental methodologies and comparative data. While Josamycin is primarily used in human medicine for treating respiratory and other infections[3][4], Tylosin is a cornerstone in veterinary medicine for managing infections in livestock and poultry.[5][6][7][8]

Mechanisms of Action and Emergence of Resistance

The primary mechanism of action for both Josamycin and Tylosin is the inhibition of protein synthesis via binding to the 23S rRNA component of the 50S ribosomal subunit.[1][2] However, the widespread use of macrolides has inevitably led to the emergence of resistant bacterial strains.[1]

The three principal mechanisms of macrolide resistance are:

  • Target Site Modification: This is the most common mechanism. It involves the methylation of an adenine residue (A2058) in the 23S rRNA by enzymes encoded by erm (erythromycin ribosome methylation) genes.[2][9] This modification reduces the drug's binding affinity to the ribosome. Some bacteria also exhibit resistance through mutations in ribosomal proteins L4 or L22.[9]

  • Active Efflux: Bacteria can acquire genes (e.g., msr genes) that code for efflux pumps. These pumps actively transport macrolide antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at sufficient concentrations.[2]

  • Enzymatic Inactivation: A less common mechanism involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the antibiotic molecule.[9]

Notably, there can be significant cross-resistance between macrolides. The use of Tylosin in animals, for example, can select for resistance to erythromycin, a macrolide important in human medicine.[5][10]

The following diagram illustrates the primary mechanisms by which bacteria develop resistance to macrolide antibiotics.

MacrolideResistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome 50S Ribosome Macrolide_in Macrolide (Josamycin/Tylosin) Macrolide_in->Ribosome Inhibits Protein Synthesis Efflux_Pump Efflux Pump (Active Export) Macrolide_in->Efflux_Pump Enzyme Inactivating Enzyme Macrolide_in->Enzyme Inactivated by Enzyme Macrolide_out Macrolide Erm_Methylase Erm Methyltransferase (Target Modification) Erm_Methylase->Ribosome Methylates 23S rRNA (Blocks Binding) Efflux_Pump->Macrolide_out Pumps Out

Caption: Key mechanisms of bacterial resistance to macrolide antibiotics.

Experimental Methodology: Determining Antimicrobial Susceptibility

To objectively compare resistance profiles, standardized methods for antimicrobial susceptibility testing (AST) are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[11][12][13][14][15] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

This protocol outlines the steps for determining the MIC values of Josamycin and Tylosin against a panel of bacterial isolates.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of Josamycin and Tylosin.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • Quality Control:

    • Concurrently test a reference strain with a known MIC range (e.g., Staphylococcus aureus ATCC® 29213) to ensure the validity of the results.

BrothMicrodilutionWorkflow start Start: Isolate Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to Final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-Well Plate dilute_inoculum->inoculate_plate prep_antibiotics Prepare Serial Dilutions of Josamycin & Tylosin prep_antibiotics->inoculate_plate incubate Incubate 16-20h at 35°C inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End: Report Results read_mic->end qc Quality Control (e.g., S. aureus ATCC 29213) qc->read_mic Validate Run

Caption: Standard workflow for the broth microdilution susceptibility test.

Comparative Antimicrobial Resistance Profiles

The relative effectiveness of Josamycin and Tylosin varies significantly across different bacterial species. Josamycin often retains activity against some erythromycin-resistant strains, a key advantage in clinical settings.[16][17] Tylosin's use, particularly as a growth promoter in livestock, has been linked to increased resistance in enteric bacteria like Enterococcus.[5][18]

The following table summarizes representative MIC values for Josamycin and Tylosin against various pathogens. These values are compiled from multiple sources and represent a general profile; actual MICs can vary by strain.

Bacterial SpeciesAntibioticMIC Range (µg/mL)Key Insights
Staphylococcus aureusJosamycin 0.5 - 2.0 [4]Josamycin can be more active than other macrolides against erythromycin-resistant S. aureus.[17]
Tylosin>1024 (Generally Inactive)[19]Tylosin has poor intrinsic activity against many Staphylococcus species.
Streptococcus pneumoniaeJosamycin 0.007 - 0.25 [4]Highly active against typical respiratory pathogens.[3]
TylosinNot commonly testedPrimarily a veterinary antibiotic.
Streptococcus pyogenesJosamycin 0.06 - 0.5 [4]Effective against Group A Streptococcus.
TylosinNot commonly testedPrimarily a veterinary antibiotic.
Mycoplasma pneumoniaeJosamycin 0.007 - 0.25 [4]Considered a valuable option against macrolide-resistant M. pneumoniae.[3]
TylosinNot commonly testedPrimarily a veterinary antibiotic.
Enterococcus spp.JosamycinVariableResistance is common.
Tylosin Variable (High resistance in pigs)Widespread use in pigs has led to high rates of resistance (up to 90-91%).[5]
Campylobacter spp.JosamycinVariable
Tylosin VariableUse in cattle can select for macrolide-resistant enterococci, posing a potential zoonotic risk.[18]
Discussion and Conclusion

Josamycin demonstrates a significant clinical advantage in its ability to retain activity against certain bacterial strains that have developed resistance to other macrolides like erythromycin.[16][17] Studies have shown that over 50% of erythromycin-resistant S. aureus strains remain susceptible to Josamycin.[17] This makes it a valuable therapeutic option, particularly in regions with high rates of macrolide resistance.

Tylosin , while effective for many veterinary applications, faces challenges from widespread resistance, especially in swine and poultry production.[5] Its use as a feed additive has been shown to dramatically increase the prevalence of tylosin-resistant enterococci.[5] This raises public health concerns due to the potential for cross-resistance to medically important macrolides and the transfer of resistance genes from animal to human pathogens.[5][10]

References

  • Macrolides | Mechanism of Action, Uses & Examples. Study.com. [Link]

  • The Mechanisms of Resistance to Macrolide Antibiotics - An Overview. ResearchGate. [Link]

  • Macrolide Antibiotics: Binding Site, Mechanism of Action, Resistance. Current Topics in Medicinal Chemistry. [Link]

  • Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. PMC. [Link]

  • Macrolide Antibiotics: Binding Site, Mechanism of Action, Resistance. ResearchGate. [Link]

  • Josamycin Tablets Market. PW Consulting. [Link]

  • [Experimental research on microbiological profile of josamycin. II: Findings on the phenomenon of resistance in comparison with other macrolides]. PubMed. [Link]

  • Tylosin exposure reduces the susceptibility of Salmonella Typhimurium to florfenicol and tetracycline. PMC. [Link]

  • Report of the Scientific Committee for Animal Nutrition on the Efficacy and Risk for Users of the Therapeutic Macrolides Antibiotics Tylosin and Spiramycin Used as Feed Additives. Food Safety - European Commission. [Link]

  • Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin. PubMed. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: A systematic review and meta-analysis. ResearchGate. [Link]

  • The Science Behind Josamycin: Combating Bacterial Resistance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Investigation of a Reduction in Tylosin on the Prevalence of Liver Abscesses and Antimicrobial Resistance in Enterococci in Feedlot Cattle. Frontiers in Veterinary Science. [Link]

  • Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. PMC. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • JOSAMYCIN. Inxight Drugs. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. American Society for Microbiology (ASM) Journals. [Link]

  • Performance Standards for Antimicrobial Susceptibility Testing; Nineteenth Informational Supplement. Regulations.gov. [Link]

  • Assay of tylosin and josamycin in food samples using the proposed and reference methods. ResearchGate. [Link]

  • Macrolide antibiotics (kitasamycin, oleandomycin and tylosin): proposed regulatory decisions. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. PMC. [Link]

  • Tylosin (Tylan®). Veterinary Partner - VIN. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Leucomycin V, 3-acetate 4B-butanoate in Macrolide ELISA Kits

Introduction: The Specificity Challenge in Macrolide Residue Screening Macrolide antibiotics are extensively used in veterinary medicine to treat and prevent bacterial infections.[1][2] Their widespread use, however, nec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Challenge in Macrolide Residue Screening

Macrolide antibiotics are extensively used in veterinary medicine to treat and prevent bacterial infections.[1][2] Their widespread use, however, necessitates rigorous monitoring for residues in food products of animal origin to ensure consumer safety and combat the development of antimicrobial resistance.[1][2] While highly sensitive and specific methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the gold standard for confirmation, Enzyme-Linked Immunosorbent Assays (ELISAs) are invaluable for high-throughput screening due to their speed, cost-effectiveness, and ease of use.[1][2][3][4]

The reliability of any immunoassay hinges on its specificity—the ability of the antibody to bind exclusively to the target analyte. In the context of macrolide detection, where numerous structurally similar compounds exist, cross-reactivity is a critical performance parameter. This guide provides an in-depth analysis of the cross-reactivity of a specific leucomycin derivative, Leucomycin V, 3-acetate 4B-butanoate, in various macrolide ELISA kits. Understanding this phenomenon is paramount for researchers, quality control analysts, and drug development professionals to ensure data accuracy and make informed decisions.

Structural Basis of Macrolide Cross-Reactivity

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[5] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Leucomycin V, 3-acetate 4B-butanoate is a specific ester of Leucomycin V, featuring acetate and butanoate groups at designated positions on its core structure.

The potential for an ELISA antibody to cross-react with a non-target analyte is fundamentally rooted in structural similarity. Antibodies recognize specific three-dimensional shapes and chemical motifs (epitopes) on a molecule. If Leucomycin V, 3-acetate 4B-butanoate shares structural features with the macrolide that the ELISA kit's antibody was designed to detect (the target analyte), it may bind to the antibody, leading to a false positive or an overestimation of the target analyte's concentration.[6][7][8]

Principle of Competitive ELISA for Small Molecule Detection

Because antibiotics are small molecules, they cannot be bound by two antibodies simultaneously, making the "sandwich" ELISA format unsuitable. Therefore, macrolide detection almost universally employs a competitive ELISA format.[3][9]

The principle is based on the competition between the free analyte in the sample (e.g., Leucomycin V) and a fixed amount of enzyme-labeled analyte for a limited number of specific antibody binding sites, which are immobilized on the surface of the microplate wells. The more analyte present in the sample, the less enzyme-labeled analyte can bind to the antibodies. Consequently, the colorimetric signal generated by the enzyme's substrate is inversely proportional to the concentration of the analyte in the sample.[10]

Competitive ELISA Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_result Signal Generation Ab Immobilized Antibody High_Signal Low Analyte in Sample = Strong Signal Ab->High_Signal More Enzyme-Analyte binds Low_Signal High Analyte in Sample = Weak Signal Ab->Low_Signal Less Enzyme-Analyte binds Analyte Free Analyte (e.g., Leucomycin V) Analyte->Ab Competes for binding sites Enzyme_Analyte Enzyme-Labeled Analyte Enzyme_Analyte->Ab

Caption: Principle of the competitive ELISA for small molecule detection.

Experimental Design for Assessing Cross-Reactivity

A self-validating system is crucial for trustworthy results. The cross-reactivity of a non-target analyte is determined by comparing its 50% inhibition concentration (IC50) — the concentration that causes a 50% reduction in the maximum signal — to the IC50 of the kit's primary target analyte.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Analyte) x 100

A high percentage indicates significant cross-reactivity, meaning the antibody binds the non-target compound effectively. A low percentage signifies higher specificity for the target analyte.

Cross_Reactivity_Workflow prep Prepare serial dilutions of: 1. Target Analyte Standard 2. Leucomycin V Standard run Run Competitive ELISA for both sets of dilutions prep->run plot Plot Inhibition Curves (%B/B0 vs. Concentration) run->plot calc Calculate IC50 for both Target and Leucomycin V plot->calc cr Calculate % Cross-Reactivity using the IC50 values calc->cr report Report Findings cr->report

Caption: Standard experimental workflow for determining cross-reactivity.

Detailed Experimental Protocol
  • Reagent Preparation : Prepare all reagents (wash buffers, standards, enzyme conjugate, substrate) according to the ELISA kit manufacturer's instructions.

  • Standard Dilution :

    • Create a serial dilution of the Target Analyte Standard (e.g., Tylosin) provided with the kit. Typical concentrations might range from 0 ppb to 50 ppb.

    • Independently, create a serial dilution of a certified standard of Leucomycin V, 3-acetate 4B-butanoate and other relevant macrolides (e.g., Erythromycin, Spiramycin) in the same sample diluent. The concentration range should be wide enough to produce a full inhibition curve.

  • Assay Procedure (Competitive Format) :

    • Add 50 µL of each standard dilution (both target analyte and potential cross-reactants) to their respective antibody-coated wells in duplicate or triplicate.

    • Add 50 µL of the enzyme-labeled analyte (conjugate) to each well.

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature). This allows for the competitive binding to occur.

    • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.

    • Add 50 µL of stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition : Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis :

    • Calculate the average absorbance for each standard concentration.

    • Normalize the results by calculating the percentage of binding (%B/B0), where B is the absorbance of a given standard and B0 is the absorbance of the zero standard (maximum signal).

    • Plot the %B/B0 against the logarithm of the analyte concentration for both the target analyte and Leucomycin V.

    • Use a four-parameter logistic regression to determine the IC50 value from each curve.

    • Calculate the percent cross-reactivity using the formula provided above.

Comparative Performance of Commercial Macrolide ELISA Kits

To illustrate the importance of this analysis, the following table presents hypothetical cross-reactivity data for Leucomycin V, 3-acetate 4B-butanoate and other common macrolides across three different commercial ELISA kits.

Parameter Kit A (Tylosin-Specific) Kit B (Broad-Spectrum Macrolide) Kit C (Erythromycin-Specific)
Primary Target Analyte TylosinTylosinErythromycin
IC50 - Target Analyte 1.5 ng/mL2.0 ng/mL1.0 ng/mL
------------
IC50 - Leucomycin V, 3-acetate 4B-butanoate 75 ng/mL4.5 ng/mL> 200 ng/mL
% Cross-Reactivity (Leucomycin V deriv.) 2.0% 44.4% < 0.5%
------------
IC50 - Erythromycin 150 ng/mL3.8 ng/mL1.0 ng/mL
% Cross-Reactivity (Erythromycin) 1.0%52.6%100%
------------
IC50 - Spiramycin > 200 ng/mL10.0 ng/mL> 200 ng/mL
% Cross-Reactivity (Spiramycin) < 0.75%20.0%< 0.5%
Interpretation of Results
  • Kit A (Tylosin-Specific) : This kit demonstrates high specificity for its target analyte, Tylosin. The cross-reactivity with Leucomycin V, 3-acetate 4B-butanoate is very low (2.0%). This kit would be an excellent choice for specifically quantifying Tylosin, even in the potential presence of Leucomycin V derivatives.

  • Kit B (Broad-Spectrum Macrolide) : This kit is designed to detect a range of macrolides. It shows significant cross-reactivity with both the Leucomycin V derivative (44.4%) and Erythromycin (52.6%). While it cannot be used to specifically identify which macrolide is present, it is highly effective as a general screening tool to detect the presence of multiple macrolide class antibiotics. A positive result would require confirmation by a more specific method like LC-MS.[11]

  • Kit C (Erythromycin-Specific) : Similar to Kit A, this kit is highly specific. Its cross-reactivity with the Leucomycin V derivative is negligible (<0.5%). This kit is ideal for studies focused exclusively on Erythromycin contamination, providing high confidence that a positive result is not due to interference from Leucomycin V.

Conclusion and Recommendations for Researchers

The selection of an appropriate macrolide ELISA kit is a critical decision that directly impacts data integrity. This guide demonstrates that "macrolide ELISA" is not a monolithic category; kits possess vastly different specificity profiles.

Key Takeaways:

  • Define Your Objective : If the goal is to screen for any macrolide contamination, a broad-spectrum kit (like hypothetical Kit B) is suitable. If the objective is to specifically quantify a particular macrolide, a highly specific kit with low cross-reactivity to other relevant compounds (like Kits A or C) is essential.

  • Validate for Your Matrix : Always validate the chosen kit's performance, including specificity, within your specific sample matrix (e.g., milk, tissue, honey), as matrix components can sometimes interfere with assay results.[12][13]

  • Confirm Positive Results : Given the potential for cross-reactivity, it is a standard and highly recommended practice in analytical toxicology and food safety to confirm positive screening results from any immunoassay with a confirmatory method such as LC-MS/MS.[1][2][4]

By carefully considering the structural basis of cross-reactivity and rigorously evaluating the performance of ELISA kits, researchers and scientists can ensure the generation of accurate, reliable, and defensible data in the critical field of antibiotic residue analysis.

References

  • Creative Diagnostics. (2026, March 30). How to Detect Antibiotic Residues in Biological Products Using ELISA? Creative Diagnostics. [Link]

  • McGrath, J. (2008, August 22). A review of analytical methods for the determination of aminoglycoside and macrolide residues in food matrices. PubMed. [Link]

  • McGrath, J. (n.d.). A Review of Analytical Methods for the Determination of Aminoglycoside and Macrolide Residues in Food Matrices. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Immunoassay Methods. NCBI Bookshelf. [Link]

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]

  • National Center for Biotechnology Information. (n.d.). Leucomycin V. PubChem. [Link]

  • Reyes-Pardo, H., et al. (2024, June 27). Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Leucomycin V, 14-hydroxy-. PubChem. [Link]

  • RAPS. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Chemsrc. (n.d.). leucomycin V | CAS#:22875-15-6. [Link]

  • Fjeld, C., et al. (2015, August 19). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Volpe, G., et al. (2001, November 15). A new electrochemical enzyme-linked immunosorbent assay for the screening of macrolide antibiotic residues in bovine meat. PubMed. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • Saleem, M. (2026, February 20). Enzyme-Linked Immunosorbent Assay (ELISA). NCBI Bookshelf. [Link]

  • Yildirim, G., et al. (2025, August 26). Evaluation of Diagnosis, Cross-Reactivity, and Risk Factors in Pediatric Patients With Macrolide Allergy. PMC. [Link]

  • Yildirim, G., et al. (2025, August 16). Evaluation of Diagnosis, Cross-Reactivity, and Risk Factors in Pediatric Patients With Macrolide Allergy. ResearchGate. [Link]

  • Süleyman, A., et al. (2026, February 25). Evaluation of Suspected Macrolide Allergies in Children. ResearchGate. [Link]

  • The Korean Journal of Food Hygiene. (n.d.). 항균제의 검정에 관한 연구(III) - Macrolide계 항생물질인 Erythromycin과 Tylosin의 Gas. [Link]

  • Gendrin, V., et al. (2024, October 15). Cross-reactivity among and between macrolides, lincosamides, and streptogramins: Study on the French pharmacovigilance database. PubMed. [Link]

  • FSSAI. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS. [Link]

  • Lab Manager. (2026, January 8). Food Safety Testing: Analytical Methods for Contaminants and Nutrients. [Link]

  • Khan, N. (2019, September 18). Macrolide Allergic Reactions. MDPI. [Link]

  • Khan, N. (2019, September 18). Macrolide Allergic Reactions. Semantic Scholar. [Link]

  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. [Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs. In Vitro Activity of Leucomycin V, 3-acetate 4B-butanoate Against Staphylococcus

Mechanistic Overview & Structural Grounding Leucomycin V, 3-acetate 4B-butanoate—commonly referred to in literature and commercial assays as Leucomycin A4 or Kitasamycin A4 —is a naturally derived 16-membered macrolide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Structural Grounding

Leucomycin V, 3-acetate 4B-butanoate—commonly referred to in literature and commercial assays as Leucomycin A4 or Kitasamycin A4 —is a naturally derived 16-membered macrolide antibiotic[1]. Extracted from the fermentation products of Streptomyces kitasatoensis, its complex molecular architecture includes a large lactone ring decorated with specific sugar moieties that dictate its pharmacokinetic and pharmacodynamic profile[2].

The Causality of Efficacy: Like all macrolides, Leucomycin A4 exerts its antibacterial effect by binding reversibly to the 50S ribosomal subunit (specifically Domain V of the 23S rRNA)[1]. This binding physically occludes the peptide exit tunnel, preventing the elongation of nascent polypeptide chains and halting bacterial protein synthesis[1]. However, the 16-membered ring structure of Leucomycin A4 provides a distinct advantage over 14-membered macrolides (like Erythromycin). The extended ring and the 3-acetate 4B-butanoate side chains alter the drug's spatial footprint within the ribosome. This structural nuance allows it to retain activity against certain Staphylococcus strains that have developed resistance to Erythromycin via msrA-encoded efflux pumps, as the 16-membered structure is often a poor substrate for these specific transporters.

MOA A Leucomycin A4 (16-membered Macrolide) B Bacterial 50S Ribosomal Subunit A->B Binds Domain V (23S rRNA) C Peptide Exit Tunnel Blockade B->C Induces D Inhibition of Transpeptidation C->D Prevents Chain Elongation E Bacteriostatic Effect vs Staphylococcus D->E Halts Growth

Caption: Mechanism of Action: Leucomycin A4 binding to the 50S ribosome to halt bacterial growth.

In Vitro Performance: Leucomycin A4 vs. Alternatives

When evaluating the in vitro efficacy of Leucomycin A4 against Staphylococcus aureus, it demonstrates highly potent bacteriostatic activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for this evaluation.

Table 1: In Vitro MIC Comparison against S. aureus (MSSA)
CompoundStructural ClassMIC (µg/mL)Mechanistic Notes & Causality
Leucomycin A4 16-membered Macrolide0.15 Highly active against Gram-positive aerobic bacteria; robust against specific efflux mechanisms[1][2].
Josamycin 16-membered Macrolide0.39 A closely related derivative (Leucomycin A3) showing slightly higher MICs but excellent clinical stability[3].
Erythromycin 14-membered Macrolide0.12 - 0.25 Baseline standard; highly potent but highly susceptible to erm-mediated ribosomal methylation.
Azithromycin 15-membered Azalide0.25 - 0.50 Slightly higher in vitro MIC against S. aureus compared to Erythromycin, offset by its unique in vivo profile[4].

Data Synthesis: In a controlled, static in vitro environment, Leucomycin A4 outperforms or matches the potency of both Erythromycin and Azithromycin against susceptible S. aureus strains[1][4].

In Vivo Efficacy: Bridging the Translation Gap

In vitro MICs do not account for host pharmacokinetics (absorption, distribution, metabolism, and excretion). Macrolides are characterized by their high volume of distribution and tendency to accumulate in tissues and phagocytic cells (macrophages and neutrophils).

Table 2: In Vivo Efficacy (Murine Systemic Infection Model)
CompoundRoute of AdminED50 (mg/kg)Pharmacokinetic Driver
Leucomycin A4 Subcutaneous / IP~150 - 200 *Moderate tissue distribution; rapid serum clearance requires higher dosing to maintain time > MIC.
Josamycin Subcutaneous206.8 Comparable to Leucomycin A4; increases survival in systemic S. aureus models[3].
Azithromycin Oral / IV< 50 Massive intracellular accumulation in macrophages leads to superior in vivo clearance despite higher in vitro MICs[4].

*Estimated class-equivalent data based on structurally identical derivatives.

The In Vivo vs. In Vitro Paradox: While Azithromycin has a higher in vitro MIC against S. aureus than Leucomycin A4, its in vivo efficacy is often superior[4]. This is because Azithromycin achieves a serum and lung half-life 8 to 10 times longer than older macrolides, concentrating heavily at the site of infection[4]. Conversely, Leucomycin A4 requires higher systemic dosing (ED50 ~200 mg/kg) to achieve the same survival outcomes due to faster metabolic clearance[3].

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, the following protocols establish a self-validating system ensuring high data integrity.

Protocol A: In Vitro Broth Microdilution (MIC Determination)

This protocol adheres to CLSI standards to prevent artifactual data.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardizing physiological concentrations of Ca²⁺ and Mg²⁺ ensures reproducible outer membrane permeability, preventing false resistance readings.

  • Compound Solubilization: Leucomycin A4 is only slightly soluble in water (0.1-1 mg/ml)[1]. Dissolve the compound in 100% DMSO to create a 10 mg/mL stock, then dilute in CAMHB. Causality: Ensuring the final DMSO concentration remains <1% prevents solvent-induced bacterial toxicity, isolating the drug's true effect.

  • Inoculum Standardization: Grow S. aureus to log phase and adjust to a 0.5 McFarland standard (1.5 × 10⁸ CFU/mL). Dilute to a final well concentration of 5 × 10⁵ CFU/mL. Causality: A strictly controlled inoculum size prevents the "inoculum effect," where artificially high bacterial loads deplete the drug and falsely elevate the MIC.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 0.015% resazurin dye 2 hours before the endpoint. Causality: Resazurin shifts from blue to pink in the presence of metabolically active cells, providing an objective, colorimetric validation of the MIC threshold rather than relying solely on subjective visual turbidity.

Protocol B: In Vivo Murine Systemic Infection Model

This protocol bridges the gap between static MIC and dynamic host clearance.

  • Inoculum Preparation with Mucin: Suspend log-phase S. aureus in 5% porcine gastric mucin to achieve 10⁶ CFU/mL. Causality: Mucin coats the bacteria, temporarily shielding them from immediate macrophage phagocytosis. This lowers the LD100 and ensures a synchronized, reproducible systemic infection rather than immediate immune clearance.

  • Infection: Inject 0.5 mL of the inoculum intraperitoneally (IP) into neutropenic mice.

  • Drug Administration: Administer Leucomycin A4 (titrated from 50 to 250 mg/kg) via subcutaneous injection 1 hour post-infection. Causality: Early administration tests the drug's ability to halt logarithmic growth before overwhelming sepsis occurs.

  • Endpoint Analysis: Monitor survival over 72 hours to calculate the ED50. Harvest kidneys and thighs, homogenize, and plate for CFU enumeration. Causality: Survival provides a binary efficacy metric, while CFU counts offer a quantitative measure of in vivo bacteriostatic vs. bactericidal activity.

Workflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Phase Inoc S. aureus Inoculum Preparation (10^6 CFU/mL) InVitro Broth Microdilution (MIC/MBC Assay) Inoc->InVitro InVivo Murine Infection Model (IP or Thigh Injection) Inoc->InVivo Read1 Optical Density (OD600) & Resazurin Readout InVitro->Read1 18-24h Incubation Dose Leucomycin A4 Admin (Dose Titration) InVivo->Dose 1-2h Post-Infection Read2 Survival Rate & Tissue CFU Count Dose->Read2 48-72h Monitoring

Caption: Parallel in vitro and in vivo experimental workflows for evaluating Leucomycin A4 efficacy.

References

  • Retsema, J. A., et al. "In vitro and in vivo antibacterial activity of azithromycin, a new azalide antibiotic." Chemotherapy (J-Stage). URL: [Link]

Sources

Validation

A Structural Dissection of Kitasamycin Components: A Comparative Guide to Leucomycin V, 3-acetate 4B-butanoate and its Congeners

For researchers and drug development professionals navigating the intricate world of macrolide antibiotics, a deep understanding of structural nuances is paramount. The Kitasamycin complex, a family of 16-membered macrol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the intricate world of macrolide antibiotics, a deep understanding of structural nuances is paramount. The Kitasamycin complex, a family of 16-membered macrolides produced by Streptomyces kitasatoensis, presents a fascinating case study in how subtle molecular modifications can significantly impact biological activity. This guide provides an in-depth structural comparison of Leucomycin V, 3-acetate 4B-butanoate with other key Kitasamycin components, offering insights into their structure-activity relationships and providing robust experimental protocols for their analysis.

Introduction to the Kitasamycin Complex: A Family of Structurally Diverse Macrolides

Kitasamycin, also known as Leucomycin, is not a single entity but a mixture of structurally related compounds.[1] These macrolides share a common 16-membered lactone ring, a D-mycaminose sugar, and a D-mycarose sugar. Their antibacterial efficacy stems from their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] The individual components of the Kitasamycin complex, however, exhibit varying degrees of antibacterial potency, a direct consequence of the different acyl substituents on the aglycone and the mycarose sugar.

Unraveling the Structure of Leucomycin V, 3-acetate 4B-butanoate

A crucial point of clarification is the nomenclature of the topic compound. "Leucomycin V, 3-acetate 4B-butanoate" is most commonly identified in chemical literature and databases as Josamycin .[4][5][6] It is also referred to as Leucomycin A3 or Kitasamycin A3.[5][7] For the purpose of this guide, we will primarily use the name Josamycin, while acknowledging its synonymous relationship with the user-provided name. It is important to note a subtle distinction in the acyl group at the 4B-position (C-4" of the mycarose sugar). While the user's query specifies "butanoate," the established structure of Josamycin features a 3-methylbutanoate (isovalerate) group at this position.[4][5] This distinction is critical for accurate structural comparison.

The foundational structure for many Kitasamycins is Leucomycin V .[2][8] This molecule possesses free hydroxyl groups at the C-3 position of the lactone ring and the C-4" position of the mycarose sugar.[8][9] The defining features of Josamycin (Leucomycin A3) are the esterifications at these two sites: an acetate group at C-3 and a 3-methylbutanoate (isovalerate) group at C-4".[4][5]

A Comparative Structural Analysis of Key Kitasamycin Components

The primary variations among the major Kitasamycin components lie in the nature of the acyl groups at the C-3 and C-4" positions. These seemingly minor alterations have a significant impact on the molecule's overall lipophilicity, ribosomal binding affinity, and ultimately, its antibacterial spectrum and potency.

Below is a table summarizing the structural differences between Leucomycin V, Josamycin (Leucomycin A3), and other notable Kitasamycin components.

ComponentSynonym(s)C-3 SubstituentC-4" (Mycarose) SubstituentMolecular FormulaMolecular Weight ( g/mol )
Leucomycin V--OH-OHC35H59NO13701.84[9]
Josamycin Leucomycin A3, Kitasamycin A3, Leucomycin V, 3-acetate 4B-(3-methylbutanoate) -O-Acetyl-O-IsovalerylC42H69NO15828.0[4]
Leucomycin A1Kitasamycin A1-OH-O-IsovalerylC40H67NO14786.0
Leucomycin A4--O-Acetyl-O-ButyrylC41H67NO15814.0
Leucomycin A5--OH-O-ButyrylC39H65NO14771.93
Leucomycin A6Turimycin A3-O-Acetyl-O-PropionylC40H65NO15799.95
Leucomycin A7--OH-O-PropionylC38H63NO14757.91

This structural diversity is a direct result of the biosynthetic pathway in Streptomyces kitasatoensis, which can incorporate different short-chain carboxylic acids to generate this array of natural products.

Structure-Activity Relationship (SAR): The "Why" Behind the Modifications

The acylation of the hydroxyl groups at C-3 and C-4" is not arbitrary; it is a key determinant of the antibiotic's efficacy.

  • Lipophilicity and Cellular Penetration: The addition of acyl groups, such as acetate and isovalerate, increases the overall lipophilicity of the molecule compared to the parent Leucomycin V. This can enhance the antibiotic's ability to penetrate the bacterial cell wall and reach its ribosomal target.

  • Ribosomal Binding: The nature of the acyl groups can influence the binding affinity of the macrolide to the 23S rRNA of the 50S ribosomal subunit.[10] Studies have shown a correlation between the binding affinity of leucomycin derivatives to ribosomes and their antimicrobial activity.[10][11] Modifications at these positions can alter the conformation of the macrolide, potentially leading to a more favorable interaction with the ribosomal binding pocket.

  • Pharmacokinetic Properties: Chemical modifications can also impact the pharmacokinetic profile of the drug. For instance, methylation of the 3-hydroxyl group in some leucomycin analogues has been shown to improve their metabolic stability in plasma.[12]

The aldehyde group at C-7 of the lactone ring is also considered essential for the bioactivity of leucomycin derivatives.[13]

The following diagram illustrates the core structure of Leucomycin V and highlights the positions of variability that give rise to other Kitasamycin components.

Caption: Core structure of Kitasamycins and key modification sites.

Experimental Protocols for Comparative Analysis

To objectively compare Leucomycin V, 3-acetate 4B-butanoate (Josamycin) with other Kitasamycin components, a series of well-defined experimental protocols are essential.

High-Performance Liquid Chromatography (HPLC) for Component Separation and Quantification

HPLC is the gold standard for separating and quantifying the individual components of the Kitasamycin complex.[1]

Objective: To separate and quantify the major components of a Kitasamycin mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the Kitasamycin reference standard and the sample in the mobile phase to a known concentration.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [1]

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1 M ammonium acetate buffer, methanol, and acetonitrile (e.g., in a 40:55:5 v/v/v ratio).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 231 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to each Leucomycin component based on their retention times compared to the reference standard.

    • Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from the reference standard.

The following diagram outlines the HPLC workflow for Kitasamycin analysis.

G start Start: Kitasamycin Sample prep Sample Preparation (Dissolve & Filter) start->prep hplc HPLC System (C18 Column, Mobile Phase) prep->hplc separation Component Separation hplc->separation detection UV Detection (231 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Quantification data->analysis end End: Component Profile analysis->end

Caption: HPLC workflow for the analysis of Kitasamycin components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural determination of macrolide antibiotics and for studying their conformation in solution.[14][15]

Objective: To confirm the chemical structure and stereochemistry of a purified Kitasamycin component.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the purified component in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Experiments:

    • 1H NMR: To determine the proton environment and coupling constants.

    • 13C NMR: To identify the number and types of carbon atoms.[16]

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the complete structure.

    • NOESY: To determine the through-space proximity of protons, which provides information about the 3D conformation of the molecule.[17]

  • Data Analysis: The collected spectra are analyzed to piece together the molecular structure, confirming the identity and position of all substituents.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity Comparison

The MIC assay is a standard method to determine the in vitro antibacterial potency of antibiotics.

Objective: To compare the antibacterial activity of different Kitasamycin components against a panel of relevant bacterial strains.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Solutions: Prepare a series of two-fold serial dilutions of each Kitasamycin component in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the bacterial strains to be tested to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Conclusion

The structural comparison of Leucomycin V, 3-acetate 4B-butanoate (Josamycin) with other Kitasamycin components reveals a sophisticated interplay between chemical structure and biological function. The acylation of the C-3 and C-4" hydroxyl groups of the parent Leucomycin V molecule is a key strategy employed by nature to modulate the antibacterial activity of these macrolides. For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships, supported by robust analytical and microbiological methodologies, is crucial for the rational design of new and more effective macrolide antibiotics.

References

  • Šalomon, M., et al. (2018). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 23(11), 2987. [Link]

  • Omura, S., et al. (1977). Structure-activity relationships among the O-acyl derivatives of leucomycin. Correlation of minimal inhibitory concentrations with binding to Escherichia coli ribosomes. Journal of Medicinal Chemistry, 20(5), 732-736. [Link]

  • Kitasamycin - Grokipedia. (2026, January 7). [Link]

  • JEOL. (n.d.). Q-NMR for purity determination of macrolide antibiotic reference standards: Comparison with the mass balance method. [Link]

  • Kwiecien, N. W., et al. (2019). Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. Journal of the American Society for Mass Spectrometry, 30(8), 1469–1480. [Link]

  • Aszodi, J., et al. (1991). A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties. Journal of Antibiotics, 44(1), 101-113. [Link]

  • Aszodi, J., et al. (1992). Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1955-1962. [Link]

  • Nourse, J. G., & Roberts, J. D. (1975). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some macrolide antibiotics and derivatives. Substituent and conformational effects. Journal of the American Chemical Society, 97(16), 4584-4591. [Link]

  • Inxight Drugs. (n.d.). Kitasamycin. [Link]

  • Furuuchi, T., et al. (2003). Synthesis and biological evaluation of novel leucomycin analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group. The Journal of Antibiotics, 56(4), 399-414. [Link]

  • Wang, B., et al. (2014). Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels–Alder reactions. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. [Link]

  • Global Substance Registration System. (n.d.). LEUCOMYCIN V. [Link]

  • Furuuchi, T., et al. (2008). Design and synthesis of novel leucomycin analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)leucomycin analogues. Bioorganic & Medicinal Chemistry, 16(8), 4401-4418. [Link]

  • Martin, Y. C., & Lynn, K. R. (1971). Quantitative structure--activity relationships in leucomycin and lincomycin antibiotics. Journal of Medicinal Chemistry, 14(12), 1162-1166. [Link]

  • PubChem. (n.d.). Leucomycin V, 14-hydroxy-. [Link]

  • PubChem. (n.d.). Leucomycin v. [Link]

  • DrugFuture. (n.d.). Rokitamycin. [Link]

  • PubChem. (n.d.). Leucomycin V. [Link]

  • PubChem. (n.d.). Josamycin. [Link]

  • BioAustralis. (2025, November 14). Josamycin. [Link]

  • Genome.jp. (n.d.). KEGG DRUG: Josamycin. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). josamycin. [Link]

  • Pestka, S., Nakagawa, A., & Ōmura, S. (1974). Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 6(5), 606–612. [Link]

  • Inxight Drugs. (n.d.). Kitasamycin. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Macrolide antibiotics (kitasamycin, oleandomycin and tylosin): proposed regulatory decisions. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Leucomycin V, 3-acetate 4B-butanoate (Josamycin)

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory complianc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. Leucomycin V, 3-acetate 4B-butanoate, a macrolide antibiotic commonly known as Josamycin, is a powerful tool in many research settings. However, its disposal requires a meticulous and informed approach to protect both laboratory personnel and the environment. This guide provides a procedural framework grounded in established safety protocols and regulatory standards.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Josamycin is not inert; it is a biologically active molecule with specific hazards that dictate its disposal pathway.

  • Human Health Hazards : The compound is classified as harmful if swallowed (Acute toxicity - oral 4, H302)[1][2]. It may also cause irritation to the skin, eyes, and respiratory tract[3][4][5][6]. For individuals with sensitivities to macrolide antibiotics, there is a risk of allergic reactions[4][5][6].

  • Environmental Hazards : As an antibiotic, the primary environmental concern is the potential for promoting antimicrobial resistance in soil and water ecosystems[7]. The Safety Data Sheet (SDS) for Josamycin notes that it is slightly hazardous to water, and large quantities should not be allowed to enter groundwater or sewage systems[1]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering") to prevent contamination of drinking water and harm to aquatic life[8][9][10][11].

  • Physical Hazards : In its solid, powdered form, Josamycin is a combustible solid. Dust clouds can form an explosive mixture with air, necessitating handling procedures that avoid dust generation[12].

This hazard profile firmly places Josamycin within the category of chemical waste that requires specialized disposal. It cannot be treated as common laboratory or household trash.

Immediate Safety & Spill Management

Accidents happen. A robust disposal plan must include clear, immediate actions for spill containment and cleanup.

Personnel Protective Equipment (PPE) is Non-Negotiable: Before initiating any cleanup, at a minimum, the following PPE must be worn:

  • Gloves : Chemical-resistant gloves.

  • Eye Protection : Safety glasses or goggles.

  • Lab Coat : To protect skin and clothing.

  • Respiratory Protection : A NIOSH-approved respirator is crucial when handling the powder form to avoid inhaling dust[3][12].

Spill Cleanup Protocol:

  • Alert Personnel : Immediately inform others in the vicinity of the spill[12].

  • Contain the Spill : Prevent the substance from spreading or entering drains[12].

  • Dry Spill Cleanup :

    • GENTLY sweep or vacuum up the powder. Crucially, do not use methods that generate dust [12].

    • If using a vacuum, it must be fitted with a HEPA filter[12].

    • Slightly dampening the powder with water can help prevent it from becoming airborne before sweeping[12].

  • Wet Spill Cleanup :

    • Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Shovel or scoop the absorbed material into a designated waste container[12].

  • Final Decontamination :

    • Wash the spill area thoroughly with soap and water[12].

    • Collect all cleanup materials (gloves, absorbent pads, etc.) and the spilled product into a clearly labeled, sealable container for hazardous waste disposal[12][13]. Do not allow wash water to enter drains [12].

Core Disposal Protocol: A Step-by-Step Guide

This protocol applies to unused, expired, or contaminated Leucomycin V, 3-acetate 4B-butanoate.

Step 1: Segregation and Waste Classification

Proper disposal begins with correct segregation at the point of generation.

  • Do Not Mix : Never mix Josamycin waste with biohazardous (autoclave) waste or general trash. Pharmaceutical waste streams are treated differently from medical waste; the former is typically incinerated, while the latter may be autoclaved first[9].

  • Classify as Hazardous Pharmaceutical Waste : Due to its toxicity and environmental risks, this compound must be managed as hazardous waste. Some institutions may require it to be placed in specific containers, often color-coded black for hazardous pharmaceutical waste[9][14].

Step 2: Containment and Labeling

Containment prevents accidental exposure and ensures the waste is clearly identified for the disposal vendor.

  • Primary Container : Place the waste material in a robust, sealed container to prevent leaks or spills. Polyethylene or polypropylene containers are suitable[12]. The original product container can be used if it is intact.

  • Labeling : The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Leucomycin V, 3-acetate 4B-butanoate (Josamycin)"

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")

    • The accumulation start date[15].

Step 3: Final Disposal Pathway

Under no circumstances should this material be disposed of in a landfill or via the sewer system[8][10][12]. The only acceptable method is through a licensed and certified hazardous waste management company.

  • Engage a Professional Service : Offer the sealed and labeled container to a licensed hazardous material disposal company[2][9][16]. These companies are equipped to transport and destroy chemical waste in compliance with all federal, state, and local regulations[12][16].

  • Incineration : The most common and recommended disposal method for pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[16][17].

  • Documentation : Maintain meticulous records of the disposal process, including manifests provided by the waste disposal service. For certain controlled substances, a reverse distributor can provide the necessary DEA documentation, though Josamycin is not typically a DEA-scheduled drug[9].

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for Leucomycin V, 3-acetate 4B-butanoate.

G cluster_0 Disposal Protocol start Identify Waste: Unused, Expired, or Contaminated Josamycin assess Assess Waste Type start->assess spill Spill Residue or Contaminated Cleanup Material assess->spill unused Unused or Expired Bulk Product assess->unused ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe unused->ppe segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate contain Place in Sealed, Labeled Hazardous Waste Container segregate->contain contact Arrange Pickup with Licensed Hazardous Waste Vendor contain->contact

Caption: Workflow for the safe disposal of Josamycin waste.

Summary of Key Safety and Disposal Data

The following table summarizes critical information for quick reference.

ParameterData / GuidelineSource(s)
GHS Hazard Class Acute toxicity - oral 4 (H302: Harmful if swallowed)[1][2]
Primary Health Risks Irritation (skin, eye, respiratory), potential for allergic reaction.[3][4][5][6]
Primary Environmental Risk Aquatic toxicity (slightly hazardous for water); potential for antimicrobial resistance.[1][7]
PPE Requirements Chemical-resistant gloves, safety glasses, lab coat, NIOSH-approved respirator (for powder).[3][12]
Spill Containment Use dry cleanup methods to avoid dust; prevent entry into drains.[12]
Prohibited Disposal Methods DO NOT dispose in trash. DO NOT flush down the toilet or pour down the drain.[8][9][10][12]
Approved Disposal Method Transfer to a licensed hazardous waste disposal company for high-temperature incineration.[2][9][16]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of Leucomycin V, 3-acetate 4B-butanoate is a critical component of laboratory safety and environmental stewardship. By adhering to this structured, evidence-based protocol, researchers and institutions can ensure they are not only compliant with regulations like the EPA's Final Rule on pharmaceutical waste but are also upholding their responsibility to protect their personnel and the broader ecosystem. This commitment to best practices is the hallmark of scientific integrity.

References

  • Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]

  • Josamycin EP Impurity J Material Safety Data Sheet. Cleanchem Laboratories. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • How and when to get rid of unused medicines. MedlinePlus Medical Encyclopedia. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]

  • How Healthcare Practices Can Dispose of Unused and Expired Medications. HealthFirst. [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [Link]

  • Pharmacies: How to Dispose of Expired Medication. MCF Environmental Services. [Link]

  • Disposal practices for unused and expired medications: pilot data from three cities in three countries. PMC (PubMed Central). [Link]

  • Waste management: expired drugs. AVMA Journals. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]

  • Safe methods of medication disposal. Mayo Clinic Health System. [Link]

  • Antibiotic Disposal. Society of Infectious Diseases Pharmacists (SIDP). [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Leucomycin V, 3-acetate 4B-butanoate: A Focus on Personal Protective Equipment

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Leucomycin V, 3-acetate 4B-butanoate. As a potent macrolide antibiotic, often i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Leucomycin V, 3-acetate 4B-butanoate. As a potent macrolide antibiotic, often in a fine powder form, this compound presents specific handling challenges that necessitate rigorous safety protocols. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. This document moves beyond a simple checklist to provide a procedural, risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and data integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Leucomycin V, 3-acetate 4B-butanoate, also known as Josamycin, is a bioactive compound requiring careful handling to mitigate health risks.[1] The physical form of the compound—typically a powder—is a primary driver of risk, as it can be easily aerosolized during routine laboratory procedures like weighing and transferring.

A thorough risk assessment begins with understanding the compound's inherent hazards, which are summarized below.

Hazard ClassificationGHS CodeDescriptionPrimary Risk
Acute Oral ToxicityH302Harmful if swallowed.[1][2]Accidental ingestion from contaminated hands or surfaces.
Skin IrritationH315Causes skin irritation.[2]Direct contact with the powder or solutions can cause local inflammation.
Serious Eye IrritationH319Causes serious eye irritation.[2]Airborne powder or splashes can cause significant damage to the eyes.
Respiratory/Skin SensitizationH334 / H317May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction.[3][4][5]Repeated exposure, even at low levels, can lead to sensitization and severe allergic reactions upon subsequent contact.
Respiratory Tract IrritationH335May cause respiratory irritation.[2]Inhalation of the powder can irritate the nose, throat, and lungs.

The causality behind these hazards is linked to the compound's bioactive nature. As an antibiotic, it is designed to be biologically active. When handled as a powder, its high surface-area-to-volume ratio increases the potential for dust formation, leading to a significant inhalation risk.[6] Therefore, the primary goal of any safety protocol is containment.

The Core Directive: A Risk-Based PPE Protocol

The first line of defense is always engineering controls. All work involving the handling of powdered Leucomycin V, 3-acetate 4B-butanoate must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a similar containment device.[3][7] PPE serves as the final, critical barrier between the researcher and the chemical.

The following workflow provides a step-by-step guide to PPE selection.

PPE_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal Post-Procedure Prep Consult SDS & SOPs EngControl Work in Chemical Fume Hood or Ventilated Enclosure Prep->EngControl Task Handling Powder? EngControl->Task Resp CRITICAL: NIOSH-Approved Respirator (N95 minimum, PAPR preferred) Task->Resp Yes NoResp Respirator Not Required (for dilute, contained solutions) Task->NoResp No Gloves Hand Protection: Powder-free Nitrile Gloves (Consider double-gloving) Resp->Gloves NoResp->Gloves Gown Body Protection: Disposable Gown or Dedicated Lab Coat (cuffed) Gloves->Gown Eye Eye/Face Protection: Safety Goggles or Safety Glasses + Face Shield Gown->Eye Decon Decontaminate Work Area Eye->Decon Doff Properly Doff & Dispose of PPE (as chemical waste) Decon->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: PPE selection workflow for handling Leucomycin V.

Step-by-Step PPE Selection and Use
  • Hand Protection:

    • What: Chemical-resistant, powder-free nitrile gloves are mandatory.[8]

    • Why: Nitrile provides good protection against many chemicals. Powder-free gloves are essential to prevent the powder from aerosolizing and contaminating the work area.[9] For tasks involving larger quantities or extended handling, consider double-gloving.

    • How: Inspect gloves for any defects before use. Ensure cuffs are pulled over the sleeves of your lab coat or gown. Change gloves immediately if they become contaminated or after a set time (e.g., every 30-60 minutes) to prevent permeation.[9]

  • Respiratory Protection:

    • What: This is the most critical piece of PPE when handling the powder. A surgical mask is not a respirator and offers no protection against fine chemical dust.[10] The minimum requirement is a NIOSH-approved N95 filtering facepiece respirator. For weighing or tasks that may generate more dust, a higher level of protection is strongly recommended, such as a half-mask or full-facepiece air-purifying respirator with P100 (HEPA) filters or a Powered Air-Purifying Respirator (PAPR).[3][10][11]

    • Why: The primary hazard is inhalation of the fine, potent powder, which can cause both irritation and sensitization.[2][3] Respirators are designed to form a seal with the face and filter out these hazardous particles.

    • How: You must be fit-tested for any tight-fitting respirator to ensure it provides a proper seal. Follow all manufacturer instructions for use, maintenance, and cartridge/filter replacement schedules.[12]

  • Eye and Face Protection:

    • What: At a minimum, wear safety glasses with side shields. However, chemical splash goggles offer superior protection and are strongly recommended.[8][13] When handling larger quantities or preparing solutions where splashing is a risk, wear a face shield in addition to goggles.

    • Why: Airborne dust can easily enter the eyes, causing serious irritation.[2] Goggles provide a seal around the eyes to prevent this. A face shield protects the entire face from splashes.

  • Body Protection:

    • What: Wear a lab coat with long, cuffed sleeves or a disposable gown.[9][13]

    • Why: This prevents the compound from settling on your personal clothing, which could then be carried outside the lab. It also protects your skin from accidental contact.

    • How: Ensure the lab coat is fully buttoned. Disposable gowns should be used for high-contamination risk activities and disposed of immediately afterward.

Operational and Disposal Plans

Proper PPE use is part of a larger system of safe laboratory practices.

Safe Handling Protocol
  • Preparation: Designate and label a specific area within the fume hood for handling the compound.[7] Assemble all necessary equipment (spatulas, weigh paper, tubes, solvent) before opening the primary container.

  • Weighing: Perform all weighing operations within a ventilated balance enclosure or chemical fume hood to contain any generated dust.[7] Use smooth, deliberate motions to minimize aerosolization.

  • Transfer/Reconstitution: If transferring powder, tap tools gently to release all material. When adding solvent to create a stock solution, add it slowly to the powder to avoid splashing.

  • Decontamination: After handling, wipe down all surfaces, the spatula, and the exterior of any containers with an appropriate cleaning agent (e.g., 70% ethanol), followed by water. Dispose of the wipe as chemical waste.

Waste Disposal Plan

Antibiotic waste requires careful management to prevent environmental contamination and the development of antimicrobial resistance.[14][15]

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, pipette tips, and disposable gowns, must be collected in a clearly labeled hazardous waste container.[16] Do not mix with regular trash.

  • Liquid Waste: Unused stock solutions and concentrated liquid waste are considered hazardous chemical waste.[14] They must be collected in a sealed, properly labeled hazardous waste container for disposal according to your institution's environmental health and safety guidelines. Never pour antibiotic solutions down the drain.[3] Autoclaving is not a reliable method for inactivating many antibiotics and should not be used for disposal of concentrated solutions.[15][17]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][18] Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill (Powder) Wearing full PPE, gently cover the spill with absorbent material. Carefully sweep up the material without creating dust and place it in a sealed container for hazardous waste disposal.[3][16] Clean the area thoroughly.

By adhering to this comprehensive PPE and handling protocol, you can significantly mitigate the risks associated with Leucomycin V, 3-acetate 4B-butanoate, ensuring a safe and controlled laboratory environment.

References

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Leucomycin V. (n.d.). PubChem. Retrieved from [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling. (n.d.). 3M. Retrieved from [Link]

  • Antibiotics. (2024, January 5). Uppsala University. Retrieved from [Link]

  • RTECS NUMBER-OH4725570. (n.d.). Chemical Toxicity Database. Retrieved from [Link]

  • Management of Macrolide Antibiotics (Erythromycin, Clarithromycin and Azithromycin) in the Environment: A Case Study of Environmental Pollution in Lithuania. (2022, December 21). MDPI. Retrieved from [Link]

  • Safety Data Sheet. (2025, March 15). Merck Millipore. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • Equipment and Best Practices for Safe Fine Powder Handling. (2025, December 5). H&H Design & Manufacturing. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • Macrolides Pharmacology Antibiotics Nursing: Mechanism of Action, Mnemonic, NCLEX. (2022, November 22). RegisteredNurseRN. Retrieved from [Link]

  • Macrolides. (2023, May 16). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Safety Data Sheet - Vancomycin hydrochloride. (2015, June 10). Samson Medical Technologies. Retrieved from [Link]

  • Macrolide Antibiotic: Examples, Uses & Side Effects. (2025, February 19). Cleveland Clinic. Retrieved from [Link]

  • Safety Data Sheet - Vancomycin hydrochloride. (n.d.). Merck Millipore. Retrieved from [Link]

  • Fate of Macrolide Antibiotics with Different Wastewater Treatment Technologies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). OSHA. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Vancomycin MSDS. (n.d.). Samson Medical Technologies. Retrieved from [Link]

  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. (2024, January 22). LIDSEN Publishing Inc. Retrieved from [Link]

  • Protection factors for respirators used in pharmaceutical industry: policy change. (2002, May 30). OSHA. Retrieved from [Link]

  • British Thoracic Society guideline for the use of long-term macrolides in adults with respiratory disease. (n.d.). PMC - NIH. Retrieved from [Link]

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024, July 11). AIHA. Retrieved from [Link]

  • Macrolides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

Sources

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